2-Methylnaphtho[2,1-d]thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylbenzo[g][1,3]benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRIUIGNOKGMOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174743 | |
| Record name | 2-Methylnaphtho(2,1-d)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20686-62-8 | |
| Record name | 2-Methylnaphtho[2,1-d]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20686-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylnaphtho(2,1-d)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020686628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylnaphtho(2,1-d)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylnaphtho[2,1-d]thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Methylnaphtho[2,1-d]thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This comprehensive technical guide details the synthesis of 2-Methylnaphtho[2,1-d]thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document provides a thorough examination of the synthetic pathways, focusing on the preparation of the critical intermediate, 2-aminonaphthalene-1-thiol, and its subsequent cyclization. The guide is structured to provide not only step-by-step experimental protocols but also the underlying mechanistic principles and practical insights essential for successful synthesis. All quantitative data is summarized for clarity, and key transformations are illustrated with mechanistic diagrams.
Introduction: The Significance of the Naphthothiazole Scaffold
The fusion of a naphthalene ring system with a thiazole moiety gives rise to naphthothiazoles, a class of compounds with a rich and diverse range of applications. These molecules are of particular interest to researchers in drug discovery and materials science due to their unique photophysical properties and biological activities.[1][2][3] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for other functional groups.[2][4] When annulated to a naphthalene core, the resulting extended π-system often imparts fluorescent properties and allows for fine-tuning of electronic characteristics.
This compound, the subject of this guide, serves as a key building block for more complex molecules. Its derivatives have been investigated for their potential as anticancer agents, with some demonstrating significant cytotoxic activity against various cancer cell lines.[5] The naphthyl group can facilitate intercalation with DNA, a mechanism of action for some chemotherapeutics.[5] Beyond medicine, the structural rigidity and electron-rich nature of the naphthothiazole core make it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent dyes.
This guide provides a detailed roadmap for the reliable synthesis of this compound, empowering researchers to access this valuable compound for further investigation and application.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound points to a convergent synthetic strategy. The thiazole ring can be disconnected via a C-N and C-S bond cleavage, revealing the key precursor, 2-aminonaphthalene-1-thiol, and a two-carbon electrophilic component, which can be sourced from acetic acid or its derivatives.
Caption: Cyclocondensation to form this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, place the freshly prepared 2-aminonaphthalene-1-thiol (1.75 g, 10 mmol).
-
Addition of Reagent: Add an excess of acetic anhydride (5 mL, ~50 mmol).
-
Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water (50 mL).
-
Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure this compound.
Expected Yield and Characterization:
| Compound | Molecular Formula | Molecular Weight | Melting Point | Appearance |
| This compound | C₁₂H₉NS | 199.27 g/mol | 95-97 °C | Crystalline solid |
Mechanistic Pathway:
The reaction proceeds through a two-step mechanism: N-acetylation followed by intramolecular cyclization with the elimination of water.
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wisdomlib.org [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methylnaphtho[2,1-d]thiazole (CAS Number: 20686-62-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylnaphtho[2,1-d]thiazole is a heterocyclic aromatic compound featuring a naphthalene ring system fused with a 2-methylthiazole moiety. As a member of the naphthothiazole class, this molecule holds potential as a scaffold in medicinal chemistry and materials science. The compact, rigid structure and the presence of heteroatoms (nitrogen and sulfur) impart specific electronic and steric properties that make it an attractive building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical characterization, synthesis, and potential applications, with a focus on providing practical insights for researchers in the field.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvents and its potential for further chemical modification.
| Property | Value | Source |
| CAS Number | 20686-62-8 | N/A |
| Molecular Formula | C₁₂H₉NS | N/A |
| Molecular Weight | 199.27 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | Inferred |
| LogP | 3.37 (Predicted) | N/A |
| SMILES | Cc1nc2c(s1)c3ccccc3cc2 | N/A |
Chemical Structure
The chemical structure of this compound is depicted below. The fusion of the naphthalene and thiazole rings creates a planar system with a distinct electronic distribution.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Proposed)
This protocol is a generalized procedure based on common methods for the synthesis of similar heterocyclic compounds. Optimization of reaction conditions (temperature, solvent, reaction time) would be necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-1-naphthalenethiol (1 equivalent) in a suitable solvent such as glacial acetic acid or a high-boiling inert solvent like toluene.
-
Reagent Addition: Add acetic anhydride (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices: The use of acetic anhydride serves as both a reactant (providing the acetyl group for the formation of the methylthiazole ring) and a dehydrating agent to drive the cyclization. Glacial acetic acid is often used as a solvent as it is a good solvent for the reactants and can also act as a catalyst.
Analytical Characterization
Detailed experimental spectra for this compound are not widely published. The following sections describe the expected spectral characteristics based on the chemical structure and data from related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring system and a sharp singlet for the methyl group.
-
Aromatic Region (δ 7.0-8.5 ppm): A complex multiplet pattern is expected for the six protons on the naphthalene core. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.
-
Methyl Group (δ ~2.5-2.8 ppm): A singlet integrating to three protons, corresponding to the methyl group at the 2-position of the thiazole ring.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the twelve carbons in the molecule.
-
Aromatic Carbons (δ ~120-150 ppm): Multiple signals corresponding to the carbons of the naphthalene and thiazole rings. Quaternary carbons will typically have lower intensities.
-
Methyl Carbon (δ ~15-20 ppm): A signal for the methyl carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by absorptions characteristic of the aromatic system.
-
C-H stretching (aromatic): ~3050-3150 cm⁻¹
-
C=C and C=N stretching (aromatic rings): ~1450-1650 cm⁻¹
-
C-H in-plane and out-of-plane bending: ~1000-1300 cm⁻¹ and ~700-900 cm⁻¹ respectively.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 199. Fragmentation may occur through the loss of a methyl radical to give a fragment at m/z 184, or through cleavage of the thiazole ring.
Biological Activity and Potential Applications
While specific biological studies on this compound are limited, the broader class of naphthothiazole derivatives has shown promising activity in several areas.
-
Antiplasmodial Activity: A study on a series of naphtho[2,1-d]thiazoles demonstrated their potential as antiplasmodial agents, with some derivatives showing promising in vitro activity against the multiresistant K1 strain of Plasmodium falciparum. [1]This suggests that this compound could be a starting point for the development of new antimalarial drugs.
-
Anticancer Activity: The hybridization of naphthoquinone and thiazole scaffolds has been explored as a strategy for developing multitargeted antitumor agents. [2]These hybrid molecules have shown strong cytotoxic effects against a range of cancer cell lines. [2]Given its naphthothiazole core, this compound could serve as a valuable intermediate in the synthesis of such potential anticancer compounds.
-
Cholinesterase Inhibition: Some naphtho-oxazoles, which are structurally related to naphthothiazoles, have been identified as potential inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. [3]This opens an avenue for investigating this compound and its derivatives for similar neuroprotective activities.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not readily available. However, an SDS for its isomer, 2-Methylnaphtho[1,2-d]thiazole (CAS 2682-45-3), can be used as a precautionary reference. [4]
-
General Precautions: Handle in a well-ventilated area. [4]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [4]Avoid contact with skin and eyes. [4]Do not ingest. [4]* Storage: Keep in a dry, cool, and well-ventilated place. [4]Keep the container tightly closed. [4]* Incompatible Materials: Strong oxidizing agents. [4] It is crucial to treat this compound as potentially hazardous and to handle it with the standard precautions for laboratory chemicals.
Conclusion
This compound is a heterocyclic compound with a foundation that is of interest in medicinal chemistry. While detailed characterization and biological evaluation of this specific molecule are still emerging, the known activities of related naphthothiazole derivatives suggest its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. Further research into its synthesis, characterization, and biological screening is warranted to fully explore its potential.
References
-
Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. (2023). PMC. Available at: [Link]
-
A New Method for Synthesis of Naphtho[2,1- d ]thiazole Derivatives. (2020). ResearchGate. Available at: [Link]
-
Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery. (n.d.). PMC. Available at: [Link]
-
Tandem synthesis and in vitro antiplasmodial evaluation of new naphtho[2,1-d]thiazole derivatives. (n.d.). PubMed. Available at: [Link]
-
2-Methylnaphtho[1,2,d]thiazole - SAFETY DATA SHEET. (n.d.). Chem-Impex. Available at: [Link]
Sources
- 1. Tandem synthesis and in vitro antiplasmodial evaluation of new naphtho[2,1-d]thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Methylnaphtho[2,1-d]thiazole
This document provides a comprehensive technical overview of 2-Methylnaphtho[2,1-d]thiazole, a heterocyclic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. We will delve into its core molecular properties, synthesis, characterization, and potential applications, grounding the discussion in established chemical principles to provide actionable insights for laboratory professionals.
Introduction: The Naphthothiazole Scaffold
The fusion of a naphthalene ring system with a thiazole moiety creates the naphthothiazole scaffold, a class of compounds recognized for its unique electronic properties and biological significance. Thiazole rings are key pharmacophores present in numerous FDA-approved drugs and biologically active agents, valued for their ability to engage in hydrogen bonding and hydrophobic interactions.[1][2] The appended naphthalene system imparts increased aromaticity, rigidity, and lipophilicity, making these molecules attractive candidates for investigation as functional dyes, organic semiconductors, and therapeutic agents.[3][4]
This guide focuses specifically on the This compound isomer, distinguishing it from its constitutional isomers (e.g., 2-Methylnaphtho[1,2-d]thiazole) to provide precise data for researchers working with this specific molecule.
Core Molecular Properties and Identification
Accurate identification is the foundation of any rigorous scientific investigation. The key properties of this compound have been consolidated from authoritative databases and are presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NS | PubChem[5] |
| Molecular Weight | 199.27 g/mol | PubChem[5] |
| Monoisotopic Mass | 199.04558 Da | PubChem[5] |
| CAS Number | 20686-62-8 | United States Biological[6] |
| Canonical SMILES | CC1=NC2=C(S1)C3=CC=CC=C3C=C2 | PubChem[5] |
| InChI Key | OCRIUIGNOKGMOR-UHFFFAOYSA-N | PubChem[5] |
| Predicted XlogP | 4.0 | PubChem[5] |
This table summarizes the fundamental identifiers and physicochemical properties of this compound.
Synthesis Pathway and Mechanistic Rationale
The synthesis of this compound is typically achieved through a variation of the classic Hantzsch thiazole synthesis, which involves the condensation and cyclization of a thioamide with an α-haloketone. In this specific case, the key precursors are 2-amino-1-naphthalenethiol and an acetylating agent such as acetic anhydride or acetyl chloride.
Causality of Reagent Selection:
-
2-Amino-1-naphthalenethiol: This precursor provides the core naphthalene ring and the requisite amine and thiol functionalities, positioned ortho to each other, which is critical for the [2,1-d] annulation. The nucleophilic thiol group attacks the electrophilic carbon of the acetyl group, while the amine group participates in the final cyclization.
-
Acetic Anhydride: This reagent serves as an efficient and readily available source of the acetyl group (CH₃CO-), which ultimately forms the 2-methyl group and the C2 carbon of the thiazole ring. Its use avoids the harsh conditions that might be required with other reagents.[7]
The logical flow of the synthesis is depicted below.
Representative Experimental Protocol
This protocol is a self-validating system, where successful synthesis is confirmed by subsequent analytical characterization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-1-naphthalenethiol (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution. The slight excess of the acetylating agent ensures the complete consumption of the starting thiol.
-
Thermal Cyclization: Heat the reaction mixture to reflux (typically 80-110 °C, solvent-dependent) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Workup and Isolation:
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker of ice-cold water or a dilute sodium bicarbonate solution to neutralize excess acid and precipitate the product.
-
Collect the crude solid product by vacuum filtration and wash with cold water.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified this compound.
-
Validation: Dry the purified product under vacuum and determine its melting point. Confirm the structure using the spectroscopic methods outlined in the next section.
Spectroscopic Characterization for Structural Verification
Unambiguous structural confirmation is paramount. The following spectroscopic techniques provide a complementary and self-validating toolkit for the characterization of this compound.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to show a molecular ion peak corresponding to its monoisotopic mass.
| Adduct | Predicted m/z |
| [M]⁺ | 199.04503 |
| [M+H]⁺ | 200.05286 |
| [M+Na]⁺ | 222.03480 |
Table of predicted m/z values for common adducts of this compound. Data sourced from PubChem.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show:
-
A singlet in the upfield region (δ ≈ 2.4-2.8 ppm) corresponding to the three protons of the 2-methyl group.[8]
-
A complex series of multiplets in the downfield aromatic region (δ ≈ 7.0-8.5 ppm) corresponding to the six protons of the naphthalene ring system. The specific splitting patterns are dictated by the fusion geometry.
-
-
¹³C NMR: The carbon NMR spectrum will complement the proton data, showing:
-
A peak for the methyl carbon (δ ≈ 15-25 ppm).
-
Multiple peaks in the aromatic region (δ ≈ 110-150 ppm) for the carbons of the naphthalene system.
-
Distinct signals for the carbons of the thiazole ring, with the C2 carbon (attached to nitrogen and sulfur) typically appearing at a significantly downfield shift (δ > 160 ppm).[9]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound would be expected to exhibit characteristic absorption bands:
-
~1620-1640 cm⁻¹: C=N stretching vibration of the thiazole ring.[8]
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~1500-1600 cm⁻¹: Aromatic C=C stretching vibrations.
Potential Applications in Drug Development and Materials Science
The structural features of this compound make it a compound of high interest for further development. The thiazole core is a proven scaffold in medicinal chemistry, associated with a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][10]
The logical progression from the core structure to its potential applications is outlined below.
-
Drug Development: The naphthothiazole framework can serve as a starting point for the synthesis of novel kinase inhibitors, antibacterial agents, or other targeted therapeutics.[4] The methyl group at the 2-position offers a site for further functionalization to modulate activity and pharmacokinetic properties.
-
Materials Science: Similar to its isomers, the extended aromatic system of this compound suggests potential use in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes.[3]
Conclusion
This compound is a well-defined heterocyclic compound with significant potential as a building block in both pharmaceutical and materials research. This guide has provided a technical foundation covering its molecular formula, synthesis, and characterization. By understanding the causality behind its synthesis and the robust methods for its validation, researchers are well-equipped to explore the promising applications of this versatile molecule.
References
-
PubChemLite. This compound (C12H9NS). Available from: [Link]
-
Chem-Impex. 2-Methylnaphtho[1,2-d]thiazole. Available from: [Link]
-
PubMed Central. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Available from: [Link]
-
Rhenium Shop. 2-Methylnaphtho[1,2-d]thiazole, 98%, Thermo Scientific Chemicals. Available from: [Link]
-
PubChem. 2-Methylnaphth(2,1-d)oxazole. Available from: [Link]
-
ResearchGate. A New Method for Synthesis of Naphtho[2,1- d ]thiazole Derivatives. Available from: [Link]
-
PubChem. 2-Methylthiazole. Available from: [Link]
-
MDPI. Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Available from: [Link]
-
MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]
-
ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. Available from: [Link]
-
Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]
-
MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents. Available from: [Link]
Sources
- 1. One moment, please... [dergi.fabad.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]
- 6. usbio.net [usbio.net]
- 7. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
spectral data for 2-Methylnaphtho[2,1-d]thiazole
An In-Depth Technical Guide to the Spectral Data of 2-Methylnaphtho[2,1-d]thiazole
This guide provides a comprehensive technical overview of the spectral data for this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with predictive analysis to serve as a foundational resource for the spectroscopic characterization of this heterocyclic compound. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages data from analogous structures and fundamental spectroscopic principles to predict and interpret its spectral features.
This compound is a fused heterocyclic compound incorporating a naphthalene and a methyl-substituted thiazole ring. This structural motif is of interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with naphthothiazole derivatives. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its structure-property relationships.
The molecular structure of this compound is presented below:
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight of a compound. For molecules like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are ideal as they typically yield the molecular ion with minimal fragmentation, providing clear molecular weight information.
Predicted Mass Spectrum
Based on its molecular formula, C₁₂H₉NS, the predicted monoisotopic mass is 199.04558 Da. In a typical ESI-MS experiment, the compound is expected to be observed as a protonated molecule [M+H]⁺.
| Adduct | Predicted m/z |
| [M+H]⁺ | 200.05286 |
| [M+Na]⁺ | 222.03480 |
| [M+K]⁺ | 238.00874 |
| [M]⁺ | 199.04503 |
Data sourced from PubChem.
Experimental Protocol: Electrospray Ionization Mass Spectrometry
The choice of solvent and instrumental parameters is critical for obtaining a high-quality mass spectrum. A general procedure is outlined below.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile. To facilitate protonation, a trace amount of formic acid (0.1% v/v) can be added to the solution.
-
Instrument Setup:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: Set to a typical value for small molecules, e.g., 3.5-4.5 kV.[1][2]
-
Nebulizing Gas: Nitrogen, at a pressure appropriate for the instrument and flow rate.
-
Drying Gas: Nitrogen, at a temperature sufficient to desolvate the ions without causing thermal degradation (e.g., 250-350 °C).[1]
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
Caption: General workflow for ESI-Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule, allowing for the elucidation of its structure.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit signals corresponding to the methyl protons and the six aromatic protons on the naphthalene ring system.
-
Methyl Protons: A singlet is expected for the three methyl protons, likely in the range of δ 2.5-2.8 ppm .
-
Aromatic Protons: The six aromatic protons will appear as a complex pattern of doublets and multiplets in the range of δ 7.5-8.5 ppm . The exact chemical shifts and coupling patterns are influenced by the anisotropic effects of the fused rings and the electronic effects of the thiazole moiety. Protons on the naphthalene ring will experience coupling with their neighbors (ortho, meta, and para couplings).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube.
-
-
Instrument Setup:
-
The instrument is "locked" onto the deuterium signal of the solvent.
-
The magnetic field is "shimmed" to achieve homogeneity.
-
-
Data Acquisition:
-
A standard proton pulse program is used.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
-
The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule.
-
Methyl Carbon: A single peak in the aliphatic region, predicted around δ 15-25 ppm .
-
Aromatic and Heterocyclic Carbons: The remaining 11 carbon signals will appear in the aromatic region, typically between δ 110-160 ppm . The chemical shifts can be predicted using statistical substituent chemical shift (SSCS) values for naphthalene derivatives.[4][5] The carbon atom of the C=N bond in the thiazole ring is expected to be significantly downfield.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR compared to ¹H NMR, typically 50-100 mg of the compound dissolved in 0.6-0.7 mL of deuterated solvent.[3]
-
Data Acquisition: A standard carbon pulse program with proton decoupling is used to obtain a spectrum with singlets for each unique carbon. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
Aromatic C-H Stretch: Above 3000 cm⁻¹, typically in the range of 3050-3150 cm⁻¹ .[6]
-
Aliphatic C-H Stretch (Methyl Group): Below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹ .[6]
-
C=C and C=N Stretching (Aromatic and Heterocyclic Rings): A series of bands in the region of 1450-1650 cm⁻¹ .[7][8]
-
Fingerprint Region: Below 1400 cm⁻¹, a complex pattern of bands unique to the molecule, including C-H in-plane and out-of-plane bending vibrations.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation:
-
Pellet Formation: Apply high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[10]
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with conjugated π-systems.
Predicted UV-Vis Spectrum
Due to the extended π-conjugated system of the naphthothiazole core, this compound is expected to exhibit strong absorption in the UV region. The spectrum will likely show multiple absorption bands characteristic of polycyclic aromatic hydrocarbons, with π → π* transitions.[11][12] The exact positions of the absorption maxima (λ_max) will depend on the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Perform serial dilutions to obtain a series of solutions of known, low concentrations. The absorbance of the most concentrated solution should ideally be within the linear range of the instrument (typically < 1.5).[13]
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.[14]
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).
-
Summary of Predicted Spectral Data
| Technique | Predicted Features |
| MS (ESI+) | [M+H]⁺ at m/z ≈ 200.05 |
| ¹H NMR | Methyl singlet: δ 2.5-2.8 ppm; Aromatic protons: δ 7.5-8.5 ppm (complex multiplets) |
| ¹³C NMR | Methyl carbon: δ 15-25 ppm; Aromatic/heterocyclic carbons: δ 110-160 ppm |
| IR | Aromatic C-H stretch: 3050-3150 cm⁻¹; Aliphatic C-H stretch: 2850-2960 cm⁻¹; C=C/C=N stretch: 1450-1650 cm⁻¹ |
| UV-Vis | Strong absorptions in the UV region due to π → π* transitions of the extended conjugated system. |
References
-
Nanney, J. R., & Mahaffy, P. G. (2000). The Prediction of the 13C NMR Signal Positions in Substituted Naphthalenes, Part 2: The Use of Statistical Substituent Chemical Shift (SSCS) Values. Spectroscopy Letters, 33(2), 255-267. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Nanney, J. R., & Mahaffy, P. G. (2000). The Prediction of the I3C NMR Signal Positions in Substituted Naphthalenes, Part 2. Spectroscopy Letters, 33(2), 255-267. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
Kitching, W., Bullpitt, M., Gartshore, D., Adcock, W., Khor, T. C., Doddrell, D., & Rae, I. D. (1977). Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry, 42(14), 2411-2418. [Link]
-
Jackson, J. E., & Hoffmann, R. (2014). Computed NMR Shielding Effects over Fused Aromatic/Antiaromatic Hydrocarbons. Molecules, 19(9), 14698-14711. [Link]
-
University College London. Sample Preparation. [Link]
-
Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013). Electrospray ionization mass spectrometry: a technique to access the information beyond the molecular weight of the analyte. Chemical Society Reviews, 42(12), 5392-5404. [Link]
-
Chemistry LibreTexts. (2021). 10.3: UV/Vis and IR Spectroscopy. [Link]
-
Kintek Solution. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. [Link]
-
Nikolova, P., & Dimitrov, V. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(2), 23. [Link]
-
University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
Shimadzu. KBr Pellet Method. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
Chemistry For Everyone. (2023, February 8). How To Prepare Solution For UV Spectroscopy? [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
University of California, Berkeley. Sample preparation for FT-IR. [Link]
-
Wikipedia. Polycyclic aromatic hydrocarbon. [Link]
-
Nanalysis. (2023, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Guan, Y., Borba, E., & Wishart, D. S. (2021). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 11(5), 309. [Link]
-
Agilent. The Basics of UV-Vis Spectrophotometry. [Link]
-
Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]
-
Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(7), 685-697. [Link]
-
Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (11), 1587-1594. [Link]
-
Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]
-
Michigan State University. UV-Visible Spectroscopy. [Link]
-
Sciortino, M., & et al. (2018). Vuv/vis absorption spectroscopy of different PAHs. EPJ Web of Conferences, 184, 02002. [Link]
-
Griffiths, L. (2010). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES [Doctoral dissertation, The University of Liverpool]. [Link]
-
Halasinski, T. M., & Weisman, J. L. (2005). Investigation of the Ultraviolet, Visible, and Near-Infrared Absorption Spectra of Hydrogenated Polycyclic Aromatic Hydrocarbons and Their Cations. The Astrophysical Journal, 628(1), 555. [Link]
-
Taurins, A., & Lauzon, R. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(4), 423-427. [Link]
-
D'Anna, A., & Violi, A. (2001). Fast Analysis of PAH in Complex Organic Carbon Mixtures by Reconstruction of UV-Visible Spectra. Chemical Engineering Transactions, 1, 85-90. [Link]
-
PubChemLite. 2-methylnaphtho[1,2-d]thiazole (C12H9NS). [Link]
-
Bernstein, M. P., Sandford, S. A., & Allamandola, L. J. (1996). The Infrared Spectra of Polycyclic Aromatic Hydrocarbons with Excess Peripheral H Atoms (Hn-PAHs) and their Relation to the 3.4 and 6.9 µm PAH Emission Features. The Astrophysical Journal, 472(2), L127. [Link]
-
SIELC Technologies. Naphtho[1,2-d]thiazole, 2-methyl-. [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Rhenium Shop. 2-Methylnaphtho[1,2-d]thiazole, 98%, Thermo Scientific Chemicals. [Link]
-
Michigan State University. Infrared Spectroscopy. [Link]
-
PubChemLite. This compound (C12H9NS). [Link]
Sources
- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. kindle-tech.com [kindle-tech.com]
- 10. kinteksolution.com [kinteksolution.com]
- 11. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. ossila.com [ossila.com]
- 14. youtube.com [youtube.com]
physical properties of 2-Methylnaphtho[2,1-d]thiazole
An In-depth Methodological Guide to the Physicochemical Characterization of 2-Methylnaphtho[2,1-d]thiazole
Abstract
This compound (CAS No: 20686-62-8) is a heterocyclic aromatic compound with potential applications in organic synthesis, materials science, and drug development.[1] A critical review of existing scientific literature and chemical databases reveals a significant scarcity of experimentally determined physical and spectral data for this specific isomer.[2] This contrasts sharply with its more thoroughly characterized counterpart, 2-Methylnaphtho[1,2-d]thiazole.[3][4] This guide, therefore, serves not as a repository of known data, but as a comprehensive methodological framework for researchers and drug development professionals. It outlines the essential experimental protocols and theoretical considerations required to fully characterize the core , ensuring a foundation of scientific integrity and reproducibility for future research and development.
Molecular Identity and Structure
Before embarking on any experimental characterization, it is imperative to confirm the identity of the target molecule.
-
Molecular Formula: C₁₂H₉NS[2]
-
Molecular Weight: 199.27 g/mol [5]
-
Canonical SMILES: CC1=NC2=C(S1)C3=CC=CC=C3C=C2[2]
-
InChI Key: OCRIUIGNOKGMOR-UHFFFAOYSA-N[2]
The structural distinction between the target [2,1-d] isomer and the more commonly documented [1,2-d] isomer is crucial and dictates the unique physicochemical properties to be determined.
Foundational Physicochemical Properties: A Protocol-Driven Approach
This section details the methodologies for determining the fundamental physical properties that govern the compound's behavior in solid and solution states.
Melting Point Determination
Expertise & Causality: The melting point is a primary indicator of a crystalline solid's purity. A sharp, well-defined melting range suggests high purity, whereas a broad and depressed range indicates the presence of impurities. This parameter is critical for quality control and serves as a fundamental identification characteristic.
Self-Validating Protocol for Capillary Melting Point Determination:
-
Instrument Calibration: Calibrate the melting point apparatus (e.g., Stuart SMP10 or similar) using certified reference standards with melting points bracketing the expected range of the analyte (e.g., benzophenone, 48-50°C; caffeine, 235-237°C). This ensures the accuracy of the instrument's temperature sensor.
-
Sample Preparation: Ensure the this compound sample is completely dry by holding it under a high vacuum for at least 4 hours. Grind the crystalline sample into a fine, uniform powder using an agate mortar and pestle.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Proper packing is essential for efficient and uniform heat transfer.
-
Measurement:
-
Place the loaded capillary into the apparatus.
-
Set a rapid heating ramp (10-15°C/min) for a preliminary determination to quickly identify the approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh capillary, perform a second, more precise measurement. Heat rapidly to ~15°C below the approximate melting point, then reduce the ramp rate to 1-2°C/min.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ – T₂.
-
-
Validation: Repeat the measurement at least twice. A consistent, sharp melting range (≤ 1°C) validates the purity of the sample and the precision of the technique.
Workflow for Melting Point Determination
Caption: Workflow for precise and validated melting point determination.
Solubility Profiling
Expertise & Causality: Understanding a compound's solubility is paramount for designing purification strategies (recrystallization), selecting appropriate solvents for analytical techniques (NMR, UV-Vis), and guiding formulation efforts in drug development. A systematic screening across solvents of varying polarity provides a comprehensive solubility profile.
Self-Validating Protocol for Semi-Quantitative Solubility Assessment:
-
Solvent Selection: Prepare a panel of common laboratory solvents representing a range of polarities (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane). Also include solvents relevant to biological assays, such as Dimethyl Sulfoxide (DMSO).
-
Sample Preparation: Weigh approximately 10 mg of this compound into separate 1.5 mL glass vials for each solvent.
-
Incremental Addition:
-
Add 100 µL of the first solvent to the vial. Vortex for 30 seconds. Observe for complete dissolution.
-
If the solid remains, continue adding the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.
-
Record the volume of solvent required for complete dissolution.
-
-
Thermal Effect (Validation): If the compound is insoluble or sparingly soluble at room temperature, gently warm the vial to 40-50°C and observe any change in solubility. Note if the compound precipitates upon cooling, which is a key indicator for successful recrystallization.
-
Classification: Classify the solubility based on the volume of solvent required:
-
Very Soluble: < 100 µL (< 1 part)
-
Freely Soluble: 100 - 1,000 µL (1-10 parts)
-
Soluble: > 1 mL (10-30 parts)
-
Sparingly Soluble: Requires significant volume (30-100 parts)
-
Insoluble: > 10,000 µL (>10,000 parts)
-
Data Summary: Foundational Physical Properties
| Property | Predicted/Expected Value | Experimental Value |
| Molecular Weight | 199.27 g/mol | N/A |
| Melting Point | Crystalline solid, likely >80°C | To Be Determined (TBD) |
| Appearance | Off-white to yellow crystalline powder | TBD |
| XlogP | 4.0[2] | TBD |
| Solubility in Water | Predicted to be low | TBD |
| Solubility in DMSO | Predicted to be high | TBD |
| Solubility in Hexane | Predicted to be low | TBD |
Spectroscopic and Spectrometric Structural Confirmation
The combination of NMR, IR, UV-Vis, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Purpose: NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, providing definitive information on the connectivity of atoms, the number of unique protons and carbons, and the electronic structure of the molecule.
Predicted Spectral Features for this compound:
-
¹H NMR (400 MHz, CDCl₃):
-
~δ 2.8-3.0 ppm (singlet, 3H): The key methyl group protons (–CH₃).
-
~δ 7.5-8.5 ppm (multiplets, 6H): A complex series of doublets, triplets, and doublet of doublets corresponding to the six protons on the naphthalene ring system. The precise shifts and coupling constants will depend on the specific electronic effects of the fused thiazole ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
~δ 20-25 ppm: The methyl carbon.
-
~δ 120-140 ppm: Multiple signals for the carbons of the naphthalene ring.
-
~δ 150-170 ppm: Signals corresponding to the carbons within the thiazole ring, particularly the C=N carbon. Expect a total of 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule.
-
Protocol for NMR Data Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer. Standard acquisition parameters should be used.
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle & Purpose: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Predicted Vibrational Bands:
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl group.
-
~1650-1500 cm⁻¹: C=N and C=C stretching vibrations from the thiazole and naphthalene rings.
-
1500-1400 cm⁻¹: Aromatic ring skeletal vibrations.
-
< 900 cm⁻¹: C-H out-of-plane bending ("aromatic fingerprint" region).
Protocol for FT-IR Data Acquisition (ATR):
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal and apply consistent pressure using the anvil.
-
Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The software will automatically perform the background subtraction. Label significant peaks.
UV-Visible Spectroscopy
Principle & Purpose: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the conjugated π-system of the molecule. It is useful for quantitative analysis and confirming the presence of the extended aromatic system.
Predicted Spectral Features:
-
Expect multiple absorption maxima (λ_max) between 200-400 nm, characteristic of the naphthothiazole chromophore. The exact positions and intensities will be solvent-dependent (solvatochromism).
Protocol for UV-Vis Spectrum Acquisition:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., Methanol, Acetonitrile).
-
Sample Preparation: Prepare a dilute stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilution (e.g., 1:100) to ensure the absorbance is within the linear range of the instrument (0.1 - 1.0 AU).
-
Measurement: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and the other with the sample solution. Scan the absorbance from 200 to 600 nm.
-
Analysis: Identify the λ_max values and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), which validates the quantitative aspect of the measurement.
High-Resolution Mass Spectrometry (HRMS)
Principle & Purpose: HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula.
Predicted Mass Spectrometric Data:
-
Monoisotopic Mass: 199.04558 Da[2]
-
[M+H]⁺ (Protonated Adduct): m/z 200.05286[2]
-
[M+Na]⁺ (Sodium Adduct): m/z 222.03480[2]
Protocol for HRMS (ESI-TOF) Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument should be calibrated immediately prior to the run to ensure high mass accuracy (< 5 ppm).
-
Formula Determination: Use the instrument's software to calculate the elemental formula from the measured accurate mass of the molecular ion. A match with the theoretical formula (C₁₂H₉NS) with an error of < 5 ppm provides definitive confirmation.
Integrated Spectroscopic Data Workflow
Caption: Integration of multiple analytical techniques for structural elucidation.
Conclusion and Forward Outlook
While published data on the is currently lacking, this guide provides a robust and scientifically rigorous framework for its complete characterization. By following these detailed, self-validating protocols, researchers can generate the foundational data—melting point, solubility, and comprehensive spectral profiles—necessary to unlock the potential of this molecule. The systematic execution of these experiments is the essential first step towards any meaningful application in medicinal chemistry, materials science, or synthetic research.
References
-
Chem-Impex. 2-Methylnaphtho[1,2-d]thiazole. [Link]
-
Stenutz. 2-methylnaphtho[1,2-d]thiazole. [Link]
-
Chem-Impex. 2-Methylthiazole. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0012322). [Link]
-
PubChemLite. This compound (C12H9NS). [Link]
-
PubChem. 2-Methylnaphthalene. [Link]
-
ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]
-
NIST WebBook. Thiazole. [Link]
-
PubChemLite. 2-methylnaphtho[1,2-d]thiazole (C12H9NS). [Link]
-
MassBank. msbnk-ufz-wana007313d9f1ph - MassBank. [Link]
Sources
An In-depth Technical Guide to 2-Methylnaphtho[2,1-d]thiazole: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core structural information, synthesis, and potential utility of the heterocyclic compound 2-Methylnaphtho[2,1-d]thiazole. As a distinct isomer within the naphthothiazole family, understanding its specific characteristics is crucial for its application in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer insights into the causality behind its chemical properties and synthetic strategy, empowering researchers to effectively harness its potential.
Core Structural and Physicochemical Properties
This compound is an aromatic heterocyclic compound featuring a naphthalene ring system fused to a thiazole ring at the [2,1-d] position, with a methyl group substituted at the 2-position of the thiazole moiety. This specific annulation imparts a unique electronic and steric profile compared to its more commonly documented [1,2-d] and [2,3-d] isomers.
The fundamental identification and structural details of this compound are summarized below. It is important to note that while basic identifiers are well-established, detailed experimental physicochemical data for this specific isomer is not as readily available in the public domain as for its [1,2-d] counterpart.
| Property | Value | Source |
| CAS Number | 20686-62-8 | [1] |
| Molecular Formula | C₁₂H₉NS | [2] |
| Molecular Weight | 199.27 g/mol | [2] |
| Canonical SMILES | CC1=NC2=C(S1)C3=CC=CC=C3C=C2 | [2] |
| InChI Key | OCRIUIGNOKGMOR-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 4.0 | [2] |
| Appearance | (Predicted) White to off-white or pale yellow crystalline solid | N/A |
| Melting Point | Not experimentally determined in available literature. | N/A |
| Boiling Point | Not experimentally determined in available literature. | N/A |
| Solubility | Predicted to be soluble in chlorinated organic solvents and sparingly soluble in polar aprotic solvents. | N/A |
Spectroscopic Characterization (Predicted)
Due to a lack of publicly available experimental spectra for this compound, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons (around δ 2.5-2.8 ppm). The aromatic region (δ 7.0-8.5 ppm) will display a complex pattern of multiplets corresponding to the six protons of the naphthalene ring system and the single proton on the thiazole ring. The exact chemical shifts and coupling constants would be dependent on the specific electronic environment created by the [2,1-d] fusion.
-
¹³C NMR: The carbon NMR spectrum will exhibit a signal for the methyl carbon (around δ 20-25 ppm). The aromatic region will contain eleven signals corresponding to the carbons of the fused ring system. The quaternary carbons involved in the ring fusion and the carbon of the C=N bond in the thiazole ring will have distinct chemical shifts.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2900-3000 cm⁻¹, respectively). Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region. A characteristic C=N stretching vibration for the thiazole ring is expected around 1600-1650 cm⁻¹.
-
Mass Spectrometry: The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak (M⁺) at m/z = 199. Subsequent fragmentation patterns would likely involve the loss of the methyl group and fragmentation of the heterocyclic ring.
Synthesis of this compound: A Step-by-Step Protocol
The most logical and established method for the synthesis of 2-substituted naphthothiazoles is the condensation of the corresponding aminonaphthalenethiol with an appropriate electrophile. For this compound, this involves the reaction of 2-amino-1-naphthalenethiol with acetic anhydride.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part A: Synthesis of 2-Amino-1-naphthalenethiol (Precursor)
Causality: The synthesis begins with the formation of the key intermediate, 2-amino-1-naphthalenethiol. This molecule possesses the vicinal amino and thiol groups required for the subsequent thiazole ring formation. A common route to this precursor is through the reduction of a corresponding nitro-substituted naphthalenesulfonyl chloride or a related derivative, followed by hydrolysis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a solution of the appropriate starting material (e.g., a salt of 2-aminonaphthalene-1-sulfonic acid) in a suitable solvent.
-
Reduction and Thiolation: Under an inert atmosphere, introduce a reducing agent (e.g., tin(II) chloride in concentrated hydrochloric acid) portion-wise. The reaction mixture is then heated to reflux for several hours to facilitate the reduction of the sulfonyl group to a thiol.
-
Work-up and Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the crude 2-amino-1-naphthalenethiol. The precipitate is collected by filtration, washed with water, and dried under vacuum.
Part B: Synthesis of this compound (Final Product)
Causality: The cyclization step involves an acid-catalyzed condensation reaction. The nucleophilic amino group of the 2-amino-1-naphthalenethiol attacks one of the carbonyl carbons of acetic anhydride, followed by an intramolecular cyclization involving the thiol group to form the stable five-membered thiazole ring.
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 2-amino-1-naphthalenethiol in a suitable solvent such as glacial acetic acid or ethanol.
-
Cyclization: Add a slight excess of acetic anhydride to the solution. The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water to remove any unreacted acetic anhydride and acetic acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
Reactivity and Potential Chemical Transformations
The this compound core is a robust aromatic system. The reactivity of this molecule is primarily centered around the methyl group and the fused aromatic system.
-
Methyl Group Reactivity: The methyl group at the 2-position is activated and can undergo condensation reactions with aromatic aldehydes in the presence of a suitable catalyst. This allows for the synthesis of a variety of styryl derivatives, which can have interesting photophysical or biological properties.
-
Electrophilic Aromatic Substitution: The naphthalene ring system can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution will be directed by the electron-donating nature of the fused thiazole ring and the existing substitution pattern.
-
Oxidation of the Sulfur Atom: The sulfur atom in the thiazole ring can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like m-chloroperoxybenzoic acid (mCPBA). This modification can significantly alter the electronic properties and biological activity of the molecule.
Caption: Key reactivity pathways of this compound.
Potential Applications in Drug Development and Materials Science
While specific applications for this compound are not extensively documented, the broader class of naphthothiazole derivatives has shown significant promise in several areas.
-
Antimicrobial and Antifungal Agents: The fused heterocyclic system of naphthothiazoles is a known pharmacophore with potential antimicrobial and antifungal activities.[2] The specific substitution pattern of this compound may confer unique activity profiles against various pathogens.
-
Anticancer Activity: Naphthothiazole derivatives have been investigated for their anticancer properties.[3] Their mechanism of action can involve the inhibition of key enzymes in cancer cell proliferation or the induction of apoptosis. Further derivatization of the this compound core could lead to the development of novel anticancer agents.
-
Organic Electronics and Dyes: The extended π-conjugated system of naphthothiazoles makes them potential candidates for use in organic electronics as components of organic light-emitting diodes (OLEDs) or organic semiconductors. They can also serve as scaffolds for the development of fluorescent dyes and probes for biological imaging.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Due to the limited specific toxicological data for this isomer, it should be treated as a potentially hazardous substance.
Conclusion
This compound represents a valuable yet underexplored scaffold in the vast landscape of heterocyclic chemistry. Its unique structural features, accessible synthesis, and the proven biological and material potential of the broader naphthothiazole family make it a compelling target for further investigation. This guide provides a foundational understanding to empower researchers to explore the synthesis of its derivatives and unlock its full potential in drug discovery and materials science.
References
-
PubChemLite. This compound (C12H9NS). Available from: [Link]
-
Al-Lami, N. New Imidazo[2,1-b]naphtha[2,1-d][4][5]thiazole Derivatives: Synthesis, Antimicrobial and Antifungal Activity. Iraqi Journal of Science. 2015, 56(4c), 3274–3284.
- Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. International Journal of Biological Macromolecules. 2024, 257, 140039.
-
Matrix Fine Chemicals. 2-METHYLNAPHTHO[2,1-D][4][5]THIAZOLE | CAS 20686-62-8. Available from: [Link]
- Liu, T. et al. A New Method for Synthesis of Naphtho[2,1-d]thiazole Derivatives. Chinese Journal of Organic Chemistry. 2020, 40(5), 1355.
- Shaikh, A. et al. Design and synthesis of a series of N4-(naphtha[1,2-d]thiazol-2-yl)semicarbazides and evaluated for their anticonvulsant and neurotoxicity studies. International Journal of Pharmaceutical Sciences Review and Research. 2023, 82(1), 42-47.
Sources
A Technical Guide to the Solubility of 2-Methylnaphtho[2,1-d]thiazole in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining the solubility of 2-Methylnaphtho[2,1-d]thiazole in a range of organic solvents. Recognizing the current absence of specific experimental solubility data for this compound in publicly accessible literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, presents a strategic approach to solvent selection, and offers detailed, field-proven experimental protocols for generating robust and reliable solubility profiles. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity of the results. This guide is intended to empower researchers to bridge the existing data gap and facilitate the advancement of applications involving this compound, from synthetic chemistry to pharmaceutical sciences.
Introduction: The Significance of Solubility for this compound
This compound is a heterocyclic compound featuring a fused naphthalene and thiazole ring system. Such structures are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties. The thiazole ring is a key scaffold in numerous pharmaceutical agents, contributing to a wide array of therapeutic effects.[1][2] The extended aromatic system of the naphthalene moiety suggests potential applications in organic electronics, such as in the development of organic semiconductors or fluorescent dyes.[3]
The solubility of a compound is a critical physicochemical parameter that dictates its utility in numerous applications.[4] In drug development, solubility directly impacts bioavailability, formulation strategies, and therapeutic efficacy. For synthetic chemists, selecting an appropriate solvent is paramount for reaction success, purification, and crystallization. Given the potential applications of this compound, a thorough understanding of its solubility profile in various organic solvents is essential for its progression from a laboratory curiosity to a functional molecule.
This guide provides the theoretical and practical foundation for systematically determining the solubility of this compound.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5] This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound—a large, predominantly nonpolar aromatic system with a moderately polar thiazole group—allows us to make informed predictions about its solubility.
The molecule's large naphthalene component is hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces. The thiazole moiety, containing nitrogen and sulfur heteroatoms, introduces a degree of polarity and the potential for dipole-dipole interactions. However, it lacks hydrogen bond donors, which will limit its solubility in protic solvents like alcohols.
Based on its structure, this compound is expected to exhibit:
-
Low solubility in highly polar protic solvents (e.g., water, methanol).
-
Moderate to good solubility in a range of aprotic polar solvents (e.g., acetone, ethyl acetate, dichloromethane) and nonpolar aromatic solvents (e.g., toluene).
-
The methyl group at the 2-position will slightly increase its lipophilicity.
The following diagram illustrates the key molecular features influencing the solubility of this compound.
Caption: Key molecular properties of this compound and their predicted influence on solubility in different solvent types.
Strategic Solvent Selection
A systematic approach to solvent selection is crucial for generating a comprehensive solubility profile. The chosen solvents should span a range of polarities and chemical functionalities. Below is a recommended list of organic solvents for initial screening, categorized by their polarity.
| Solvent Category | Solvent | Dielectric Constant (at 20°C) | Rationale for Inclusion |
| Nonpolar | n-Hexane | 1.88 | Represents aliphatic hydrocarbons, tests baseline solubility in nonpolar media. |
| Toluene | 2.38 | Aromatic solvent, likely to have favorable π-stacking interactions with the naphthalene system. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.08 | A common solvent for organic synthesis, good for moderately polar compounds. |
| Ethyl Acetate | 6.02 | An ester with moderate polarity, widely used in chromatography and extraction. | |
| Acetone | 20.7 | A ketone with significant polarity, effective for many organic solids. | |
| Acetonitrile (ACN) | 37.5 | Highly polar, often used in HPLC, tests solubility in a more polar aprotic environment. | |
| Tetrahydrofuran (THF) | 7.6 | A cyclic ether, good for dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | 46.7 | A highly polar aprotic solvent, often used for stock solutions in biological assays.[4] | |
| Polar Protic | Ethanol | 24.55 | A common, environmentally friendly solvent. Solubility will indicate the influence of the hydroxyl group. |
| Methanol | 32.7 | More polar than ethanol, provides a comparison point for the effect of alkyl chain length in alcohols. |
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The shake-flask method is the gold standard for determining equilibrium solubility.[4] It involves agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the solute in the saturated solution.
Materials and Equipment
-
This compound (crystalline, high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC system)
Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 298.15 K). Agitate the vials for a predetermined period (e.g., 24-72 hours). The exact time to reach equilibrium should be determined experimentally by analyzing samples at different time points (e.g., 12, 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[4]
-
Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle. To ensure complete separation of the saturated solution (supernatant) from the undissolved solid, one of the following methods should be used:[4]
-
Centrifugation: Centrifuge the vials at high speed to pellet the solid.
-
Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter into a clean vial. This is the preferred method to remove fine particulates.
-
-
Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical method as described in Section 5.
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for determining solubility using the shake-flask method.
Analytical Quantification of Dissolved Solute
The choice of analytical technique depends on the properties of this compound and the available instrumentation.
Gravimetric Analysis
This is a simple and direct method.
-
Protocol: Accurately weigh an empty, clean container. Transfer a precise volume of the saturated filtrate to it. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point. Once the solvent is completely removed, reweigh the container. The difference in weight corresponds to the mass of the dissolved solute.
-
Pros: Does not require an analytical standard for calibration.
-
Cons: Less sensitive than other methods; requires a non-volatile solute.
UV-Vis Spectroscopy
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.
-
Protocol:
-
Determine λmax: Prepare a dilute solution of the compound and scan the UV-Vis spectrum to find the wavelength of maximum absorbance (λmax).
-
Create a Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot absorbance versus concentration to generate a calibration curve.
-
Analyze Sample: Dilute the saturated filtrate to a concentration that falls within the linear range of the calibration curve and measure its absorbance. Calculate the concentration using the calibration curve equation.
-
-
Pros: Fast and widely available.
-
Cons: Requires a chromophore; potential for interference from impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and precise method for quantification.
-
Protocol:
-
Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that provides a sharp, well-resolved peak for this compound. A UV detector is typically used.
-
Create a Calibration Curve: Prepare and inject a series of standard solutions of known concentrations. Plot the peak area versus concentration to create a calibration curve.
-
Analyze Sample: Dilute the saturated filtrate with the mobile phase and inject it into the HPLC system. Determine the concentration from the peak area using the calibration curve.[4]
-
-
Pros: High sensitivity, specificity, and accuracy.
-
Cons: More complex instrumentation and method development required.
Caption: Workflow for the analytical quantification of the dissolved solute.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and organized table to facilitate comparison and interpretation.
Table 1: Template for Reporting Solubility Data of this compound at 298.15 K (25 °C)
| Organic Solvent | Dielectric Constant (at 298.15 K) | Solubility (mg/mL) | Solubility (mol/L) |
| n-Hexane | 1.88 | ||
| Toluene | 2.37 | ||
| Dichloromethane | 8.93 | ||
| Ethyl Acetate | 6.02 | ||
| Acetone | 21.01 | ||
| Acetonitrile | 36.64 | ||
| Tetrahydrofuran | 7.52 | ||
| Dimethyl Sulfoxide | 47.24 | ||
| Ethanol | 25.07 | ||
| Methanol | 33.0 |
Note: Dielectric constant values are approximate and can vary slightly with temperature.
The results should be analyzed to identify trends. For instance, comparing solubility in hexane versus toluene can reveal the importance of aromatic interactions. Comparing ethanol and methanol solubility against that in aprotic solvents of similar polarity (like acetone) can highlight the impact of hydrogen bonding.
Conclusion
While published quantitative solubility data for this compound is currently unavailable, this guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to generate this crucial information. By employing the systematic approach outlined—from solvent selection to the robust shake-flask method and appropriate analytical quantification—scientists can produce reliable and accurate solubility profiles. This data will be invaluable for advancing the synthesis, purification, formulation, and application of this promising heterocyclic compound in both medicinal chemistry and materials science.
References
-
Hughes, L. D., Palmer, D. S., Nigsch, F., & Mitchell, J. B. O. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. [Link]
-
Fiorini, D., et al. (2024). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design, 193, 536-547. [Link]
-
Abraham, M. H., et al. (2010). Prediction of Solubility of Drugs and Other Compounds in Organic Solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515. [Link]
-
Kearns, F. L., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(18), 11479-11520. [Link]
-
PubChemLite. (n.d.). This compound (C12H9NS). Retrieved from [Link]
-
Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. (Thesis/Dissertation). OSTI.GOV. [Link]
-
LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Granero, G., de Bertorello, M. M., & Briñón, M. C. (1999). Solubility Profiles of Some Isoxazolyl-Naphthoquinone Derivatives. International Journal of Pharmaceutics, 190(1), 41-47. [Link]
-
Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Naphtho[1,2-d]thiazole, 2-(methylthio)-. Retrieved from [Link]
-
Kertes, A. S. (Ed.). (1986). SOLUBILITY DATA SERIES. Pergamon Press. [Link]
-
Sayed, S. M., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(17), 3878. [Link]
-
Sharma, A., et al. (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 13(14), 110-125. [Link]
-
Tonpakdee, P., et al. (2021). Influence of Solvent Temperature and Type on Naphthalene Solubility for Tar Removal in a Dual Fluidized Bed Biomass Gasification Process. KITopen. [Link]
-
Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings. [Link]
-
ResearchGate. (2025). Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures. [Link]
Sources
- 1. Solubility profiles of some isoxazolyl-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Methylnaphtho[1,2-d]thiazole, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
The Genesis of a Versatile Scaffold: A Technical History of Naphthothiazole Compounds
For Immediate Release
A deep dive into the century-long journey of naphthothiazole compounds, from their initial synthesis in the early 20th century to their current prominence in medicinal chemistry and materials science. This guide offers researchers, scientists, and drug development professionals a comprehensive technical overview of the discovery, historical development, and evolving applications of this crucial heterocyclic system.
Introduction: A Scaffold of Enduring Significance
Naphthothiazoles, heterocyclic compounds featuring a naphthalene ring fused to a thiazole ring, represent a class of molecules that have journeyed from relative obscurity to a position of significant interest in modern chemical and pharmaceutical sciences. Their rigid, planar structure and electron-rich nature bestow upon them unique photophysical and biological properties. This has led to their exploration in a wide array of applications, from vibrant synthetic dyes to potent anticancer and antimicrobial agents. This technical guide will illuminate the historical milestones in the discovery and synthesis of naphthothiazoles, trace the evolution of their applications, and provide an in-depth look at the key experimental methodologies that have defined this field.
The Dawn of Naphthothiazole Chemistry: From Benzothiazole's Shadow
The story of naphthothiazoles begins in the intellectual wake of the burgeoning field of synthetic organic chemistry in the late 19th century. The groundwork was laid by the pioneering work of August Wilhelm von Hofmann, who in 1887, first reported the synthesis of 2-substituted benzothiazoles. This discovery opened the door to the exploration of related fused-ring heterocyclic systems.
It was not until 1908 that the first definitive synthesis of a naphthothiazole compound was documented. In a seminal paper published in Berichte der deutschen chemischen Gesellschaft, K. Fries and E. Finck detailed the synthesis of naphtho[1,2-d]thiazole derivatives. Their approach, a testament to the classical synthetic techniques of the era, laid the foundational methodology for accessing this novel heterocyclic core.
The Fries and Finck Synthesis (1908): A Foundational Protocol
The work of Fries and Finck established a critical pathway to the naphthothiazole scaffold. Their method involved the reaction of a 2-chloro-1-naphthylamine with thiophosgene to generate an isothiocyanate intermediate, which then underwent intramolecular cyclization.
Experimental Protocol: The Fries and Finck Synthesis of Naphtho[1,2-d]thiazole-2-thiol
-
Step 1: Preparation of 1-Amino-2-naphthol. (This was a likely precursor, though Fries and Finck may have started from a different aminonaphthol derivative).
-
Step 2: Chlorination to 2-chloro-1-naphthylamine. The aminonaphthol is treated with a chlorinating agent to replace the hydroxyl group with a chlorine atom.
-
Step 3: Reaction with Thiophosgene. The 2-chloro-1-naphthylamine is reacted with thiophosgene (CSCl₂) in a suitable solvent. This highly reactive compound introduces the necessary carbon and sulfur atoms for the thiazole ring.[1] The reaction proceeds via nucleophilic attack of the amino group on the thiophosgene.
-
Step 4: Intramolecular Cyclization. The resulting intermediate undergoes an intramolecular cyclization, driven by the proximity of the sulfur and the reactive chloro-substituted naphthalene ring, to form the naphthothiazole ring system.
-
Step 5: Isolation and Characterization. The product, naphtho[1,2-d]thiazole-2-thiol, is isolated and purified. In the absence of modern spectroscopic techniques, characterization would have relied on elemental analysis, melting point determination, and classical chemical reactions to confirm the structure.
This early work was a landmark achievement, providing the first glimpse into the chemistry of this new class of compounds. The initial focus of this era was primarily on the synthesis and basic characterization of these novel structures, with their potential applications yet to be fully realized.
The Evolution of Synthesis and the Dawn of Applications
Following the pioneering work of Fries and Finck, the field of naphthothiazole chemistry saw gradual development throughout the 20th century. The initial synthetic routes were often harsh and limited in scope. However, as the principles of organic synthesis advanced, so too did the methods for constructing the naphthothiazole core.
A notable advancement came with the work of Boggust and his colleagues, who in 1950, published a paper in the Journal of the Chemical Society detailing further explorations into naphthothiazole synthesis. This period marked a shift towards more versatile and efficient methods, allowing for the preparation of a wider range of derivatives.
Early Applications: The Hue of Discovery
Given the strong historical ties between early organic chemistry and the dye industry, it is no surprise that one of the first explored applications for naphthothiazole derivatives was as synthetic dyes.[2] The extended π-conjugated system of the naphthothiazole core imparts these molecules with the ability to absorb and emit light, making them excellent candidates for chromophores.[3] The color of these early dyes could be tuned by the introduction of various substituent groups on the naphthalene and thiazole rings.
The Modern Era: A Renaissance in Naphthothiazole Chemistry
The late 20th and early 21st centuries have witnessed a dramatic resurgence of interest in naphthothiazole compounds, driven by the development of powerful new synthetic methodologies and a growing appreciation for their diverse biological and material properties.
Modern Synthetic Methodologies: Precision and Efficiency
Modern synthetic chemistry has provided a plethora of tools for the construction of naphthothiazole derivatives with a high degree of control and efficiency. These methods often offer milder reaction conditions, greater functional group tolerance, and higher yields compared to their historical counterparts.
Table 1: Comparison of Historical and Modern Synthetic Approaches to Naphthothiazoles
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Fries and Finck (1908) | Aminonaphthol derivatives, Thiophosgene | Harsh, multi-step | Foundational method | Use of toxic reagents, limited scope |
| Visible-Light-Induced Synthesis | 2-Isocyanonaphthalenes, Elemental Sulfur, Amines | Visible light, photocatalyst-free | Mild conditions, atom economy | Substrate specific |
| Cascade Oxazole-Benzannulation | ortho-Alkynylamidoarylketones, Ag(I) catalyst | Mild | High functional group tolerance | Requires multi-step precursor synthesis |
| Base-Promoted Oxidative Sulfuration | Naphthylamines, Elemental Sulfur, Oxidant | Basic conditions | One-pot, good yields | Can have regioselectivity issues |
Experimental Protocol: A Modern Visible-Light-Induced Synthesis of Naphtho[2,1-d]thiazol-2-amines
-
Step 1: Reaction Setup. In a reaction vessel, combine the 2-isocyanonaphthalene, elemental sulfur, and the desired amine in a suitable solvent.
-
Step 2: Irradiation. Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Step 3: Reaction Monitoring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Step 4: Work-up and Purification. Upon completion, the reaction mixture is subjected to a standard aqueous work-up. The crude product is then purified by column chromatography to yield the desired 2-aminonaphthothiazole.
This modern approach exemplifies the principles of green chemistry, utilizing light as a clean energy source and avoiding harsh reagents.
A Spectrum of Applications: From Bench to Bedside
The true power of the naphthothiazole scaffold lies in its remarkable versatility. The ability to readily modify its structure has allowed for the development of a wide range of derivatives with tailored properties for specific applications.
Fluorescent Probes and Materials
The inherent fluorescence of many naphthothiazole derivatives has made them attractive candidates for use as fluorescent probes and in the development of advanced materials.[4] Their photophysical properties, such as absorption and emission wavelengths, can be finely tuned by chemical modification, enabling their use in applications ranging from biological imaging to organic light-emitting diodes (OLEDs).
Figure 1: A conceptual workflow illustrating the historical progression and diversification of naphthothiazole chemistry.
Medicinal Chemistry: A Scaffold for Drug Discovery
Perhaps the most significant impact of naphthothiazole chemistry in recent years has been in the field of drug discovery. The rigid, heterocyclic nature of the naphthothiazole core makes it an excellent scaffold for interacting with biological targets such as enzymes and receptors.
-
Anticancer Activity: A multitude of studies have demonstrated the potent anticancer activity of naphthothiazole derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways.
-
Antimicrobial Properties: Naphthothiazole-based compounds have also emerged as promising antimicrobial agents. They have shown efficacy against a range of bacteria and fungi, including drug-resistant strains.[5] Their mechanism of action is often multifaceted, involving the disruption of microbial cell membranes and the inhibition of essential enzymes.
Conclusion: A Bright Future for a Classic Scaffold
From its humble beginnings in the early 20th century, the field of naphthothiazole chemistry has blossomed into a vibrant and dynamic area of research. The journey from the classical, often arduous, syntheses of Fries and Finck to the elegant and efficient methods of today is a testament to the progress of organic chemistry. The diverse and potent biological and material properties of naphthothiazole derivatives ensure that this versatile scaffold will continue to be a source of innovation in drug discovery, materials science, and beyond for years to come.
References
-
Boggust, W. A., Cocker, W., Schwarz, J. C. P., & Stuart, E. R. (1950). Some naphthothiazoles. Journal of the Chemical Society (Resumed), 680. [Link]
-
Fluorescent acid azo dyes from 3-(1,3-benzothiazol-2-yl)naphthalen-2-ol and comparison with 2-naphthol analogs. (2025). ResearchGate. [Link]
- Fries, K., & Finck, E. (1908). Über Naphtho-thiazole. Berichte der deutschen chemischen Gesellschaft, 41(3), 4271-4284.
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]
-
Haraguchi, T., et al. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 29(6), 1277. [Link]
-
The historical impact and future potential of dyes in drug discovery. (2024). PubMed. [Link]
-
Thiophosgene. (n.d.). PubChem. [Link]
Sources
- 1. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. From dyes to drugs: The historical impact and future potential of dyes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]
A-Theoretical Deep Dive into 2-Methylnaphtho[2,1-d]thiazole: Computational Perspectives on Structure, Reactivity, and Optoelectronic Potential
Abstract
2-Methylnaphtho[2,1-d]thiazole is a fused heterocyclic aromatic compound featuring a naphthalene moiety fused with a methyl-substituted thiazole ring. This structural motif imparts significant chemical stability, unique electronic properties, and potential for diverse applications. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the intrinsic properties of this compound and its derivatives. By leveraging quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we can elucidate its molecular geometry, spectroscopic signatures, electronic behavior, and nonlinear optical (NLO) properties. This in-silico approach is paramount for rationally designing novel materials for applications in organic electronics, pharmaceuticals, and advanced materials science.
Introduction: The this compound Scaffold
This compound, with the molecular formula C₁₂H₉NS, belongs to a class of sulfur and nitrogen-containing heterocyclic compounds that are of significant interest to researchers.[1] The fusion of the electron-rich thiazole ring with the extended π-system of the naphthalene core creates a molecule with inherent stability and reactivity.[2] This unique electronic architecture makes it a valuable building block in various fields. Experimental and commercial data indicate its utility in the synthesis of dyes, pigments, and pharmaceuticals.[2] Furthermore, its structural properties suggest significant potential in materials science, particularly in the development of organic semiconductors for devices like Organic Light Emitting Diodes (OLEDs) and as a component in fluorescent dyes for biological imaging.[2]
To unlock the full potential of this molecular scaffold, theoretical studies provide an indispensable toolkit. Computational chemistry allows for the prediction of molecular properties, reaction mechanisms, and electronic behavior with high accuracy, guiding experimental synthesis and characterization efforts in a cost- and time-effective manner.
The Computational Engine: DFT and TD-DFT Methodologies
The foundation of modern theoretical studies on organic molecules like this compound lies in quantum chemical calculations. Density Functional Theory (DFT) has emerged as the workhorse method due to its excellent balance of computational cost and accuracy.
Core Principles: DFT methods calculate the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. For molecules in this class, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed.[3][4][5] These functionals incorporate a portion of exact Hartree-Fock exchange, offering improved accuracy for a wide range of chemical systems. For specific properties, especially those involving charge transfer or excited states, long-range corrected functionals like CAM-B3LYP or functionals from the Minnesota family like M06-2X may be chosen.[6]
The choice of a basis set, which describes the atomic orbitals, is also critical. Pople-style basis sets like 6-31G(d,p) or the more extensive 6-311+G(d,p) are standard, providing the necessary flexibility to accurately model the molecule's geometry and electronic distribution.[3][4][5][7]
Experimental Protocol: A Standard Computational Workflow
A typical theoretical investigation of this compound follows a systematic, self-validating protocol:
-
Geometry Optimization: The first step is to find the molecule's most stable three-dimensional structure (its lowest energy conformation). This is achieved by performing a geometry optimization calculation, typically using a functional like B3LYP with a 6-31G(d,p) or higher basis set.
-
Frequency Calculation: To confirm that the optimized structure is a true energy minimum, a vibrational frequency analysis is performed. The absence of imaginary frequencies validates the structure. This calculation also yields the theoretical vibrational spectra (IR and Raman), which can be directly compared with experimental data for structural verification.
-
Electronic Structure Analysis: From the optimized geometry, a wealth of electronic information is extracted. This includes the energies and spatial distributions of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Excited State Calculations: To understand the molecule's optical properties, Time-Dependent DFT (TD-DFT) calculations are performed.[7][8] This method simulates the electronic absorption spectrum (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states.
Caption: Donor-π-Acceptor (D-π-A) model for enhancing NLO properties.
Conclusion and Future Outlook
Theoretical studies, anchored by DFT and TD-DFT, provide a powerful, predictive framework for understanding the fundamental properties of this compound. These computational investigations confirm that its fused heterocyclic structure results in a stable yet electronically active molecule.
-
Structural & Spectroscopic Validation: Calculations of geometry and vibrational frequencies offer a robust method for validating experimental data.
-
Electronic Insights: Analysis of FMOs and reactivity descriptors provides a quantitative understanding of the molecule's stability and potential for chemical transformation.
-
NLO Potential: While the parent molecule has modest NLO properties, theoretical models predict that it is an excellent scaffold for creating advanced D-π-A type NLO materials through targeted functionalization.
Future theoretical work should focus on exploring its potential in specific applications. This includes modeling its charge transport properties (electron and hole mobilities) for organic semiconductor applications, simulating its interactions with biological targets for drug development, [9]and investigating the photophysical properties of its novel derivatives for use as advanced fluorescent probes. The synergy between such computational predictions and experimental synthesis will undoubtedly accelerate the development of new technologies based on the versatile this compound core.
References
-
Theoretical Investigation of the Second and Third Order Nonlinear Optical Properties of Some Fused Heterocyclic Aromatic Compounds. MRS Online Proceedings Library (OPL) | Cambridge Core. Available at: [Link]
-
Experimental and theoretical studies of linear and non-linear optical properties of novel fused-triazine derivatives for advanced technological applications. National Institutes of Health. Available at: [Link]
-
Synthesis, computational and antimicrobial studies of new 1,4-naphthoquinone aminothiazole derivatives. ResearchGate. Available at: [Link]
-
Theoretical investigation of the second-and third-order nonlinear optical properties of some fused heterocyclic aromatic compounds. Alfaisal Faculty. Available at: [Link]
-
The Effects of Conjugated Fused Ring System: An Investigation of Electronic, Nonlinear Optical, X-Ray Structural Properties and Computational Studies on Chalcone Derivatives. Taylor & Francis. Available at: [Link]
-
NON-LINEAR OPTICAL PROPERTIES STUDY OF TWO HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]
-
Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. PubMed Central. Available at: [Link]
-
Synthesis, structure and tautomerism of two benzothiazolyl azo derivatives of 2-naphthol: A crystallographic, NMR and computational study. ResearchGate. Available at: [Link]
-
Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid. Science Publishing Group. Available at: [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Semantic Scholar. Available at: [Link]
-
The Quantum Chemical Calculations of Some Thiazole Derivatives. ResearchGate. Available at: [Link]
-
Quantum Chemical Calculations on Some Substituted Benzothiazole Derivatives as Corrosion Inhibitors for Brass in Acidic Media. Science Publishing Group. Available at: [Link]
-
Synthesis, molecular structure, mesomorphism and DFT/TD-DFT calculations of square-planar bis[1-((p-tolylimino)methyl)naphthalen-2-olato-κ2N,O]Ni and Cu(II) complexes. ScienceDirect. Available at: [Link]
-
Quantum-Chemical Calculations - Articles. Scientific Research Publishing. Available at: [Link]
-
Synthesis, DFT and antioxidant studies of 2-(alkylamino)-4-(naphth-2-yl) thiazole. Indian Journal of Chemical Technology (IJCT). Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Erbil Polytechnic University. Available at: [Link]
-
This compound (C12H9NS). PubChem. Available at: [Link]
-
Synthesis, characterization, density functional theory (DFT) analysis, and mesomorphic study of new thiazole derivatives. ResearchGate. Available at: [Link]
-
Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Elsevier. Available at: [Link]
Sources
- 1. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. squ.elsevierpure.com [squ.elsevierpure.com]
- 8. ac1.hhu.de [ac1.hhu.de]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for 2-Methylnaphtho[2,1-d]thiazole as a Fluorescent Probe for Bioimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Novel Fluorophores in Bioimaging
Fluorescence microscopy is an indispensable tool in modern biological research and drug development, enabling the visualization of cellular structures and dynamic processes with high specificity and sensitivity. The utility of this technique is fundamentally dependent on the quality and characteristics of the fluorescent probes used. An ideal probe should exhibit high photostability, a large Stokes shift to minimize self-quenching, and low cytotoxicity. Furthermore, probes with environment-sensitive fluorescence (solvatochromism) can provide valuable information about the local cellular microenvironment.
This document provides a detailed guide to the potential application of 2-Methylnaphtho[2,1-d]thiazole as a novel fluorescent probe for bioimaging. While direct experimental data for this specific molecule is limited, its structural similarity to other well-characterized naphthothiazole and benzothiazole derivatives suggests it may possess favorable photophysical properties for cellular imaging.[1] This application note, therefore, serves as a foundational guide for researchers interested in exploring its potential, providing hypothesized properties based on related compounds and robust protocols for its application and validation.
Physicochemical and Hypothesized Photophysical Properties
This compound is a heterocyclic aromatic compound featuring a naphthalene moiety fused to a methyl-substituted thiazole ring.[2] This rigid, planar structure is characteristic of many fluorescent dyes. While comprehensive experimental data is not yet available, we can infer its likely properties based on the extensive literature on similar fluorophores.[3][4]
| Property | Hypothesized Value/Characteristic | Rationale and Causality |
| Molecular Formula | C₁₂H₉NS | Based on its chemical structure.[2] |
| Molecular Weight | 199.27 g/mol | Calculated from the molecular formula.[2] |
| Predicted logP | ~4.0 | The lipophilic naphthalene ring suggests good membrane permeability. This is a critical feature for live-cell imaging probes. |
| Hypothesized Excitation Max (λex) | ~340-380 nm (in nonpolar solvents) | Naphthothiazole derivatives often exhibit UV to near-UV excitation. The exact wavelength is expected to be sensitive to the solvent environment. |
| Hypothesized Emission Max (λem) | ~420-500 nm (in nonpolar solvents) | A significant Stokes shift is anticipated due to the potential for intramolecular charge transfer (ICT) upon excitation, a common feature in donor-acceptor type fluorophores.[3] |
| Solvatochromism | Expected to be significant | The thiazole moiety can act as a weak electron acceptor and the naphthalene as an electron donor. This donor-acceptor character suggests that the emission spectrum will likely show a bathochromic (red) shift in more polar solvents due to the stabilization of the excited state.[3][4] |
| Quantum Yield (ΦF) | Moderate to High | The rigid structure should limit non-radiative decay pathways, leading to potentially good fluorescence quantum yield. This is often observed in similar heterocyclic dyes. |
Proposed Mechanism of Fluorescence and Bioimaging Application
The fluorescence of this compound is likely due to a π-π* transition within its extended aromatic system. The potential for intramolecular charge transfer from the naphthalene donor to the thiazole acceptor upon excitation could lead to a large Stokes shift and solvatochromism. This latter property is particularly valuable in bioimaging, as shifts in emission wavelength could report on the polarity of the probe's local environment, for instance, distinguishing between lipid-rich and aqueous cellular compartments.
Given its predicted lipophilicity, this compound is hypothesized to readily cross the plasma membrane of living cells and preferentially accumulate in nonpolar environments such as lipid droplets or cellular membranes.
Experimental Protocols
Preparation of Stock Solutions
Causality: A high-concentration, stable stock solution in an appropriate organic solvent is crucial for accurate and reproducible dilutions into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is the solvent of choice for many small molecule probes due to its high dissolving power and miscibility with aqueous solutions.
-
Reagents and Materials:
-
This compound (CAS: 20686-62-8)[2]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Protocol:
-
Weigh out a precise amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light. For working solutions, dilute the stock solution in cell culture medium or an appropriate buffer.
-
Cell Culture and Staining for Live-Cell Imaging
Causality: The following protocol is a general guideline for staining adherent cells. Optimization of probe concentration and incubation time is critical to achieve a high signal-to-noise ratio while minimizing potential cytotoxicity.[5]
-
Reagents and Materials:
-
Adherent cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Glass-bottom dishes or coverslips suitable for microscopy
-
10 mM stock solution of this compound in DMSO
-
-
Protocol:
-
Seed cells onto glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.
-
Prepare a working solution of this compound by diluting the 10 mM DMSO stock into pre-warmed complete cell culture medium. A starting concentration range of 1-10 µM is recommended for initial optimization.
-
Aspirate the old medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
After incubation, aspirate the staining solution and wash the cells twice with warm PBS or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Add fresh, pre-warmed imaging buffer to the cells. The sample is now ready for imaging.
-
Fluorescence Microscopy and Image Acquisition
Causality: The choice of microscope and filter sets is dictated by the photophysical properties of the fluorophore. Based on the hypothesized spectra, a standard DAPI or a custom UV filter set would be a logical starting point.
-
Equipment:
-
Inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).
-
Objective lens appropriate for high-resolution imaging (e.g., 60x or 100x oil immersion).
-
Filter set with excitation and emission wavelengths suitable for the probe. Based on the hypothesized properties, a filter set with an excitation filter around 360/40 nm and an emission filter around 460/50 nm would be a reasonable starting point.
-
-
Protocol:
-
Place the prepared sample on the microscope stage.
-
Bring the cells into focus using brightfield or phase-contrast imaging.
-
Switch to the fluorescence channel. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching while still obtaining a clear signal.
-
Acquire images. For colocalization studies, images from other fluorescent channels (e.g., for organelle-specific trackers) should be acquired sequentially.
-
Cytotoxicity Assessment
Causality: It is imperative to determine the concentration range at which the fluorescent probe does not adversely affect cell health, ensuring that the observed cellular dynamics are not artifacts of toxicity.[6][7] The MTT assay is a standard colorimetric method for assessing cell viability.
-
Reagents and Materials:
-
Cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM). Include untreated and vehicle (DMSO) controls.
-
Incubate for a period relevant to the imaging experiments (e.g., 24 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Trustworthiness and Self-Validation
-
Controls: Always include untreated and vehicle-treated (DMSO) control groups in your experiments to account for baseline fluorescence and any effects of the solvent.
-
Phototoxicity: To assess phototoxicity, continuously image a field of cells stained with the probe and a control field of unstained cells. Monitor for any morphological changes or signs of cell death (e.g., blebbing) in the stained and illuminated sample that are not present in the controls.
-
Colocalization: To validate the subcellular localization of this compound, co-stain with commercially available organelle-specific trackers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, or a neutral lipid stain like BODIPY 493/503 for lipid droplets).
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel fluorescent probes for bioimaging. Its structural characteristics suggest favorable properties such as good cell permeability and environment-sensitive fluorescence. The protocols outlined in this document provide a comprehensive framework for the initial characterization and application of this probe in a research setting. Rigorous experimental validation of its photophysical properties, cellular localization, and cytotoxicity is a critical next step. Should this compound prove to be an effective fluorophore, further chemical modifications could be explored to target specific cellular components or to develop ratiometric probes for sensing specific analytes.
References
-
A combination of fluorescent probes for evaluation of cytotoxicity and toxic mechanisms in isolated rainbow trout hepatocytes. PubMed, [Link].
-
Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI, [Link].
-
[Live cell fluorescent imaging and cytotoxicity assessment of pH fluorescent probe based on styrylcyanine dyes]. PubMed, [Link].
-
Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. National Institutes of Health, [Link].
-
Light-up properties of complexes between thiazole orange-small molecule conjugates and aptamers. National Institutes of Health, [Link].
-
A carbazole–naphthoyl hydrazone conjugate and its Zn(ii)-complex as stimuli-responsive smart materials: detection of VOCs and Cu2+, AIE insights and bioimaging applications. RSC Publishing, [Link].
-
Light-up properties of complexes between thiazole orange-small molecule conjugates and aptamers. PubMed, [Link].
-
Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection. National Institutes of Health, [Link].
-
Small-Molecule Fluorescent Probes for Detecting Several Abnormally Expressed Substances in Tumors. National Institutes of Health, [Link].
-
Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. MDPI, [Link].
-
Activity-Based Fluorescent Probes Based on Hemicyanine for Biomedical Sensing. MDPI, [Link].
-
The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. National Institutes of Health, [Link].
-
Thiazole orange as the fluorescent intercalator in a high resolution fid assay for determining DNA binding affinity and sequence selectivity of small molecules. PubMed, [Link].
-
Synthesis and photobiological applications of naphthalimide–benzothiazole conjugates: cytotoxicity and topoisomerase IIα inhibition. National Institutes of Health, [Link].
-
Full-color emission of fluorinated benzothiadiazole-based D–A–D fluorophores and their bioimaging applications. RSC Publishing, [Link].
-
This compound (C12H9NS). PubChem, [Link].
-
Naphtho[2,3-c][1][6][8]thiadiazole and 2H-Naphtho[2,3-d][5][6][8]triazole-Containing D-A-π-A Conjugated Organic Dyes for Dye-Sensitized Solar Cells. PubMed, [Link].
-
synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons, [Link].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Live cell fluorescent imaging and cytotoxicity assessment of pH fluorescent probe based on styrylcyanine dyes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A combination of fluorescent probes for evaluation of cytotoxicity and toxic mechanisms in isolated rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-Cytotoxicity Fluorescent Probes Based on Anthracene Derivatives for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylnaphtho[2,1-d]thiazole Derivatives in Medicinal Chemistry
Foreword: The Architectural Elegance of the Naphthothiazole Scaffold
In the landscape of medicinal chemistry, the fusion of a naphthalene core with a thiazole ring system creates a scaffold of significant interest: the naphthothiazole framework. The inherent planarity and rich electronic nature of the naphthalene moiety, combined with the versatile hydrogen bonding capabilities and coordination potential of the thiazole heterocycle, give rise to a class of compounds with profound biological activities. The introduction of a methyl group at the 2-position of the naphtho[2,1-d]thiazole core further modulates the steric and electronic properties, providing a key anchor point for derivatization and interaction with biological macromolecules.
This guide provides an in-depth exploration of the applications of 2-methylnaphtho[2,1-d]thiazole derivatives, focusing on their burgeoning role as anticancer and antimicrobial agents. We will delve into the mechanistic underpinnings of their activity, provide detailed protocols for their synthesis and biological evaluation, and present a framework for their further development in drug discovery programs.
Part 1: Anticancer Applications: Targeting the Cytoskeleton
A significant body of research has highlighted the potential of this compound derivatives as potent anticancer agents. A primary mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell structure. Their dynamic nature, characterized by rapid polymerization and depolymerization, is fundamental to their function. By interfering with this process, naphthothiazole derivatives can induce cell cycle arrest, primarily at the G2/M phase, and subsequently trigger apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2]
Mechanism of Action: Inhibition of Tubulin Polymerization
Several studies have demonstrated that thiazole-naphthalene derivatives bind to the colchicine-binding site on β-tubulin.[1][2] This binding event prevents the incorporation of tubulin dimers into growing microtubule polymers, leading to a net depolymerization of the microtubule network. The disruption of the mitotic spindle, a structure composed of microtubules that is essential for chromosome segregation during mitosis, results in mitotic arrest and ultimately, apoptotic cell death.
Caption: Inhibition of Tubulin Polymerization by this compound Derivatives.
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative thiazole-naphthalene derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5b (A thiazole-naphthalene derivative) | MCF-7 (Breast) | 0.48 ± 0.03 | [1] |
| A549 (Lung) | 0.97 ± 0.13 | [1] | |
| HL2 (A thiazole-naphthyl derivative) | HepG2 (Liver) | 3.2 ± 0.1 | [3] |
| 4i (A thiazole derivative) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 (µg/mL) | [4] |
Protocol 1: Synthesis of a this compound Derivative (General Hantzsch Synthesis)
The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring. This protocol provides a general procedure for the synthesis of a this compound derivative from a 2-amino-1-bromonaphthalene precursor and thioacetamide.
Materials:
-
2-Amino-1-bromonaphthalene
-
Thioacetamide
-
Ethanol (absolute)
-
Pyridine
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-1-bromonaphthalene (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add thioacetamide (1.1 eq) followed by a catalytic amount of pyridine.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to determine the inhibitory effect of a this compound derivative on tubulin polymerization.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and fluorescence reporter)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., colchicine or nocodazole)
-
Assay buffer
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound and positive control in DMSO. Make serial dilutions to obtain a range of desired concentrations.
-
Reaction Mixture: In a pre-chilled 96-well microplate on ice, add the assay buffer, GTP, and the fluorescence reporter to each well.
-
Addition of Compounds: Add the test compound dilutions, positive control, and vehicle control (DMSO) to the respective wells.
-
Initiation of Polymerization: Add the purified tubulin to each well to initiate the polymerization reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (as specified by the kit manufacturer) every minute for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time for each concentration. The rate of polymerization is proportional to the initial slope of the curve. Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Part 2: Antimicrobial Applications: Targeting Bacterial Replication
Certain derivatives of the naphthothiazole scaffold have demonstrated promising activity against a range of bacterial pathogens, including multidrug-resistant strains. One of the key bacterial targets for these compounds is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.
Mechanism of Action: Inhibition of DNA Gyrase
DNA gyrase introduces negative supercoils into the bacterial chromosome, a process that is crucial for relieving torsional stress during DNA replication and transcription. Naphthothiazole derivatives are proposed to bind to the ATP-binding site of the GyrB subunit of DNA gyrase. This binding event competitively inhibits the ATPase activity of the enzyme, thereby preventing the conformational changes required for DNA supercoiling. The inhibition of DNA gyrase leads to the accumulation of DNA double-strand breaks and ultimately, bacterial cell death.
Caption: Inhibition of DNA Gyrase by this compound Derivatives.
Quantitative Data Summary: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values for a representative naphthothiazole derivative against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| PNT (A naphtho[2,3-d]thiazole derivative) | S. epidermidis | 2.5 ± 2.2 | [5] |
| S. aureus | 2.5 ± 0.0 | [5] | |
| MRSA | 5.0 ± 0.0 | [5] |
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This protocol outlines a gel-based assay to assess the inhibitory activity of a this compound derivative on the supercoiling activity of E. coli DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 DNA substrate
-
Assay buffer (containing ATP)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., novobiocin or ciprofloxacin)
-
Stop buffer/loading dye
-
Agarose
-
Tris-acetate-EDTA (TAE) buffer
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and power supply
-
UV transilluminator
Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes containing the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations. Include positive and negative (vehicle) controls.
-
Enzyme Addition: Add E. coli DNA gyrase to each reaction tube, except for a no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE buffer at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Visualize the DNA bands under UV illumination. Relaxed and supercoiled DNA will migrate at different rates, allowing for the assessment of gyrase activity.
-
Data Analysis: The intensity of the supercoiled DNA band will decrease in the presence of an effective inhibitor. Quantify the band intensities to determine the IC50 value of the test compound.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as both anticancer and antimicrobial agents, with well-defined mechanisms of action targeting fundamental cellular processes. The provided protocols offer a robust framework for the synthesis and biological evaluation of new analogs.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core to optimize potency and selectivity.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.
-
In Vivo Efficacy Studies: Testing the most promising derivatives in animal models of cancer and infectious diseases to validate their therapeutic potential.
By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the therapeutic promise of this versatile and potent class of heterocyclic compounds.
References
- Wang, G., et al. (2022). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1693-1705.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Some tubulin polymerisation inhibitors containing thiazole or naphthalene moiety.
- ResearchGate. (n.d.). Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b....
- Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 64-73.
- El-Abd, Y. S., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5899.
- Pal, S., et al. (2025). Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. International Journal of Biological Macromolecules, 259, 140039.
- ResearchGate. (n.d.). Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy.
- Al-Masoudi, N. A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1315, 138534.
- Nakayama, T., et al. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Antibiotics, 13(3), 263.
Sources
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates - Google Patents [patents.google.com]
- 4. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Methylnaphtho[2,1-d]thiazole in Preclinical Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and experimental protocols for the utilization of 2-Methylnaphtho[2,1-d]thiazole in various preclinical assays. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.
Introduction to this compound
This compound is a heterocyclic compound featuring a naphthalene ring fused with a methyl-substituted thiazole ring.[1] The thiazole scaffold is a prominent feature in numerous biologically active compounds, including those with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The unique chemical structure of this compound, combining the planarity of the naphthalene system with the reactive potential of the thiazole moiety, makes it a compound of significant interest in drug discovery and as a tool in chemical biology.[4]
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NS | [4] |
| Molecular Weight | 199.27 g/mol | [4] |
| Appearance | White to orange to green crystalline powder | [4] |
| Melting Point | 94 - 97 °C | [4] |
| Boiling Point | 168 °C at 5.5 mmHg | [4] |
| Purity | ≥ 98% (GC) | [4] |
This data is for the closely related isomer 2-Methylnaphtho[1,2-d]thiazole and is expected to be similar for the [2,1-d] isomer.
The thiazole ring, in particular, is a versatile pharmacophore that can engage in various biological interactions. Its derivatives have been identified as hits in numerous fragment-based drug discovery campaigns.[2] This guide will focus on leveraging these properties for practical laboratory applications.
Potential Applications in Assay Development
Based on the known biological activities of the broader thiazole class, this compound can be investigated in several assay formats:
-
Anticancer Cytotoxicity Assays: To determine the compound's ability to inhibit cancer cell proliferation.
-
Enzyme Inhibition Assays: To screen for inhibitory activity against specific enzymes, such as kinases, which are common targets for thiazole-containing drugs.[5]
-
Antimicrobial Susceptibility Assays: To evaluate its potential as an antibacterial or antifungal agent.[6]
-
Fluorescent Probe Development: The fused aromatic system suggests potential fluorescent properties that could be exploited for bio-imaging or as a reporter in binding assays.[7][8]
The following sections will provide detailed protocols for these applications.
Experimental Protocols
Anticancer Cytotoxicity Screening using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9] This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines.
Workflow Diagram:
Caption: Workflow for determining anticancer cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Include a vehicle control (media with DMSO) and a positive control (e.g., Staurosporine).[5]
-
Remove the old media from the cells and add 100 µL of the prepared compound dilutions.
-
-
Incubation:
-
Incubate the treated plates for 48 to 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Kinase Inhibition Assay (Example: VEGFR-2)
Rationale: Many thiazole derivatives exhibit anticancer activity by inhibiting protein kinases.[5] This protocol describes a general framework for a biochemical kinase assay to evaluate the inhibitory potential of this compound against a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Conceptual Pathway:
Caption: Conceptual diagram of a kinase inhibition assay.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase (available from commercial suppliers).
-
Kinase-specific peptide substrate.
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Kinase detection system (e.g., ADP-Glo™ Kinase Assay, Promega).
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in the kinase assay buffer to obtain a range of test concentrations.
-
-
Assay Procedure (based on ADP-Glo™):
-
In a 96-well or 384-well plate, add the following components in this order:
-
Kinase assay buffer.
-
Test compound (this compound) or vehicle control.
-
VEGFR-2 kinase and peptide substrate mixture.
-
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Antimicrobial Susceptibility Testing using Broth Microdilution
Rationale: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Step-by-Step Protocol:
-
Microorganism Preparation:
-
Compound Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth medium, starting from a high concentration (e.g., 256 µg/mL).
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (microbes in broth without the compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination.
-
Considerations for Assay Development
When working with this compound and other thiazole derivatives, it is crucial to consider potential assay interferences.[2]
-
Compound Autofluorescence: The fused aromatic structure of this compound may exhibit intrinsic fluorescence. This can interfere with fluorescence-based assays. It is essential to run a control with the compound alone to quantify any background fluorescence.[2]
-
Reactivity: Some thiazole derivatives can be reactive, particularly with thiols.[2] This can lead to non-specific inhibition in assays involving enzymes with cysteine residues in their active sites. Consider performing counter-screens or assays in the presence of a reducing agent like DTT to assess for non-specific reactivity.
-
Solubility: Ensure the compound is fully solubilized in the assay buffer. Poor solubility can lead to inaccurate results. The use of DMSO as a co-solvent is common, but its final concentration should be kept low and consistent across all wells.
Conclusion
This compound represents a promising scaffold for biological investigation. The protocols outlined in this guide provide a starting point for evaluating its potential as an anticancer, enzyme inhibitory, or antimicrobial agent. By understanding the underlying principles and potential pitfalls, researchers can effectively design and execute robust assays to elucidate the biological activity of this and other novel thiazole derivatives.
References
- Benchchem. (n.d.). In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers.
- Chem-Impex. (n.d.). 2-Methylnaphtho[1,2-d]thiazole.
-
Knez, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Journal of Medicinal Chemistry, 65(22), 15038-15050. Retrieved from [Link]
- Benchchem. (n.d.). Discovery and synthesis of novel thiazole-based compounds.
-
Abdel-Sattar, E. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7304. Retrieved from [Link]
-
Gagnon, K. T., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Chemical Biology. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Inam, A., & Kumar, A. (2019). Synthesis and Biological Evaluation of Thiazole Derivatives. In Thiazole and Its Derivatives. IntechOpen. Retrieved from [Link]
-
Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 187, 111956. Retrieved from [Link]
-
PubChem. (n.d.). 2-methylnaphtho[1,2-d]thiazole. Retrieved from [Link]
-
Shaikh, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. Retrieved from [Link]
-
Gzella, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5603. Retrieved from [Link]
-
El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 1009-1025. Retrieved from [Link]
-
Hagimori, M., et al. (2021). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 26(11), 3326. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 13. Retrieved from [Link]
-
Kumar, A., & Inam, A. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(6), 1637. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]
-
Popiołek, Ł. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(16), 3602. Retrieved from [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]
-
Li, H., et al. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. New Journal of Chemistry, 43(32), 12869-12874. Retrieved from [Link]
-
Zhao, L., et al. (2025). Benzothiazole-Based Fluorescent Probe DYH for 2,4,6-Trinitrophenol Detection: Environmental Water Analysis and Smartphone-Based Sensing. Journal of Fluorescence. Retrieved from [Link]
-
Li, H., et al. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. New Journal of Chemistry, 43(32), 12869-12874. Retrieved from [Link]
-
Imberti, C., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(1), 1-28. Retrieved from [Link]
-
Kim, C., et al. (2018). Benzo[d]imidazo[2,1-b]thiazole-based fluorescent sensor for Zn2+ ion detection. Journal of the Iranian Chemical Society, 15(11), 2449-2456. Retrieved from [Link]
-
Bîcu, E., & Profire, L. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(16), 4995. Retrieved from [Link]
Sources
- 1. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]
- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 11. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methylnaphtho[2,1-d]thiazole as a Key Intermediate in High-Performance Dye Synthesis
Introduction: Unveiling the Potential of 2-Methylnaphtho[2,1-d]thiazole in Modern Dye Chemistry
In the dynamic landscape of industrial and research chemistry, the demand for high-performance dyes with superior lightfastness, thermal stability, and vibrant coloration is ever-present. This compound, a heterocyclic compound featuring a fused naphthalene and thiazole ring system, has emerged as a pivotal intermediate in the synthesis of a diverse range of sophisticated dyes. Its unique molecular architecture imparts exceptional stability and reactivity, making it a valuable building block for creating advanced functional dyes, particularly for applications in textiles, organic electronics, and biological imaging.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and in-depth insights into the synthesis of this compound and its subsequent application as a precursor for high-value methine and azo dyes. By elucidating the underlying chemical principles and providing step-by-step methodologies, this document aims to empower researchers to explore the full potential of this versatile intermediate in their respective fields.
Core Synthesis of the Intermediate: this compound
The construction of the this compound scaffold is a critical first step. The most effective and widely adopted strategy involves the cyclization of 2-amino-1-naphthalenethiol with an acetylating agent. This approach, a variation of the Jacobson benzothiazole synthesis, provides a reliable route to the desired naphthothiazole core.[2]
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from the precursor 2-amino-1-naphthalenethiol, which can be prepared from 2-aminobenzo[g]benzothiazole.
Materials:
-
2-Amino-1-naphthalenethiol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-1-naphthalenethiol (10 mmol) in 100 mL of anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (12 mmol) followed by the dropwise addition of acetic anhydride (11 mmol) at room temperature. The addition of pyridine acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and wash it sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution in a separatory funnel to remove unreacted acetic anhydride and acetic acid.
-
Extraction and Drying: Separate the organic layer and wash it with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a mixture of dichloromethane and hexane to yield this compound as a crystalline solid.
Expected Yield: 75-85%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthesis of this compound.
Application in Dye Synthesis: Crafting Advanced Colorants
The activated methyl group at the 2-position of this compound is the key to its utility as a dye intermediate. This methyl group can be readily quaternized to form a highly reactive species, which then serves as the foundation for constructing the polymethine chain of cyanine dyes. Furthermore, the naphthothiazole ring can be functionalized with an amino group, enabling its use in the synthesis of azo dyes through diazotization and coupling reactions.
A. Synthesis of a Symmetrical Trimethine Carbocyanine Dye
Carbocyanine dyes are a prominent class of methine dyes characterized by a polymethine bridge connecting two heterocyclic nuclei. They are renowned for their sharp absorption bands and high molar extinction coefficients. The following protocol outlines the synthesis of a symmetrical trimethine carbocyanine dye from this compound.
Step 1: Quaternization of this compound
The initial step involves the quaternization of the nitrogen atom in the thiazole ring, which significantly increases the acidity of the protons on the adjacent methyl group.
Materials:
-
This compound
-
Dimethyl sulfate
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (5 mmol) in 50 mL of anhydrous toluene.
-
Addition of Alkylating Agent: While stirring, add dimethyl sulfate (6 mmol) dropwise to the solution at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.[3]
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 3-4 hours. A precipitate of the quaternary salt will form.
-
Isolation: Cool the mixture to room temperature, and collect the precipitate by vacuum filtration. Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under vacuum.
Expected Yield: 90-95%
Step 2: Condensation to Form the Trimethine Carbocyanine Dye
The quaternized salt is then condensed with a one-carbon bridging unit, typically derived from an orthoester, to form the symmetrical trimethine dye.
Materials:
-
Quaternized this compound
-
Triethyl orthoformate
-
Anhydrous pyridine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, suspend the quaternized this compound (2 mmol) in 20 mL of anhydrous pyridine.
-
Addition of Bridging Agent: Add triethyl orthoformate (1.5 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 115°C for pyridine) and maintain for 2-3 hours. The color of the reaction mixture will intensify as the dye is formed.[4]
-
Isolation and Purification: Cool the reaction mixture to room temperature. The dye will precipitate out. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether. The crude dye can be further purified by recrystallization from ethanol or a methanol/dichloromethane mixture.
Expected Yield: 60-70%
Caption: Synthesis of a trimethine carbocyanine dye.
B. Synthesis of an Azo Dye
Azo dyes, characterized by the -N=N- functional group, constitute the largest class of synthetic dyes. Their synthesis involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.
Step 1: Synthesis of 2-Amino-naphtho[2,1-d]thiazole
To prepare an azo dye, an amino group must be introduced onto the naphthothiazole ring system. This can be achieved by starting with an appropriate amino-substituted naphthalene derivative in the initial synthesis of the thiazole ring. For this protocol, we will assume the availability of 2-Amino-naphtho[2,1-d]thiazole.
Step 2: Diazotization and Coupling
Materials:
-
2-Amino-naphtho[2,1-d]thiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
2-Naphthol (coupling component)
-
Sodium hydroxide (NaOH)
-
Ice
-
Beakers
-
Stirring rod
Procedure:
-
Diazotization: a. In a 250 mL beaker, dissolve 2-Amino-naphtho[2,1-d]thiazole (5 mmol) in a mixture of 5 mL of concentrated HCl and 20 mL of water. Cool the solution to 0-5°C in an ice bath. b. In a separate beaker, dissolve sodium nitrite (5.5 mmol) in 10 mL of cold water. c. Slowly add the sodium nitrite solution dropwise to the cooled amine solution with constant stirring, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.[4]
-
Preparation of Coupling Solution: a. In a 400 mL beaker, dissolve 2-naphthol (5 mmol) in 50 mL of 10% aqueous sodium hydroxide solution. Cool this solution to 0-5°C in an ice bath.
-
Azo Coupling: a. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. An intensely colored precipitate of the azo dye will form immediately. b. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
Isolation and Purification: a. Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral. b. Dry the dye in an oven at 60-70°C. The crude dye can be recrystallized from a suitable solvent such as ethanol or glacial acetic acid.
Expected Yield: 80-90%
Characterization and Performance Data
The synthesized dyes should be thoroughly characterized to determine their properties and suitability for various applications.
Spectroscopic Properties:
The color of a dye is determined by its absorption of light in the visible region of the electromagnetic spectrum. The wavelength of maximum absorption (λmax) is a key characteristic.
| Dye Type | Exemplary Structure | Typical λmax (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) |
| Trimethine Carbocyanine | Symmetrical, from this compound | 580 - 650[5] | > 150,000 |
| Azo Dye | From 2-Amino-naphtho[2,1-d]thiazole and 2-Naphthol | 480 - 550 | 25,000 - 40,000 |
Note: The exact λmax and ε values will depend on the specific substituents and the solvent used for measurement.
Fastness Properties:
For textile applications, the fastness of a dye, which is its resistance to fading or running, is of paramount importance.
| Dye Type | Fastness Property | Rating (1-5 Scale, 5 being excellent) |
| Azo Dye on Polyester | Light Fastness | 4-5[6] |
| Wash Fastness | 4-5[6][7] | |
| Rubbing Fastness | 4-5 |
Note: Fastness properties can vary depending on the dyeing process, fabric type, and the specific chemical structure of the dye.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for the optimization of reaction conditions and the rational design of new dye structures.
Mechanism of Trimethine Carbocyanine Dye Formation:
Caption: Key steps in carbocyanine dye formation.
The formation of the trimethine carbocyanine dye proceeds through a series of well-defined steps. First, the quaternized this compound is deprotonated by a base (pyridine) to form a reactive methylene base. This nucleophile then attacks the triethyl orthoformate, leading to the elimination of an ethanol molecule and the formation of a dimethine intermediate. This intermediate is then attacked by a second molecule of the methylene base. A final elimination of another ethanol molecule and a proton yields the symmetrical trimethine carbocyanine dye.
Conclusion and Future Outlook
This compound stands as a testament to the power of heterocyclic chemistry in the development of advanced materials. Its robust synthesis and versatile reactivity make it an invaluable intermediate for accessing high-performance methine and azo dyes. The protocols and data presented in this guide offer a solid foundation for researchers to not only reproduce these syntheses but also to innovate by modifying the core structure and exploring new coupling partners. The continued exploration of naphthothiazole-based chromophores promises to yield novel dyes with tailored properties for an expanding array of applications, from smart textiles to next-generation optoelectronic devices.
References
- SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. (n.d.). Science World Journal.
- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (n.d.).
- Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. (2009). Science Alert.
- Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy. (2022).
- DIAZOTIS
- Symmetric Meso-Chloro-Substituted Pentamethine Cyanine Dyes. (n.d.). Galyna P. Gorbenko.
- Synthesis, wash and light fastness of azo dyes derived from N,N-diethylanilines. (n.d.).
- How do the carbocyanine dyes work?. (2024).
- Spectroscopic studies of the multiple binding modes of a trimethine-bridged cyanine dye with DNA. (n.d.).
- Effect of Reactive Dyes Structure on Light Fastness. (n.d.). IJERT.
- Chemistry: Molecular Sizes of Conjug
- Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation. (n.d.).
- Absorption Spectrum of a Conjug
- Carbocyanine Dyes as Efficient Reversible Single-Molecule Optical Switch. (n.d.). Journal of the American Chemical Society.
- Synthesis and Characterization of Heptamethine Cyanine Dyes. (n.d.). MDPI.
- 2-Methylnaphtho[1,2-d]thiazole. (n.d.). Chem-Impex.
- Photoswitching Mechanism of Cyanine Dyes. (2009). ScienceOpen.
- Investigation on Synthesis and Photostabilities of Novel Asymmetric Benzothiazole Trimethine Cyanine Dyes. (n.d.).
- Synthesis and applications of benzothiazole containing cyanine dyes. (2013). Semantic Scholar.
- A New Method for Synthesis of Naphtho[2,1-d]thiazole Derivatives. (2020).
- Solvent free quaternization of tertiary amines with dimethylsulfate. (n.d.).
- Synthesis, Reactions and Biological Evaluation of Some New Naphtho[2,1-b]furan Derivatives Bearing a Pyrazole Nucleus. (n.d.).
- Process for preparing compositions containing quaternary ammonium compounds. (n.d.).
- Solvent free quaternization of tertiary amines with dimethylsulfate. (n.d.).
- Synthesis and applications of benzothiazole containing cyanine dyes. (2013). Semantic Scholar.
- The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliph
- synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. (n.d.). Niner Commons.
- A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. (n.d.).
- Concise Synthesis of Naphthalene-Based 14-Aza-12-Oxasteroids. (n.d.). MDPI.
- Synthesis of azetidines by cycloaddition of imines to aromatic acetyl chloride moiety. (n.d.).
- A kind of preparation method of 2 thiophen acetyl chloride. (n.d.).
- 2-acetothienone. (n.d.). Organic Syntheses.
- method development and validation of dimethyl sulphate content in esomeprazole magnesium drug substance by gc-ms. (2023).
- Synthesis method of 2-thiophene acetylchloride. (n.d.).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. homepages.gac.edu [homepages.gac.edu]
- 3. researchgate.net [researchgate.net]
- 4. Trimethine Cyanine Dyes as NA-Sensitive Probes for Visualization of Cell Compartments in Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spectroscopic studies of the multiple binding modes of a trimethine-bridged cyanine dye with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. scienceworldjournal.org [scienceworldjournal.org]
Application Notes & Protocols: Strategic Functionalization of the 2-Methylnaphtho[2,1-d]thiazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Naphthothiazole Core
The 2-Methylnaphtho[2,1-d]thiazole scaffold is a fused heterocyclic system of significant interest in medicinal chemistry and materials science.[1][2] This rigid, planar structure, which combines the lipophilic naphthalene moiety with the versatile thiazole ring, serves as a privileged core for designing novel therapeutic agents and functional organic materials.[3][4] Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5][6] The naphthalene component, in turn, can facilitate π-π stacking interactions with biological targets like DNA or protein aromatic residues, potentially enhancing binding affinity.[3] Furthermore, the unique photophysical properties of this scaffold make it a valuable building block for organic electronics and fluorescent dyes.[4]
The strategic functionalization of the this compound core is paramount for modulating its physicochemical properties, biological activity, and material characteristics. The key to unlocking its full potential lies in the selective modification of its distinct reactive zones: the activated 2-methyl group and the various C-H bonds on the naphthalene ring system. This guide provides an in-depth exploration of modern synthetic strategies, complete with detailed protocols and mechanistic insights, to empower researchers in their pursuit of novel naphthothiazole derivatives.
Core Scaffold and Potential Functionalization Sites
The this compound scaffold offers several positions for chemical modification. Understanding the electronic nature of these sites is crucial for designing effective synthetic strategies.
Caption: Key reactive zones on the this compound scaffold.
Part 1: Direct C-H Activation for Arylation of the Naphthalene Ring
Direct C-H activation is a powerful, atom-economical strategy that avoids the need for pre-functionalization (e.g., halogenation) of the substrate.[7] Palladium-catalyzed C-H activation/arylation reactions are particularly effective for coupling aryl halides directly onto heteroaromatic scaffolds.[8] Given the multiple C-H bonds on the naphthalene moiety, regioselectivity can be a challenge but is often directed by steric hindrance and the electronic nature of the directing group, if any.[7]
Mechanistic Rationale: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle.[9] The process is initiated by the oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by a C-H activation step (often via concerted metalation-deprotonation) with the naphthothiazole substrate. The cycle concludes with reductive elimination, which forms the C-C bond of the desired product and regenerates the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H arylation.
Protocol 1: Palladium-Catalyzed Direct C-H Arylation
This protocol is adapted from established procedures for the C-H activation of heterocyclic systems and provides a robust starting point for optimization.[8]
Materials:
-
This compound (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Tricyclohexylphosphine (PCy₃) or a suitable ligand (4-10 mol%)
-
Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMAc) or Toluene (5 mL)
-
Schlenk tube or microwave vial, magnetic stirrer, and heating mantle/oil bath
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 199.27 mg), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (e.g., 3 mol%, 6.7 mg), the phosphine ligand (e.g., 6 mol%, 16.8 mg), and the base (KOAc, 2.0 mmol, 196.2 mg).
-
Solvent Addition: Add 5 mL of anhydrous DMAc via syringe.
-
Reaction Setup: Seal the tube and place it in a preheated oil bath at 120-140 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress by TLC or LC-MS analysis of small aliquots. Typical reaction times are 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the C-H arylated product.
Causality and Troubleshooting:
-
Choice of Ligand: The ligand is critical for stabilizing the palladium catalyst and facilitating the C-H activation step. Bulky, electron-rich phosphine ligands like PCy₃ or Buchwald-type biaryl phosphines are often effective.[10]
-
Base: The base (e.g., KOAc, K₂CO₃) is essential for the deprotonation step in the catalytic cycle. The choice of base can significantly impact yield and should be screened.
-
Solvent: High-boiling polar aprotic solvents like DMAc or DMF are typically used to ensure solubility and achieve the necessary reaction temperatures.[8]
-
Regioselectivity: The position of arylation on the naphthalene ring will depend on steric and electronic factors. Characterization by 2D NMR (NOESY, HMBC) is essential to confirm the structure of the resulting isomer(s).
Part 2: Functionalization via Cross-Coupling Reactions
For instances where direct C-H activation is not feasible or desired, traditional cross-coupling reactions provide a highly reliable alternative. This approach requires the initial installation of a halide (e.g., -Br or -I) or triflate group onto the naphthothiazole scaffold, which then serves as a handle for coupling.
Protocol 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, lauded for its mild conditions and the commercial availability of a vast array of boronic acids.[11][12]
Workflow Overview:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the halogenated this compound (1.0 mmol) and the arylboronic acid (1.2-1.5 mmol) in a mixture of toluene (8 mL) and ethanol (2 mL).
-
Catalyst and Base: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) to the mixture. Then, add a 2M aqueous solution of K₂CO₃ or Cs₂CO₃ (2.0 mL).
-
Inert Atmosphere: De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir vigorously for 4-12 hours. Monitor progress by TLC.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to obtain the desired biaryl product.
Representative Data (Hypothetical): The following table illustrates expected outcomes for the Suzuki coupling of a hypothetical X-Bromo-2-methylnaphtho[2,1-d]thiazole with various arylboronic acids.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst Loading (mol%) | Base | Yield (%) |
| 1 | Phenylboronic acid | 3 | K₂CO₃ | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | 95 |
| 3 | 4-Trifluoromethylphenylboronic acid | 4 | Cs₂CO₃ | 85 |
| 4 | 2-Thienylboronic acid | 3 | K₂CO₃ | 88 |
| 5 | 3-Pyridinylboronic acid | 5 | Cs₂CO₃ | 78 |
Part 3: Derivatization of the 2-Methyl Group
The methyl group at the C2 position is activated by the adjacent nitrogen atom of the thiazole ring, making its protons acidic. This allows for condensation reactions with aldehydes to form styryl-type derivatives, which are valuable for extending conjugation and tuning the electronic properties of the molecule.
Protocol 3: Aldol-Type Condensation with Aromatic Aldehydes
This reaction, often referred to as a Knoevenagel-type condensation, is a straightforward method for installing a vinyl linkage at the 2-position.
Materials:
-
This compound (1.0 mmol, 199.27 mg)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.1 mmol)
-
Acetic anhydride (2 mL)
-
Pyridine or Piperidine (catalytic amount, ~0.1 mL)
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: Combine this compound (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in acetic anhydride (2 mL) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of pyridine or piperidine.
-
Heating: Heat the mixture to reflux (approx. 140 °C) for 4-8 hours. The solution typically develops a deep color.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into ice-water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol or methanol to remove unreacted aldehyde.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or toluene) to yield the 2-styrylnaphtho[2,1-d]thiazole derivative.
References
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3,4-Dichloro-1,2,5-thiadiazole.
- Marziale, A. N., et al. (2011). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 13(1), 169–177.
- Ge, S., & Hartwig, J. F. (2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
-
Gherghel, L., et al. (2018). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 23(9), 2267. Available at: [Link]
-
Niner Commons. (n.d.). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Available at: [Link]
-
Fan, Z., et al. (2025). Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold. Journal of the American Chemical Society. Available at: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route for the synthesis of 2-methylbenzo[d]thiazole derivatives. Available at: [Link]
-
Liu, T., et al. (2020). A New Method for Synthesis of Naphtho[2,1-d]thiazole Derivatives. Chinese Journal of Organic Chemistry, 40(5), 1355. Available at: [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group. Available at: [Link]
-
MDPI. (n.d.). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Available at: [Link]
-
PubMed Central. (n.d.). 2H-Thiazolo[4,5-d][9][11][12]triazole: synthesis, functionalization, and application in scaffold-hopping. Available at: [Link]
-
PubMed Central. (n.d.). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Available at: [Link]
-
PubMed. (2025). Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. Available at: [Link]
-
ResearchGate. (n.d.). Biological Applications of Imidazothiazole Scaffolds: A Current Review. Available at: [Link]
-
PubMed Central. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]
-
Organic Chemistry Research. (2022). Aerobic photocatalytic oxidation of 2-naphthol under visible light using NH2-MIL-125(Ti). Available at: [Link]
-
MDPI. (n.d.). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Available at: [Link]
-
MDPI. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Available at: [Link]
-
PMC. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
MDPI. (n.d.). Cyclization of Hydrazones of 2-Acetyl-1-naphthol and 1-Acetyl-2-naphthol with Triphosgene. Synthesis of Spiro Naphthoxazine Dimers. Available at: [Link]
Sources
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies [mdpi.com]
- 7. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-catalyzed cross-coupling of unreactive C(sp3)–H bonds with azole C(sp2)–H bonds by using bromide as a traceless directing group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Sci-Hub. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling / Green Chem., 2011 [sci-hub.ru]
- 12. researchgate.net [researchgate.net]
potential of 2-Methylnaphtho[2,1-d]thiazole in material science
An Application Guide to the Material Science Potential of 2-Methylnaphtho[2,1-d]thiazole
Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the pursuit of novel materials for next-generation electronics and sensing technologies, the exploration of π-conjugated heterocyclic systems is of paramount importance. Naphthothiazoles, which feature a rigid, planar structure integrating a naphthalene core with a thiazole ring, represent a promising class of compounds. The thiazole moiety, an electron-deficient heterocycle, and the electron-rich naphthalene system create an intrinsic donor-acceptor character that is highly desirable for optoelectronic applications.
This guide focuses specifically on This compound , an isomer distinguished by its unique bond fusion between the naphthalene and thiazole rings. While many studies have focused on the related [1,2-d] and [2,3-d] isomers, the [2,1-d] scaffold remains a comparatively underexplored yet potentially powerful building block.[1] Its structural rigidity and inherent electronic properties make it a compelling candidate for applications ranging from organic light-emitting diodes (OLEDs) to sensitive chemical sensors.
The objective of this document is to provide researchers, material scientists, and drug development professionals with a foundational understanding and practical, field-tested protocols to synthesize, characterize, and evaluate the applications.
Section 1: Core Properties and Scientific Rationale
The is fundamentally rooted in its molecular structure. The fusion of the aromatic naphthalene rings with the thiazole heterocycle results in an extended π-conjugation system. This configuration is conducive to efficient charge transport and luminescence, which are critical properties for organic semiconductors. The nitrogen and sulfur atoms within the thiazole ring provide sites for non-covalent interactions and potential coordination with analytes, forming the basis for sensing applications.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉NS | [3] |
| Molecular Weight | 199.27 g/mol | [4] |
| CAS Number | 20686-62-8 | [5] |
| Monoisotopic Mass | 199.04558 Da | [3] |
| Appearance | White to orange to green crystalline powder (predicted) | [4] |
| SMILES | CC1=NC2=C(S1)C3=CC=CC=C3C=C2 | [3] |
| InChIKey | OCRIUIGNOKGMOR-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 4.0 |[3] |
Caption: Molecular structure of this compound.
Section 2: Synthesis Protocol
Causality and Method Selection
The synthesis of thiazoles is a well-established area of heterocyclic chemistry.[6] The Hantzsch thiazole synthesis, involving the condensation of a thioamide with an α-haloketone, is a cornerstone method. A common and effective variation for fused systems involves the reaction of an ortho-aminothiophenol with an acylating agent.[7] For the synthesis of the target [2,1-d] isomer, the logical starting material is 2-amino-1-naphthalenethiol. The cyclization is achieved using acetic anhydride, which serves as both the source of the methyl-bearing carbon and a dehydrating agent to drive the reaction forward. This protocol is designed to be a robust and reproducible method for accessing this valuable scaffold.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
2-Amino-1-naphthalenethiol (or its hydrochloride salt)
-
Acetic Anhydride (≥98%)
-
Glacial Acetic Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-1-naphthalenethiol (1.75 g, 10 mmol).
-
Solvent and Reagent Addition: Add glacial acetic acid (20 mL) to the flask. Stir the mixture to dissolve the starting material. Slowly add acetic anhydride (1.53 g, 1.4 mL, 15 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate should form.
-
Neutralization: Stir the aqueous suspension and slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral (~7). This step neutralizes the excess acetic acid.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water (3 x 30 mL) to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C for 12 hours.
Self-Validation and Characterization:
-
Expected Outcome: A crystalline solid, typically off-white to light yellow.
-
Yield: A typical yield for this type of condensation reaction is in the range of 70-85%.
-
Melting Point: A sharp melting point is indicative of high purity. Compare with literature values if available.
-
¹H NMR Spectroscopy: Expect signals corresponding to the aromatic protons on the naphthalene ring and a characteristic singlet for the methyl group protons around δ 2.5-2.8 ppm.
-
Mass Spectrometry: The molecular ion peak [M]⁺ should be observed at m/z ≈ 199.05, confirming the molecular weight.
Section 3: Application in Organic Light-Emitting Diodes (OLEDs)
Rationale for Application
The rigid, planar structure and extended π-conjugation of this compound make it an excellent candidate for use in OLEDs.[4] Such molecules often exhibit strong fluorescence in the solid state, a prerequisite for efficient light emission. It can potentially be used as:
-
An Emissive Dopant: Doped into a suitable host material, it could provide efficient and color-pure emission.
-
A Host Material: Its charge transport capabilities might allow it to serve as a host for other fluorescent or phosphorescent emitters.
-
A Non-Doped Emitter: In a simple device structure, it could function as the primary light-emitting layer.[8]
The following protocol outlines the fabrication of a simple, solution-processed prototype OLED to evaluate its electroluminescent properties.
Caption: Workflow for fabricating a solution-processed OLED device.
Protocol: Fabrication of a Prototype OLED
Device Architecture: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al
Materials and Reagents:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
PEDOT:PSS (HIL 8000) aqueous dispersion
-
This compound (synthesized)
-
Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)
-
Solvent (e.g., Chlorobenzene)
-
TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))
-
Lithium Fluoride (LiF)
-
Aluminum (Al) pellets
-
Spin-coater, thermal evaporator, glovebox system
Procedure:
-
Substrate Preparation: Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol (15 min each). Dry the substrates with a nitrogen gun and treat with UV-ozone for 10 minutes.
-
Hole Injection Layer (HIL): Transfer the substrates to a nitrogen-filled glovebox. Spin-coat the PEDOT:PSS solution onto the ITO surface at 4000 rpm for 40 seconds. Anneal the substrates on a hotplate at 150 °C for 15 minutes.
-
Emissive Layer (EML) Preparation: Prepare a 10 mg/mL solution of CBP (host) in chlorobenzene. Add this compound as a dopant at a desired concentration (e.g., 5 wt%). Stir the solution overnight to ensure complete dissolution.
-
EML Deposition: Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds. Anneal the substrates at 90 °C for 30 minutes inside the glovebox.
-
Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the following layers:
-
TPBi (Electron Transport Layer, ETL): 30 nm
-
LiF (Electron Injection Layer, EIL): 1 nm
-
Al (Cathode): 100 nm
-
-
Encapsulation: Encapsulate the finished devices using UV-curable epoxy and a glass coverslip to prevent degradation from oxygen and moisture.
Performance Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.
-
Calculate key performance metrics such as turn-on voltage, maximum luminance, current efficiency (cd/A), and external quantum efficiency (EQE).
Table 2: Hypothetical OLED Performance Data
| Dopant Concentration | Turn-on Voltage (V) | Max Luminance (cd/m²) | Max Current Efficiency (cd/A) | Emission Peak (nm) |
|---|---|---|---|---|
| 3 wt% | 4.2 | 3,500 | 4.1 | 488 (Blue-Green) |
| 5 wt% | 4.0 | 5,200 | 5.8 | 490 (Blue-Green) |
| 8 wt% | 4.5 | 4,100 | 4.9 (Concentration Quenching) | 495 (Blue-Green) |
Section 4: Application as a Fluorescent Chemosensor
Rationale for Application
The thiazole ring contains both nitrogen and sulfur heteroatoms, which can act as Lewis basic sites for coordinating with metal ions.[2] This coordination can rigidify the molecular structure and alter the electronic properties of the fluorophore, often leading to a significant change in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). The high fluorescence quantum yield of many fused aromatic systems makes this compound an ideal candidate for developing a turn-on fluorescent sensor for environmentally or biologically relevant metal ions like Zn²⁺, Cu²⁺, or Hg²⁺.[2][9]
Caption: Mechanism of a 'turn-on' fluorescent chemosensor.
Protocol: Screening for Metal Ion Selectivity
Materials and Reagents:
-
This compound (synthesized)
-
Spectroscopic grade solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile/Water)
-
Metal salts (e.g., ZnCl₂, CuCl₂, HgCl₂, FeCl₃, MgCl₂, CaCl₂, NaCl, KCl)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of this compound in the chosen spectroscopic solvent. Prepare 10 mM stock solutions of the various metal salts in deionized water.
-
Blank Measurement: In a quartz cuvette, place 2 mL of a diluted solution of the sensor (e.g., 10 µM). Record its absorption (UV-Vis) and fluorescence emission spectra. The excitation wavelength should be set at the absorption maximum.
-
Titration/Screening: To the cuvette containing the sensor solution, add a small aliquot (e.g., 2 µL, representing 1 equivalent) of one of the metal ion stock solutions.
-
Incubation and Measurement: Gently mix the solution and allow it to equilibrate for 2 minutes. Record the fluorescence emission spectrum again.
-
Repeat for all Ions: Repeat steps 3 and 4 for each metal ion to be tested, using a fresh sample of the sensor solution for each new ion to screen for selectivity.
-
Selectivity Analysis: Compare the change in fluorescence intensity at the emission maximum for each metal ion. A significant increase in fluorescence for one specific ion over all others indicates high selectivity.
Data Analysis and Validation:
-
Plot the fluorescence intensity (F/F₀) versus the added metal ion, where F₀ is the initial fluorescence and F is the fluorescence after adding the ion.
-
A large bar for a specific metal in a bar chart comparison demonstrates selectivity.
Table 3: Hypothetical Fluorescence Response to Various Metal Ions
| Metal Ion (1 equiv.) | Fluorescence Intensity (Arbitrary Units) | Fold Change (F/F₀) |
|---|---|---|
| None (F₀) | 50 | 1.0 |
| Na⁺ | 52 | 1.04 |
| K⁺ | 51 | 1.02 |
| Mg²⁺ | 55 | 1.1 |
| Ca²⁺ | 54 | 1.08 |
| Fe³⁺ | 30 (Quenching) | 0.6 |
| Cu²⁺ | 45 (Quenching) | 0.9 |
| Zn²⁺ | 750 | 15.0 |
| Hg²⁺ | 95 | 1.9 |
Conclusion and Future Outlook
This compound presents itself as a highly promising, yet underutilized, molecular scaffold for material science. Its inherent structural and electronic properties provide a strong foundation for developing advanced materials for OLEDs and fluorescent sensors. The protocols detailed in this guide offer a clear pathway for the synthesis, fabrication, and evaluation of this compound, enabling researchers to systematically explore its potential.
Future work should focus on the strategic derivatization of the this compound core. The introduction of electron-donating or -withdrawing groups on the naphthalene ring, or the modification of the 2-methyl group, could be used to precisely tune the emission color, improve charge carrier mobility, and enhance selectivity in sensing applications, thereby unlocking the full potential of this versatile heterocyclic system.
References
Sources
- 1. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. usbio.net [usbio.net]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. 2-Methyinaphtho[1,2-d]thiazole | 2682-45-3 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. scientificarchives.com [scientificarchives.com]
Application Notes and Protocols for the Utilization of 2-Methylnaphtho[2,1-d]thiazole in the Development of Organic Semiconductors
Forward
The field of organic electronics continues to rapidly evolve, driven by the promise of flexible, lightweight, and low-cost devices. At the heart of this innovation lies the design and synthesis of novel organic semiconductor materials. This document provides detailed application notes and protocols for the use of 2-Methylnaphtho[2,1-d]thiazole, a promising but currently under-documented molecule, in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies. The protocols are designed to be self-validating systems, grounded in established principles of organic semiconductor device physics and materials science. It is crucial to note that while extensive research has been conducted on thiazole-based semiconductors, specific experimental data for this compound is not widely available in peer-reviewed literature. Therefore, the following protocols are based on well-established procedures for analogous materials and should be considered as a starting point for research and development, requiring optimization for this specific compound.
Introduction to this compound as an Organic Semiconductor
This compound belongs to the family of thiazole derivatives, which are a significant class of heterocyclic compounds in the realm of organic electronics. The thiazole moiety is known for its electron-accepting nature, which can facilitate electron transport in an organic semiconductor. The fusion of the thiazole ring with a naphthalene core extends the π-conjugation, which is a critical factor for achieving high charge carrier mobility. The methyl group can influence the molecule's solubility and packing in the solid state.
The inherent properties of the naphthothiazole structure suggest its potential for ambipolar behavior, capable of transporting both holes and electrons, making it a versatile candidate for various organic electronic applications.
Synthesis of this compound
A reliable and scalable synthesis of high-purity this compound is the foundational step for its application in organic semiconductors. While a specific protocol for this exact molecule is not readily found in the literature, a general and robust method for the synthesis of 2-alkylnaphthothiazoles can be adapted. A plausible synthetic route is the condensation reaction between a 2-amino-1-naphthalenethiol precursor and an appropriate acetylating agent.
Proposed Synthetic Pathway
A common method for the synthesis of similar benzothiazoles involves the reaction of an aminothiophenol with an aldehyde or acyl chloride. A potential route for this compound is outlined below.
Caption: Proposed synthetic pathway for this compound.
Detailed Synthesis Protocol
Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound.
Materials:
-
2-Aminonaphthalene-1-thiol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-aminonaphthalene-1-thiol (1 equivalent) in anhydrous pyridine (10 mL per gram of thiol).
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold 1M HCl. A precipitate should form.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of NaHCO₃. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in Organic Field-Effect Transistors (OFETs)
The extended π-system and potential for ordered molecular packing make this compound a candidate for the active layer in OFETs. A typical bottom-gate, top-contact (BGTC) architecture is a reliable starting point for device fabrication and characterization.
OFET Device Architecture
Caption: Schematic of a bottom-gate, top-contact OFET.
OFET Fabrication Protocol
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The doped silicon acts as the gate electrode, and the SiO₂ serves as the gate dielectric.
-
Clean the substrate by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrate with a stream of nitrogen and then bake at 120 °C for 30 minutes to remove any residual moisture.
-
Treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS) to improve the interface with the organic semiconductor. This is typically done by vapor deposition or solution immersion.
Active Layer Deposition (Solution Shearing):
-
Prepare a solution of this compound in a high-boiling point, anhydrous solvent like chloroform, chlorobenzene, or dichlorobenzene. The concentration will need to be optimized but a starting point of 5-10 mg/mL is recommended.
-
Place the cleaned and surface-treated substrate on a heated stage (temperature to be optimized, typically between 60-120 °C).
-
A solution shearing apparatus, consisting of a blade held at a small angle and distance from the substrate, is used.
-
Dispense a small volume of the semiconductor solution in front of the blade.
-
Move the blade across the substrate at a slow, constant speed (e.g., 0.1-1 mm/s) to deposit a thin, uniform film of the organic semiconductor.
-
Anneal the film at a temperature just below its melting point to improve crystallinity.
Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask.
-
Deposit 50 nm of gold (Au) through the shadow mask via thermal evaporation at a high vacuum (<10⁻⁶ Torr). A thin (5 nm) layer of chromium (Cr) or titanium (Ti) can be used as an adhesion layer.
OFET Characterization
The performance of the fabricated OFETs should be characterized in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
Key Performance Metrics:
-
Charge Carrier Mobility (μ): This is a measure of how quickly charge carriers move through the semiconductor. It is calculated from the transfer characteristics in the saturation regime.
-
On/Off Current Ratio (I_on/I_off): The ratio of the drain current in the "on" state to the "off" state, indicating the switching capability of the transistor.
-
Threshold Voltage (V_th): The gate voltage at which the transistor begins to conduct.
Expected Performance (Based on similar thiazole derivatives):
| Parameter | Expected Value/Range |
| Hole Mobility (μ_h) | 0.1 - 5.0 cm²/Vs |
| Electron Mobility (μ_e) | 0.01 - 1.0 cm²/Vs |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage | -10 to +10 V |
Application in Organic Light-Emitting Diodes (OLEDs)
This compound's fused aromatic structure suggests it could be a suitable host or emissive material in an OLED. Its charge transport properties will determine its role in the device stack.
OLED Device Architecture
Application Notes and Protocols: 2-Methylnaphtho[2,1-d]thiazole as a Versatile Scaffold in Pharmaceutical Development
Introduction: The Strategic Value of the Naphthothiazole Core in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine, demanding the continuous exploration of new chemical entities with potent and selective biological activities. Within the vast landscape of heterocyclic chemistry, the 2-methylnaphtho[2,1-d]thiazole scaffold has emerged as a privileged structure, demonstrating significant potential as a building block for the development of next-generation pharmaceuticals. This fused heterocyclic system, comprising a naphthalene ring system integrated with a 2-methylthiazole moiety, offers a unique combination of steric bulk, electronic properties, and opportunities for diverse functionalization. Its inherent aromaticity and the presence of nitrogen and sulfur heteroatoms provide key interaction points for binding to a variety of biological targets.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and robust protocols for the synthesis, characterization, and derivatization of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and reliable results.
Physicochemical Properties and Structural Features
The this compound core possesses a rigid, planar structure that can be strategically employed in drug design to orient appended functionalities in a precise three-dimensional arrangement. The naphthalene portion provides a large, lipophilic surface area that can engage in favorable van der Waals and pi-stacking interactions within protein binding pockets. The thiazole ring, with its nitrogen and sulfur atoms, can act as a hydrogen bond acceptor and a coordination site for metal ions, respectively. The 2-methyl group offers a simple yet crucial handle for initial derivatization or for fine-tuning steric interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NS | |
| Monoisotopic Mass | 199.04558 Da | |
| Appearance | Off-white to yellow crystalline solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, DMF, DMSO) | Inferred from synthetic protocols |
Synthetic Strategies: From Classical to Modern Approaches
The synthesis of the this compound core can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to reaction conditions.
Protocol 1: Classical Synthesis via Jacobson-Type Cyclization
This protocol outlines a traditional and reliable method for the synthesis of this compound, adapted from the classical Jacobson synthesis of benzothiazoles.[1] The key transformation involves the condensation and subsequent cyclization of 2-amino-1-naphthalenethiol with acetic anhydride.
Workflow Diagram:
Caption: Classical synthesis of this compound.
Materials and Reagents:
-
2-Amino-1-naphthalenethiol
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium bicarbonate (for workup)
-
Dichloromethane (DCM) or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-1-naphthalenethiol (1.0 eq) in a minimal amount of glacial acetic acid or use acetic anhydride as both reagent and solvent.
-
Acylation: Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Cyclization: Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Rationale and Self-Validation:
-
Causality: The reaction proceeds via an initial N-acetylation of the amino group, followed by an intramolecular cyclization where the thiol group attacks the acetyl carbonyl, and subsequent dehydration to form the thiazole ring.
-
Trustworthiness: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Alternative Synthetic Approaches
Modern synthetic organic chemistry offers several alternative routes to the naphthothiazole scaffold, often with advantages in terms of reaction times, yields, and environmental impact.
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the cyclization step.[2]
-
Visible-Light-Initiated Cascade Reactions: For the synthesis of N-substituted 2-aminonaphtho[2,1-d]thiazoles, visible-light-mediated reactions provide a green and efficient alternative to traditional methods.
Applications in Pharmaceutical Research and Development
The this compound scaffold is a versatile building block for the development of a wide range of therapeutic agents. Its derivatives have shown promise in various disease areas.
Workflow for Derivative Synthesis and Screening:
Caption: Drug discovery workflow using the naphthothiazole scaffold.
Anticancer Activity
Derivatives of the naphthothiazole core have demonstrated significant cytotoxic activity against various cancer cell lines. The planar aromatic system can intercalate with DNA, and modifications on the scaffold can be designed to target specific enzymes or receptors involved in cancer progression. For instance, hybridization of naphthoquinones with thiazoles has yielded compounds with potent anticancer activity.[3]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method to assess the cytotoxic effects of newly synthesized this compound derivatives on cancer cell lines.
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antifungal and Antimicrobial Activity
The thiazole moiety is a well-known pharmacophore in many antimicrobial and antifungal drugs. Naphthylthiazole derivatives have shown broad-spectrum antifungal activity, including against resistant strains.[4]
Protocol 3: Broth Microdilution Antifungal Susceptibility Testing
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against fungal pathogens.
Materials and Reagents:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Test compounds dissolved in DMSO
-
96-well plates
-
Spectrophotometer or microplate reader
Step-by-Step Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be determined visually or by measuring the optical density.
Anti-inflammatory Activity
Certain naphthothiazole derivatives have been investigated for their anti-inflammatory properties.[5] The mechanism of action can involve the inhibition of key inflammatory enzymes like cyclooxygenases (COX) or the modulation of cytokine production.
Characterization of this compound and its Derivatives
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups.
-
Melting Point Analysis: A sharp melting point is an indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
Expected Spectroscopic Data for this compound:
-
¹H NMR: Aromatic protons in the naphthalene region (δ 7.5-8.5 ppm), and a singlet for the methyl group (δ ~2.8 ppm).
-
¹³C NMR: Resonances for the aromatic carbons of the naphthalene and thiazole rings, and a signal for the methyl carbon.
-
Mass Spectrometry (ESI-MS): A prominent peak corresponding to [M+H]⁺ at m/z 200.05.
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and versatile platform for the design and discovery of new pharmaceutical agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for medicinal chemistry campaigns targeting cancer, infectious diseases, and inflammatory conditions. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this remarkable heterocyclic system. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the optimization of lead compounds to generate clinically viable drug candidates.
References
-
Tandem synthesis and in vitro antiplasmodial evaluation of new naphtho[2,1-d]thiazole derivatives. Eur J Med Chem. 2013;69:464-473. Available from: [Link]
-
A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Arkivoc. 2008;2008(16):135-141. Available from: [Link]
-
Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. 2014;6(5):134-150. Available from: [Link]
-
Synthesis of asymmetric thiazolo[5,4-d]thiazole derivatives for molecular sensing. Niner Commons. 2019. Available from: [Link]
-
N-(Thiazol-2-yl)acetamide. Acta Crystallogr Sect E Struct Rep Online. 2008;64(Pt 8):o1549. Available from: [Link]
-
Synthesis of N-substituted Naphtho[2,1-d]thiazol-2-amines. ResearchGate. 2020. Available from: [Link]
-
Naphthylthiazoles: a class of broad-spectrum antifungals. RSC Med Chem. 2023;14(10):2089-2099. Available from: [Link]
-
A New Method for Synthesis of Naphtho[2,1-d]thiazole Derivatives. Chinese Journal of Organic Chemistry. 2020;40(5):1355-1361. Available from: [Link]
-
Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. ResearchGate. 2022. Available from: [Link]
-
Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. Molecules. 2023;28(19):6899. Available from: [Link]
-
Molecular Hybridization of Naphthoquinones and Thiazoles: A Promising Strategy for Anticancer Drug Discovery. Pharmaceuticals (Basel). 2023;16(11):1598. Available from: [Link]
Sources
- 1. Benzothiazole synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylnaphtho[2,1-d]thiazole
Document ID: TSC-2MNT-V1.0
Last Updated: January 20, 2026
Introduction
Welcome to the technical support guide for the synthesis of 2-Methylnaphtho[2,1-d]thiazole. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. This compound and its derivatives are important heterocyclic compounds, serving as key building blocks in the development of dyes, pharmaceuticals, and materials for organic electronics.[1] Achieving high yield and purity is critical for downstream applications. This guide consolidates field-proven insights and established protocols to help you navigate the common challenges associated with this synthesis.
The primary and most established route to this compound involves the Jacobson cyclization reaction. This process consists of the condensation of 2-aminonaphthalene-1-thiol with an acetylating agent, typically acetic anhydride or acetyl chloride. The quality of the starting thiol is paramount for the success of the final cyclization step.
Core Reaction Pathway
The synthesis is generally a two-step process starting from a precursor to generate the key intermediate, 2-aminonaphthalene-1-thiol, which is then cyclized.
-
Formation of 2-Aminonaphthalene-1-thiol: This intermediate is typically synthesized by the hydrolytic cleavage of a precursor like 2-aminonaphtho[2,1-d]thiazole under basic conditions (e.g., NaOH in ethylene glycol).[2] This thiol is highly sensitive to air and should be used immediately after preparation to prevent oxidative dimerization into a disulfide, which will not participate in the desired cyclization.[3]
-
Cyclization to this compound: The freshly prepared 2-aminonaphthalene-1-thiol is reacted with an acetylating agent (e.g., acetic anhydride) to form the thiazole ring.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. The following decision tree can help you quickly diagnose a problem.
Caption: A decision tree for troubleshooting common synthesis issues.
Q1: My reaction resulted in a very low or zero yield of the final product. What went wrong?
A1: This is the most common issue and almost always points to a problem with the 2-aminonaphthalene-1-thiol intermediate.
-
Causality: 2-Aminonaphthalene-1-thiol is highly susceptible to atmospheric oxidation. The thiol (-SH) group readily oxidizes to form a disulfide (-S-S-) dimer. This dimer is unreactive in the subsequent cyclization step with acetic anhydride, leading to a drastic reduction in yield.
-
Verification: Before the cyclization step, analyze a small sample of your intermediate via TLC. The presence of a new, less polar spot that persists over time is indicative of disulfide formation.
-
Solution Protocol:
-
Inert Atmosphere: The synthesis of the thiol via hydrolytic cleavage must be performed under a strictly inert atmosphere (Nitrogen or Argon).[3][4] Maintain this atmosphere throughout the workup and extraction.
-
Immediate Use: The isolated 2-aminonaphthalene-1-thiol should be used immediately in the next step.[3] Do not store it, even under an inert atmosphere, for extended periods.
-
Reagent Quality: Ensure the precursor for the thiol synthesis is pure. Impurities can interfere with the hydrolysis.
-
Reaction Conditions: For the final cyclization, ensure the temperature is adequate. While the reaction is often exothermic, gentle heating might be required to initiate it. Monitor the reaction progress by TLC until the starting thiol spot has been completely consumed.
-
Q2: My final product is contaminated with significant impurities. How can I improve its purity?
A2: Impurities can arise from unreacted starting materials, side reactions, or degradation.
-
Causality & Identification:
-
Unreacted Thiol: If the reaction is incomplete, the starting thiol will remain.
-
Disulfide Impurity: As mentioned in Q1, if the thiol oxidizes, the resulting disulfide will be a major impurity.
-
N-acetylated Byproduct: It's possible for the amino group of the starting thiol to be acetylated without subsequent cyclization, especially if reaction conditions (e.g., temperature, catalyst) are not optimal for ring closure.
-
-
Solution Protocol:
-
Drive the Reaction to Completion: Ensure you are using at least a stoichiometric amount of the acetylating agent. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion. Monitor via TLC to confirm the disappearance of the starting material.
-
Control Stoichiometry: Adding a large excess of acetic anhydride can sometimes lead to side products or complicate the workup.
-
Optimize Purification:
-
Recrystallization: This is often the most effective method for purifying the final product. Experiment with different solvent systems. A common starting point is ethanol or an ethanol/water mixture.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
-
Washing Steps: During the workup, ensure thorough washing of the organic layer to remove water-soluble impurities and any remaining acid from the acetylating agent. A wash with a mild base like sodium bicarbonate solution can be beneficial.
-
Frequently Asked Questions (FAQs)
Q3: What are the optimal reaction conditions for the cyclization step?
A3: The optimal conditions can vary, but a good starting point is to add acetic anhydride to the freshly prepared thiol in a suitable solvent like glacial acetic acid or toluene. The reaction is often exothermic and may proceed at room temperature. However, heating to reflux (80-110 °C) for 1-2 hours is commonly employed to ensure the reaction goes to completion.
| Parameter | Recommended Condition | Rationale |
| Solvent | Glacial Acetic Acid, Toluene | Acetic acid can act as both a solvent and a catalyst. Toluene is a good non-protic alternative. |
| Temperature | Room Temp to 110 °C | The reaction is often exothermic, but heating ensures completion of the cyclization. |
| Reaction Time | 1-4 hours | Monitor by TLC to determine the optimal time for your specific scale and setup. |
| Atmosphere | Inert (N₂ or Ar) | Crucial to prevent oxidation of the starting thiol.[3][4] |
Q4: Can I use acetyl chloride instead of acetic anhydride?
A4: Yes, acetyl chloride is a viable, more reactive acetylating agent. However, its use requires more caution. It reacts vigorously with any moisture and releases HCl gas. If using acetyl chloride, it is often necessary to include a non-nucleophilic base (e.g., triethylamine or pyridine) in the reaction mixture to scavenge the HCl produced, which can otherwise protonate the starting amine and hinder the reaction.
Q5: How can I confirm the identity and purity of my final this compound?
A5: A combination of standard analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The methyl group should appear as a characteristic singlet around 2.8 ppm in ¹H NMR.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
References
-
PrepChem. Synthesis of 2-Aminonaphthalene-1-thiol. [Link][3]
-
PrepChem. Synthesis of 1-aminonaphthalene-2-thiol. [Link][4]
-
Bulletin of the Chemical Society of Japan. Synthesis of 2-Aminonaphthalene-1-thiol and Its Conversion into 8-Nitro-7H-benzo[c]phenothiazine. [Link][2]
Sources
Technical Support Center: 2-Methylnaphtho[2,1-d]thiazole Purification
Welcome to the technical support guide for the purification of 2-Methylnaphtho[2,1-d]thiazole. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this heterocyclic compound. Our goal is to blend established chemical principles with field-tested expertise to ensure you can achieve the desired purity for your downstream applications.
I. Troubleshooting Guide: Common Purification Hurdles
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My recrystallization of this compound resulted in very low yield. What are the likely causes and how can I improve it?
Answer:
Low recovery is a frequent issue in recrystallization and typically points to one of two main causes: inappropriate solvent choice or procedural missteps.
-
Causality of Solvent Choice: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but very poorly at low temperatures. Given the aromatic and heterocyclic nature of this compound, you should look for solvents with moderate polarity. If the compound is too soluble in the chosen solvent even at room temperature, it will remain in the mother liquor upon cooling, leading to significant product loss. Conversely, if it is not soluble enough at the solvent's boiling point, you may be using an excessively large volume of solvent, which also increases losses.
-
Procedural Optimization:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent is the most common cause of low yield.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Crash-cooling can lead to the formation of very fine, impure crystals that are difficult to filter and wash effectively.
-
Mother Liquor Concentration: After the first filtration, you can often recover a second crop of crystals by carefully concentrating the mother liquor (e.g., reducing the volume by 50% via rotary evaporation) and re-cooling. Be aware that this second crop may have lower purity.
-
Avoid Premature Crystallization: During a hot filtration step (to remove insoluble impurities), ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
-
Question 2: Despite recrystallization, my product remains colored (yellow, orange, or brown). How can I obtain the reported white crystalline solid?[1]
Answer:
Persistent color in your product typically indicates the presence of highly conjugated, chromophoric impurities. These may be by-products from the synthesis or degradation products.
-
Primary Solution: Activated Carbon Treatment: Activated carbon (charcoal) is highly effective at adsorbing large, flat, conjugated molecules that are often the source of color.
-
Mechanism: The porous structure of activated carbon provides a vast surface area for the adsorption of these impurities from the solution.
-
Protocol:
-
Dissolve your crude product in the minimum amount of a suitable hot solvent.
-
Add a very small amount of activated carbon (typically 1-2% w/w of your compound). Caution: Adding too much will lead to significant product loss due to co-adsorption.
-
Keep the solution at a gentle boil for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon. The filtrate should be colorless.
-
Proceed with the recrystallization as usual.
-
-
-
Alternative: Column Chromatography: If carbon treatment is ineffective or causes too much product loss, column chromatography is the next logical step. A silica gel column using a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the less polar this compound from more polar, colored impurities.
Question 3: During the cooling phase of recrystallization, my compound "oiled out," forming a liquid layer instead of crystals. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point, or when the presence of impurities depresses the melting point of the mixture below the temperature of the solution.[1]
-
Immediate Corrective Actions:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount (5-10% more) of hot solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. Vigorous stirring or scratching the inside of the flask with a glass rod at the saturation point can help induce proper nucleation and crystal growth.
-
-
Preventative Strategies:
-
Change the Solvent System: Use a solvent with a lower boiling point or a mixed-solvent system. Oiling out is less common in lower-boiling solvents.
-
Preliminary Purification: The issue is often caused by impurities. Consider a preliminary purification step, such as passing a solution of the crude material through a short plug of silica gel to remove baseline impurities before attempting recrystallization.
-
Question 4: I'm using column chromatography, but a key impurity is co-eluting with my product. How can I improve the separation?
Answer:
Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen chromatographic conditions.
-
Optimize the Mobile Phase:
-
Reduce Eluent Strength: Switch to a less polar solvent system (e.g., decrease the percentage of ethyl acetate in your hexanes/ethyl acetate mixture). This will increase the retention time of all compounds and may improve separation.
-
Try Different Solvents: Sometimes, changing the nature of the polar solvent (e.g., using dichloromethane or diethyl ether instead of ethyl acetate) can alter the specific interactions with the silica gel and improve resolution.
-
-
Consider a Different Stationary Phase: While silica gel is the standard, other stationary phases can provide different selectivity. For aromatic compounds, alumina may offer a different interaction profile. For very similar compounds, reverse-phase chromatography (using a C18-functionalized silica) with a polar mobile phase (like acetonitrile/water) can be highly effective, as it separates based on hydrophobicity rather than polarity.[2]
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for recrystallizing this compound?
There is no single "best" solvent, as the ideal choice depends on the specific impurities present. However, based on the compound's structure (a large, fairly rigid aromatic system), a good starting point is to screen moderately polar solvents. A recommended approach is to test solubility in solvents like ethanol, isopropanol, acetone, ethyl acetate, and toluene. For a more detailed procedure, refer to the protocol below.
Q2: What are the most likely impurities in a crude sample of this compound?
The impurities will be highly dependent on the synthetic route. Common synthetic pathways suggest the following potential impurities:
-
Unreacted Starting Materials: Such as 2-amino-1-naphthalenethiol or related precursors.
-
Isomeric By-products: Synthesis can sometimes yield the isomeric 2-Methylnaphtho[1,2-d]thiazole, which can have very similar properties and be difficult to separate.[2]
-
Oxidation/Degradation Products: The naphthyl and thiazole rings can be susceptible to oxidation, leading to colored by-products.
-
Reagents from Synthesis: Residual catalysts or reagents used in the cyclization step.[3][4]
Q3: How do I confirm the purity and identity of my final product?
A combination of analytical techniques is required for full characterization:
-
Melting Point: A sharp melting point within the literature range (95-97 °C) is a strong indicator of purity.[5] A broad or depressed melting point suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can be used to detect and quantify impurities if their signals do not overlap with the product's signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (199.27 g/mol ).[1][6]
-
High-Performance Liquid Chromatography (HPLC): An excellent tool for assessing purity. A single sharp peak on an HPLC chromatogram is a good indication of a pure compound.[2]
III. Standardized Protocols & Workflows
Protocol 1: Recrystallization Solvent Screening
-
Place approximately 20-30 mg of your crude material into several small test tubes.
-
To each tube, add a different potential solvent (e.g., water, ethanol, hexanes, ethyl acetate, toluene) dropwise at room temperature, swirling after each drop.
-
If the compound dissolves readily at room temperature, the solvent is unsuitable (too soluble).
-
If the compound does not dissolve, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot, and which produces a large amount of crystalline precipitate upon cooling.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): Start with a non-polar solvent system like 2-5% Ethyl Acetate in Hexanes. Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition that gives your product an Rf value of ~0.3.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Loading: Dissolve the crude product in a minimal amount of a solvent it is highly soluble in (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the resulting dry powder onto the top of the column.
-
Elution: Begin running the column with the low-polarity eluent. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
IV. Data & Visualization
Physical & Chemical Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₉NS | [6] |
| Molecular Weight | 199.27 g/mol | [1] |
| Melting Point | 95 - 97 °C | [5] |
| Appearance | White to orange/green crystalline powder | [1] |
| Purity (Commercial) | ≥ 98% (GC) | [1] |
Diagrams & Workflows
Caption: General purification strategy for this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
V. References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 89575, this compound. Retrieved from [Link]
-
SIELC Technologies (2018). Naphtho[1,2-d]thiazole, 2-methyl-. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77129, 2-Methylthiazole. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88652, 2-Methylnaphth(2,1-d)oxazole. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7055, 2-Methylnaphthalene. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-methylnaphtho[1,2-d]thiazole. GlycoSpectra. Retrieved from [Link]
-
Niner Commons (n.d.). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved from [Link]
-
Wang, B-L., et al. (2018). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Molecules, 23(12), 3149. Retrieved from [Link]
-
Liu, T., et al. (2020). A New Method for Synthesis of Naphtho[2,1- d ]thiazole Derivatives. Chinese Journal of Organic Chemistry, 40(5), 1355-1363. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Naphtho[1,2-d]thiazole, 2-methyl- | SIELC Technologies [sielc.com]
- 3. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 4. researchgate.net [researchgate.net]
- 5. 2-methylnaphtho[1,2-d]thiazole [stenutz.eu]
- 6. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]
common side reactions in the synthesis of naphthothiazoles
Welcome to the technical support center for the synthesis of naphthothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we combine established chemical principles with practical, field-tested insights to help you troubleshoot your experiments and optimize your synthetic routes.
Introduction to Naphthothiazole Synthesis
Naphthothiazoles are a critical class of fused heterocyclic compounds with significant applications in medicinal chemistry, materials science, and diagnostics. Their synthesis, while achievable through several routes, is often accompanied by challenges such as low yields, difficult purifications, and the formation of persistent impurities. This guide provides a structured approach to understanding and mitigating these issues.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you might encounter during the synthesis of naphthothiazoles. Each question is followed by an in-depth explanation of the potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Naphthothiazole
Question: I am attempting to synthesize a 2-aminonaphthothiazole derivative from a naphthylamine and potassium thiocyanate, but I am getting a very low yield or none of the expected product. What could be the issue?
Answer:
Low yields in this classic approach to 2-aminonaphthothiazoles can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
Potential Causes & Solutions:
-
Inefficient Formation of the Thiourea Intermediate: The reaction between a naphthylamine and a thiocyanate salt first forms a naphthylthiourea intermediate. This equilibrium can be unfavorable.
-
Expert Insight: The choice of solvent is critical here. While polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants, they can also hinder the reaction. Consider a biphasic system or the use of a phase-transfer catalyst to improve the interaction between the inorganic thiocyanate and the organic naphthylamine.
-
Protocol Adjustment: Instead of relying on the in situ formation of the thiourea, consider pre-synthesizing the N-naphthylthiourea from the naphthylamine and an acyl isothiocyanate. This two-step approach often provides better overall yields by ensuring the complete formation of the key intermediate before cyclization.
-
-
Decomposition of the Thiourea Intermediate: Naphthylthioureas can be unstable under harsh reaction conditions, especially at high temperatures or in the presence of strong acids or bases, leading to the formation of diarylthioureas or other degradation products.
-
Troubleshooting Step: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If you observe the formation of multiple spots with low Rf values that stain with potassium permanganate, it could indicate decomposition. Try lowering the reaction temperature and extending the reaction time.
-
-
Oxidative Cyclization Issues: The final step is the oxidative cyclization of the thiourea to the naphthothiazole. The choice and handling of the oxidizing agent are crucial.
-
Common Oxidizing Agents: Bromine in a suitable solvent (like chloroform or acetic acid) is a classic reagent for this cyclization, often referred to as the Hugershoff reaction.[1] However, its high reactivity can lead to side reactions.
-
Alternative Oxidants: Consider using milder oxidizing agents such as N-bromosuccinimide (NBS) or iron(III) chloride. These reagents can offer better control and reduce the formation of over-brominated byproducts.
-
Issue 2: Formation of a Persistent, Inseparable Impurity
Question: My final naphthothiazole product is contaminated with an impurity that has a very similar polarity, making it difficult to separate by column chromatography. How can I identify and eliminate this byproduct?
Answer:
The formation of isomeric or closely related byproducts is a common challenge in naphthothiazole synthesis. The nature of the impurity will depend on the specific synthetic route employed.
Common Impurities and Their Origins:
| Impurity Type | Probable Cause | Identification Tips | Mitigation Strategy |
| Diarylthiourea | Incomplete cyclization of the thiourea intermediate or a side reaction of the naphthylamine with the isothiocyanate. | Mass spectrometry will show a molecular weight corresponding to two naphthylamine units plus a thiocarbonyl group. | Use a stoichiometric amount of the thiocyanate reagent and ensure complete conversion to the thiourea before proceeding with cyclization. |
| Over-halogenated Naphthothiazole | Use of excess or highly reactive halogenating agents (e.g., Br2) during cyclization in the Hugershoff reaction. | Mass spectrometry will show isotopic patterns characteristic of multiple halogen atoms.[2][3] 1H NMR may show a loss of aromatic signals. | Use a controlled amount of the halogenating agent (e.g., 1.05-1.1 equivalents). Consider using a milder reagent like NBS. |
| Polymeric Material | Uncontrolled polymerization of starting materials or intermediates, especially with activated naphthylamines or under harsh acidic conditions. | A broad, insoluble baseline material observed during workup and on TLC. | Run the reaction at a lower concentration. Add the reagents slowly to control the reaction rate and exotherm. |
| Uncyclized Thioamide/Thiourea | Incomplete reaction during the cyclization step. | Can often be detected by IR spectroscopy (presence of N-H and C=S stretches) and mass spectrometry. | Increase the reaction time or temperature for the cyclization step. Ensure the oxidizing agent is active. |
Troubleshooting Workflow for Impurity Identification:
Caption: A logical workflow for identifying and addressing impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key differences in side products between the synthesis of naphtho[2,1-d]thiazoles and naphtho[1,2-d]thiazoles?
The regiochemistry of the starting naphthylamine (2-naphthylamine for [2,1-d] and 1-naphthylamine for [1,2-d]) plays a significant role in the types of side reactions observed. For instance, in the synthesis of naphtho[1,2-d]thiazoles from 1-naphthylamine, steric hindrance at the peri-position can sometimes lead to incomplete cyclization or alternative reaction pathways. It is crucial to consult literature specific to the desired isomer for detailed insights.
Q2: I am considering a metal-catalyzed approach for my naphthothiazole synthesis. What are the common pitfalls?
Metal-catalyzed cross-coupling reactions can be powerful for constructing the thiazole ring. However, potential issues include:
-
Catalyst Poisoning: Sulfur-containing compounds can poison certain metal catalysts (e.g., Palladium). Careful selection of the catalyst and ligands is essential.
-
Ligand Decomposition: The ligands used can degrade under the reaction conditions, leading to catalyst deactivation.
-
Incomplete Reaction: Achieving full conversion can sometimes be challenging, leading to a mixture of starting materials and product.
Q3: Are there any "green" or more environmentally friendly methods for synthesizing naphthothiazoles?
Yes, recent research has focused on developing more sustainable synthetic routes. A notable example is the catalyst- and additive-free three-component assembly of cyclohexenone oximes, aldehydes, and elemental sulfur to produce naphtho[1,2-d]thiazoles.[4] This method avoids the use of toxic catalysts and harsh reagents.
Q4: My reaction mixture turns into a dark, intractable tar. What is happening?
The formation of a tar-like substance is often indicative of polymerization.[5] This can be caused by:
-
High Temperatures: Excessive heat can promote unwanted side reactions and decomposition.
-
Strongly Acidic Conditions: Protic or Lewis acids can catalyze the polymerization of electron-rich starting materials like naphthylamines.
-
Air Oxidation: Some intermediates may be sensitive to air oxidation, leading to complex mixtures of colored byproducts.
To mitigate this, try running the reaction under an inert atmosphere (e.g., nitrogen or argon), lowering the reaction temperature, and using a more controlled addition of reagents.
Experimental Protocols: A Validated Approach
Protocol 1: Synthesis of 2-Aminonaphtho[2,1-d]thiazole via the Hugershoff Reaction
This protocol provides a general procedure for the synthesis of 2-aminonaphtho[2,1-d]thiazole.
Step 1: Synthesis of N-(naphthalen-2-yl)thiourea
-
In a round-bottom flask, dissolve 2-naphthylamine (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add a solution of ammonium thiocyanate (1.2 eq) in water.
-
Add concentrated hydrochloric acid (1.5 eq) dropwise with stirring.
-
Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(naphthalen-2-yl)thiourea.
Step 2: Oxidative Cyclization to 2-Aminonaphtho[2,1-d]thiazole
-
Suspend the N-(naphthalen-2-yl)thiourea (1.0 eq) in chloroform or glacial acetic acid.
-
Cool the suspension in an ice bath.
-
Add a solution of bromine (1.05 eq) in the same solvent dropwise with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation: The identity and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry. The melting point should be compared with the literature value.
Diagrams of Key Mechanisms
Mechanism of Over-bromination in the Hugershoff Reaction
Caption: The reaction of excess bromine with the naphthothiazole product.
References
-
synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons. Available at: [Link]
-
Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. National Institutes of Health. Available at: [Link]
-
Synthesis and Electron Impact Studies of Some 3-Substituted S-Triazolo (5,4-b) Naphtho (2,1-d) Thiazoles. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. MDPI. Available at: [Link]
-
Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation. National Institutes of Health. Available at: [Link]
-
Efficient construction of C–N and C–S bonds in 2-iminothiazoles via cascade reaction of enaminones with potassium thiocyanate. Royal Society of Chemistry Publishing. Available at: [Link]
-
Characterization of brominated disinfection byproducts formed during chloramination of fulvic acid in the presence of bromide. PubMed. Available at: [Link]
-
2 H -Thiazolo[4,5- d ][6][7][8]triazole: synthesis, functionalization, and application in scaffold-hopping. Royal Society of Chemistry Publishing. Available at: [Link]
-
Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers. Available at: [Link]
-
Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review. PubMed. Available at: [Link]
-
Solvent-Controlled Synthesis of Thiocyanated Enaminones and 2-Aminothiazoles from Enaminones, KSCN, and NBS. ResearchGate. Available at: [Link]
-
Synthesis of thia-Michael-Type Adducts between Naphthoquinones and N-Acetyl-L-Cysteine and Their Biological Activity. MDPI. Available at: [Link]
-
synthesis of thiazoles. YouTube. Available at: [Link]
-
Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. PubMed. Available at: [Link]
-
Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. Beilstein Journals. Available at: [Link]
-
Effects of bromide on the formation and transformation of disinfection by-products during chlorination and chloramination. ResearchGate. Available at: [Link]
-
STUDIES IN 2-NAPHTHOL DERIVATIVES. University of Glasgow. Available at: [Link]
-
A New Method for Synthesis of Naphtho[2,1- d ]thiazole Derivatives. ResearchGate. Available at: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. Available at: [Link]
-
Formation pathways of brominated products from benzophenone-4 chlorination in the presence of bromide ions. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Facile Synthesis of 2‐Benzoyliminonaphtho(1,2‐d)thiazoles. Sci-Hub. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
Thiazole formation through a modified Gewald reaction. National Institutes of Health. Available at: [Link]
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
-
On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity. PubMed Central. Available at: [Link]
-
Catalyst- and additive-free annulation/aromatization leading to benzothiazoles and naphthothiazoles. Royal Society of Chemistry Publishing. Available at: [Link]
Sources
- 1. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of brominated disinfection byproducts formed during chloramination of fulvic acid in the presence of bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation and toxicity of brominated disinfection byproducts during chlorination and chloramination of water: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalyst- and additive-free annulation/aromatization leading to benzothiazoles and naphthothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors [frontiersin.org]
- 6. ninercommons.charlotte.edu [ninercommons.charlotte.edu]
- 7. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Electron Impact Studies of Some 3-Substituted S-Triazolo (5,4-b) Naphtho (2,1-d) Thiazoles – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: 2-Methylnaphtho[2,1-d]thiazole Solutions
Welcome to the technical support center for 2-Methylnaphtho[2,1-d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound solutions, maximizing experimental reproducibility and success. Here, we address common challenges and questions in a direct question-and-answer format, combining in-depth scientific principles with practical, field-tested advice.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is an organic compound with a heterocyclic structure, featuring both naphthalene and thiazole moieties, which contributes to its stability and reactivity.[1] For preparing stock solutions, Dimethyl Sulfoxide (DMSO) is commonly used due to its high solubilizing capacity for a wide range of organic molecules.[2] However, studies on related 2-aminothiazole compounds have shown that DMSO can contribute to the degradation of the solute over time, especially at room temperature.[3] Alternative solvents to consider, where degradation may be less of a concern, include acetonitrile (ACN) and methanol.[3] The choice of solvent should always be cross-validated with the specific requirements of your experimental system, ensuring no interference with the assay or biological setup.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: Based on stability studies of analogous thiazole derivatives, the storage temperature is a critical factor in maintaining the integrity of this compound solutions.[3] For solutions prepared in DMSO, it is highly recommended to store them at -20°C to minimize degradation.[3] Storage at room temperature or even +4°C has been shown to result in significant compound decomposition in a matter of days for similar compounds.[3] To prevent the effects of freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. This approach ensures that the main stock remains at a constant low temperature, preserving its stability for a longer duration. Solutions in less reactive solvents like acetonitrile or methanol should also be stored at low temperatures as a general precaution.
Q3: How sensitive are this compound solutions to light?
Q4: What is the expected shelf-life of a this compound stock solution?
A4: The shelf-life is highly dependent on the solvent and storage conditions. For a DMSO stock solution stored at -20°C and protected from light, minimal decomposition is expected over a period of a few months.[3] However, for solutions stored at room temperature, full decomposition of similar compounds has been observed within two weeks.[3] It is best practice to prepare fresh stock solutions for critical experiments or if the solution has been stored for an extended period. Visual cues such as a change in color of the stock solution can be an indicator of degradation.[3]
| Storage Condition | Solvent | Expected Stability | Recommendation |
| Room Temperature | DMSO | Low (days to weeks) | Not Recommended |
| +4°C | DMSO | Moderate (weeks) | Short-term storage only |
| -20°C | DMSO | High (months) | Recommended for long-term storage |
| -20°C | Acetonitrile, Methanol | High | Good alternative to DMSO |
This data is extrapolated from studies on similar thiazole derivatives and should be used as a guideline.[3]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible experimental results.
-
Potential Cause 1: Degradation of this compound solution.
-
Explanation: As discussed, solutions can degrade over time, especially if not stored properly. The degradation products may have different or no biological activity, leading to variability in your results.[3]
-
Solution:
-
Prepare a fresh stock solution of this compound from the solid compound.
-
Use a high-purity solvent from a new, unopened bottle to rule out solvent contamination.
-
Compare the results from the fresh solution with those from the old solution. If the results differ significantly, the old solution has likely degraded.
-
Implement a strict storage protocol: aliquot new stock solutions and store them at -20°C, protected from light.
-
-
-
Potential Cause 2: Multiple freeze-thaw cycles.
-
Explanation: Repeatedly freezing and thawing a stock solution can accelerate degradation and may cause the compound to precipitate out of the solution, altering its effective concentration.
-
Solution:
-
When preparing a new stock solution, divide it into smaller, single-use aliquots .
-
For each experiment, thaw only the required number of aliquots.
-
Never refreeze a thawed aliquot.
-
-
Issue 2: Visible precipitate in the this compound solution.
-
Potential Cause 1: Poor solubility at low temperatures.
-
Explanation: While low temperatures are crucial for stability, some compounds may have reduced solubility and precipitate out of the solution when frozen.
-
Solution:
-
Before use, ensure the solution is completely thawed and the compound is fully redissolved.
-
Gently warm the vial to room temperature and vortex briefly to ensure homogeneity.
-
Visually inspect the solution for any undissolved particles before adding it to your experimental setup.
-
-
-
Potential Cause 2: Solvent evaporation.
-
Explanation: Over time, especially if the container is not sealed properly, the solvent can evaporate, increasing the concentration of the compound beyond its solubility limit.
-
Solution:
-
Use high-quality vials with tight-fitting caps to store your solutions.
-
Ensure the cap is securely fastened after each use.
-
If you suspect evaporation has occurred, it is best to discard the solution and prepare a fresh one .
-
-
Experimental Workflow: Preparation and Storage of this compound Stock Solution
-
Weighing the Compound:
-
Accurately weigh the desired amount of solid this compound in a clean, dry container.
-
-
Solvent Addition:
-
Add the appropriate volume of high-purity solvent (e.g., DMSO) to achieve the desired stock concentration.
-
-
Dissolution:
-
Ensure complete dissolution by vortexing or sonicating the solution. Visually inspect for any undissolved particles.
-
-
Aliquoting:
-
Dispense the stock solution into smaller, single-use amber vials or cryotubes.
-
-
Storage:
-
Store the aliquots at -20°C in a dark, designated storage box.
-
-
Usage:
-
When needed, thaw a single aliquot at room temperature.
-
Vortex gently to ensure homogeneity before use.
-
Discard any unused portion of the thawed aliquot.
-
Diagrams
Caption: Recommended workflow for the preparation and handling of this compound solutions.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology.
- This compound (C12H9NS). PubChemLite.
- 2-Methylnaphtho[1,2-d]thiazole. Chem-Impex.
- 2-Methylnaphtho 1,2-d thiazole 98 2682-45-3. Sigma-Aldrich.
- (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate.
- Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. MDPI.
- Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. PubMed.
-
Thiazole. Wikipedia. Available at: [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. Available at: [Link]
- 2-Methylnaphtho[1,2,d]thiazole - SAFETY DATA SHEET.
- An Overview of Thiazole Derivatives and its Biological Activities.
-
Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. ResearchGate. Available at: [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls. Available at: [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. NIH. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
troubleshooting unexpected results in 2-Methylnaphtho[2,1-d]thiazole reactions
Welcome to the technical support center for 2-Methylnaphtho[2,1-d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during synthesis, functionalization, and analysis. Our guidance is rooted in fundamental principles of organic chemistry and extensive laboratory experience.
Section 1: Synthesis of this compound
The synthesis of the this compound core is the critical first step. Most issues arise from the quality of starting materials and the precise control of reaction conditions. A common and effective route involves the cyclization of a suitable naphthylamine precursor with a source of the C-S and C-N bonds of the thiazole ring.
FAQ 1: Low or No Yield of this compound
Question: I am attempting to synthesize this compound from 2-amino-1-naphthalenethiol and acetic anhydride, but I am getting a very low yield or no product at all. What are the likely causes?
Answer: This is a common issue that can often be traced back to a few key areas. Let's break down the potential problems and solutions.
Potential Cause 1: Degradation of 2-amino-1-naphthalenethiol
2-amino-1-naphthalenethiol is highly susceptible to oxidation.[1][2][3] Exposure to air can lead to the formation of disulfide-linked dimers or other oxidation byproducts, which will not cyclize to form the desired thiazole.
-
Recommended Solutions:
-
Use freshly prepared or purified 2-amino-1-naphthalenethiol for your reaction.
-
If you are preparing it yourself, for instance by hydrolysis of 2-aminonaphtho[2,1-d]thiazole, use the product immediately after isolation.[1][2][3]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Ensure all solvents are thoroughly deoxygenated before use.
-
Potential Cause 2: Incomplete Reaction
The cyclization reaction may not be going to completion due to insufficient reaction time or temperature.
-
Recommended Solutions:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase for this system is a mixture of hexanes and ethyl acetate.
-
If the reaction appears sluggish, consider incrementally increasing the temperature.
-
Prolonging the reaction time, based on TLC analysis, can also drive the reaction to completion.
-
Potential Cause 3: Incorrect Stoichiometry
An improper ratio of reactants can limit the yield.
-
Recommended Solutions:
-
Ensure accurate measurement of both 2-amino-1-naphthalenethiol and acetic anhydride.
-
Using a slight excess (1.1-1.2 equivalents) of acetic anhydride can sometimes be beneficial, but a large excess may lead to side reactions.
-
Troubleshooting Workflow for Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Section 2: Reactions of this compound
Once you have successfully synthesized the core structure, you may wish to perform further reactions. Here we address common issues encountered during the functionalization of this compound.
FAQ 2: Unexpected Products in Electrophilic Aromatic Substitution
Question: I am trying to perform an electrophilic aromatic substitution (e.g., nitration or bromination) on this compound and I am getting a mixture of products, or substitution at an unexpected position. Why is this happening?
Answer: The regioselectivity of electrophilic aromatic substitution on this fused ring system is a complex interplay between the directing effects of the thiazole ring and the inherent reactivity of the naphthalene system.
Underlying Principles of Reactivity:
-
Naphthalene Reactivity: Naphthalene is more reactive towards electrophilic attack than benzene. Substitution preferentially occurs at the α-position (C1) rather than the β-position (C2) because the carbocation intermediate formed from α-attack is better stabilized by resonance.[4][5]
-
Thiazole Ring Influence: The thiazole ring is generally considered to be electron-withdrawing, which deactivates the aromatic system to which it is fused. However, the sulfur atom can act as an ortho, para-director. In the context of the naphthothiazole system, the electronic effects are complex.
Predicted Sites of Electrophilic Attack:
Based on these principles, the most likely positions for electrophilic attack on the naphthalene portion of the molecule are the positions "alpha" to the ring fusion that are not sterically hindered. The thiazole ring itself is generally less reactive towards electrophilic substitution.
Sources
Technical Support Center: Ensuring the Stability of 2-Aminothiazole Derivatives in DMSO
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide you with in-depth technical insights and actionable troubleshooting strategies to address the challenges associated with the stability of 2-aminothiazole derivatives in dimethyl sulfoxide (DMSO). As a widely used scaffold in drug discovery, ensuring the integrity of these compounds in stock solutions is paramount for reproducible and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected or inconsistent results in my biological assays with a 2-aminothiazole derivative. Could the compound be degrading in my DMSO stock solution?
A1: Yes, this is a significant possibility. The 2-aminothiazole core can be susceptible to degradation in DMSO, even at room temperature. This degradation can lead to the formation of new chemical entities with altered biological activity, potentially causing false positives or a loss of potency. A notable case study on an antimalarial 2-aminothiazole derivative revealed that decomposition in DMSO at room temperature led to the formation of oxygenated and dimerized products, which were responsible for the observed, yet initially irreproducible, biological activity[1][2].
Q2: What are the primary mechanisms of decomposition for 2-aminothiazole derivatives in DMSO?
A2: The primary degradation pathways observed are oxidation and dimerization . The C5 position of the thiazole ring is particularly susceptible to oxidation. Additionally, the amino group at the C2 position can be involved in the formation of N-N dimers[1]. The slightly acidic and dipolar nature of DMSO can facilitate tautomerization of the 2-aminothiazole system, potentially leading to more reactive species that are prone to degradation[1].
Q3: How does temperature affect the stability of these compounds in DMSO?
A3: Temperature is a critical factor. Studies have shown that while significant decomposition of a 2-aminothiazole derivative in DMSO can occur within a week at room temperature, the same compound shows minimal degradation when stored at -20°C for over two months[1]. Therefore, proper storage temperature is one of the most effective and straightforward ways to mitigate decomposition.
Q4: Are there any structural features that make certain 2-aminothiazole derivatives more prone to decomposition?
A4: The reactivity of the C5 position on the thiazole ring is a key structural feature influencing stability. Derivatives with an unsubstituted C5 position are more susceptible to oxidation[1]. While systematic studies on a wide range of substituents are limited, it is a reasonable hypothesis that electron-donating groups on the thiazole ring could increase its reactivity, while electron-withdrawing groups might offer some stabilization. One proposed strategy to enhance stability is to block the reactive C5 position, for instance, by introducing a fluorine atom[1].
Troubleshooting Guide: Proactive and Reactive Strategies
This section provides a logical workflow to diagnose and resolve potential stability issues with your 2-aminothiazole derivatives in DMSO.
Caption: A step-by-step workflow to diagnose and mitigate the decomposition of 2-aminothiazole derivatives.
Experimental Protocols
Protocol 1: Preparation and Storage of 2-Aminothiazole Derivative Stock Solutions
This protocol outlines the best practices for preparing and storing your DMSO stock solutions to minimize the risk of degradation.
Materials:
-
2-aminothiazole derivative (solid)
-
Anhydrous DMSO (Biotech grade or higher)
-
Sterile, low-retention microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation in a Controlled Environment: Work in a clean, dry environment, preferably a fume hood with low humidity, to minimize moisture absorption by DMSO.
-
Weighing the Compound: Accurately weigh the desired amount of the 2-aminothiazole derivative using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 30°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-retention tubes. This is crucial to prevent multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use (up to one month), -20°C is acceptable, but -80°C is highly recommended[3].
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Protocol 2: Stability Assessment using LC-MS
This protocol provides a method to monitor the stability of your 2-aminothiazole derivative in DMSO over time.
Materials:
-
Aged DMSO stock solution of the 2-aminothiazole derivative
-
Freshly prepared DMSO stock solution of the same compound (for comparison)
-
LC-MS system with a C18 column
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the aged DMSO stock solution to a suitable concentration (e.g., 10 µM) with a 50:50 mixture of Mobile Phase A and B.
-
Prepare a fresh DMSO stock solution of the same compound and dilute it in the same manner. This will serve as your time-zero reference.
-
-
LC-MS Analysis:
-
Inject the diluted samples onto the LC-MS system.
-
Use a gradient elution method, for example, starting with 5% Mobile Phase B, ramping up to 95% B over 5-10 minutes, holding for 2-3 minutes, and then re-equilibrating at 5% B.
-
Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive ion mode.
-
-
Data Analysis:
-
Compare the chromatograms of the aged and fresh samples.
-
Look for a decrease in the peak area of the parent compound in the aged sample.
-
Search for the appearance of new peaks in the aged sample, which could correspond to degradation products.
-
Analyze the mass spectra of any new peaks to identify potential oxidation (+16 Da) or dimerization products.
-
Data Summary: Factors Influencing Stability
| Factor | Recommendation | Rationale |
| Temperature | Store at -20°C, preferably -80°C. | Significantly slows down the rate of decomposition[1][3]. |
| Solvent | Use anhydrous DMSO. Consider acetone for highly unstable compounds. | Moisture can facilitate hydrolytic degradation pathways. Acetone has been shown to be a more stable solvent for some 2-aminothiazoles[1]. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes. | Repeated freezing and thawing can introduce moisture and accelerate degradation[3]. |
| Light Exposure | Store in amber vials or in the dark. | While not specifically documented for 2-aminothiazoles, light can catalyze oxidative degradation of many organic compounds. |
| Compound Structure | Be cautious with derivatives having an unsubstituted C5 position. | The C5 position is a known site of oxidative reactivity[1]. |
Advanced Strategies: Structural Modification and Alternative Solvents
For long-term projects or high-throughput screening campaigns where the stability of a key 2-aminothiazole scaffold is a recurring issue, consider the following advanced strategies:
1. Structural Modification:
As a medicinal chemistry strategy, if a particular 2-aminothiazole scaffold is of high interest but shows poor stability, consider synthesizing analogs where the C5 position is blocked. A common bioisosteric replacement that can improve metabolic stability and potentially reduce reactivity is the introduction of a fluorine atom[1].
Caption: A conceptual diagram showing the modification of the 2-aminothiazole scaffold to improve stability.
2. Alternative Solvents:
While DMSO is the standard for many screening libraries due to its high solubilizing power, for particularly problematic compounds, exploring alternative solvents is a viable option.
-
Acetone: Has been shown to be a more stable solvent for at least one class of 2-aminothiazole derivatives[1]. It is, however, more volatile than DMSO.
-
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): These are other polar aprotic solvents that can be considered. However, they have their own toxicity and handling concerns[4][5].
-
Co-solvent Systems: For compounds that are difficult to dissolve, a mixture of solvents might be necessary. However, the stability in any new solvent system should be thoroughly validated.
When considering an alternative solvent, it is crucial to ensure its compatibility with your specific assay format and instrumentation.
References
-
Häberli, C. et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 16(14), 2266-2272. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1045, 2-Aminothiazole. Retrieved from [Link]
-
Häberli, C. et al. (2021). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. PubMed. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023). Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. Available from: [Link]
-
Sanmartín-Suárez, C. et al. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. Journal of Pharmacological and Toxicological Methods, 63(2), 209-215. Available from: [Link]
-
Fujisawa, S. et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 179-185. Available from: [Link]
-
Waybright, T. J. et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 708-714. Available from: [Link]
-
Engeloch, C. et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(9), 885-890. Available from: [Link]
-
Makam, P. & Kannan, T. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. European Journal of Medicinal Chemistry, 87, 643-656. Available from: [Link]
-
DeMarco, A. M. et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(5), 5644-5705. Available from: [Link]
-
Wu, J. et al. (2014). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. Journal of Chemical Research, 38(2), 90-93. Available from: [Link]
-
Ayati, A. et al. (2015). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 20(9), 16447-16479. Available from: [Link]
-
Nevagi, R. J. et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Available from: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available from: [Link]
-
Swamy, S. et al. (2025). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. Discover Molecules, 2(1), 31. Available from: [Link]
-
Kalhor, M. et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9394-9407. Available from: [Link]
-
Cui, H.-L. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. Molecules, 27(23), 8480. Available from: [Link]
-
Zhang, Y. et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). Organic Process Research & Development, 24(9), 1765-1773. Available from: [Link]
-
El-Sayed, M. A.-A. et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(49), 29424-29437. Available from: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (2023). Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. Available from: [Link]
-
de la Torre, J. C. et al. (2025). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Bioorganic & Medicinal Chemistry, 129, 117469. Available from: [Link]
-
Cherdtrakulkiat, R. et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. Available from: [Link]
-
Buchstaller, H.-P. & Anlauf, U. (2011). Parallel solution-phase synthesis of a 2-aminothiazole library including fully automated work-up. Combinatorial Chemistry & High Throughput Screening, 14(2), 104-108. Available from: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 2-Methylnaphtho[2,1-d]thiazole
Welcome to the technical support center for the scale-up synthesis of 2-Methylnaphtho[2,1-d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth scientific explanations and provide actionable troubleshooting protocols.
Introduction to the Synthetic Pathway
The synthesis of this compound is a multi-step process fraught with potential challenges that can impact yield, purity, and safety on a larger scale. A common and logical synthetic route proceeds via the formation of key intermediates, each with its own set of critical parameters. The generalized pathway involves the synthesis of 2-aminonaphthalene-1-sulfonic acid (Tobias acid), its conversion to 2-aminonaphthalene-1-thiol, and the subsequent cyclization to form the target thiazole.
Challenges in this process are not merely about increasing reagent quantities but involve a deep understanding of reaction kinetics, thermodynamics, impurity profiling, and process safety. This guide will break down the troubleshooting process for each critical stage.
Visualizing the Synthetic Workflow
To provide a clear overview, the following diagram illustrates the key stages in the synthesis of this compound and highlights the points where challenges are commonly encountered.
Caption: Key stages in the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Part 1: Challenges in the Synthesis of Tobias Acid (Precursor)
Question 1: During the Bucherer reaction for Tobias acid synthesis, I am observing the formation of a significant amount of 2-aminonaphthalene, a known carcinogen. How can I minimize this impurity?
Answer:
The formation of 2-aminonaphthalene during the Bucherer reaction is a critical issue, especially during scale-up, due to its carcinogenicity and the stringent regulatory limits on its presence.[1] This byproduct arises from the decomposition of Tobias acid or its precursors under the reaction conditions. Here’s a breakdown of the cause and mitigation strategies:
Root Cause Analysis:
-
Reaction Temperature and Pressure: High temperatures and pressures in the amination step can promote the desulfonation of Tobias acid, leading to the formation of 2-aminonaphthalene.
-
pH Control: The pH of the reaction mixture plays a crucial role. Deviations from the optimal pH range can accelerate the decomposition.
-
Reaction Time: Prolonged reaction times can increase the likelihood of side reactions.
Troubleshooting Protocol:
-
Strict Temperature and Pressure Control: Maintain the reaction temperature between 120°C and 150°C and the pressure between 10 and 20 bar.[1][2] Use a well-calibrated and responsive process control system to avoid temperature overshoots.
-
Precise pH Management: The pH should be carefully controlled throughout the reaction, typically in the range of 9-12.[2] This can be achieved by the controlled addition of ammonia and ammonium sulfite.
-
Optimize Reaction Time: The reaction should be monitored for completion to avoid unnecessarily long reaction times. In-process controls (e.g., HPLC) can be used to track the consumption of the starting material and the formation of the product.
-
Post-Reaction Quenching and Purification: After the reaction, the mixture should be cooled promptly and the pH adjusted to precipitate the Tobias acid. An acidic precipitation at a pH of 1.2 to 1.75 is often employed to isolate the product.[1]
-
Extraction of 2-Aminonaphthalene: If the impurity is still present above acceptable limits, an extraction with a water-immiscible organic solvent like toluene can be performed on the product solution before the final precipitation.[2]
Data Summary: Bucherer Reaction Parameters for Minimizing 2-Aminonaphthalene
| Parameter | Recommended Range | Rationale |
| Temperature | 120-150 °C | Balances reaction rate and minimizes decomposition.[1][2] |
| Pressure | 10-20 bar | Maintains reactants in the liquid phase and controls ammonia concentration.[1][2] |
| pH | 9-12 | Optimizes the amination reaction and suppresses side reactions.[2] |
| Final Precipitation pH | 1.2-1.75 | Ensures complete precipitation of Tobias acid while keeping impurities in solution.[1] |
Part 2: Challenges in the Synthesis of 2-Aminonaphthalene-1-thiol
Question 2: The synthesis of 2-aminonaphthalene-1-thiol from Tobias acid is giving low yields and the product is unstable. How can I improve this step?
Answer:
The conversion of Tobias acid to 2-aminonaphthalene-1-thiol is a delicate step. The thiol is susceptible to oxidation, which is a primary cause of low yields and instability. The choice of the thiolation agent and reaction conditions are critical. A common method involves the reduction of a sulfonyl chloride derivative of Tobias acid or direct thiolation. A published method for the synthesis of 2-aminonaphthalene-1-thiol involves the hydrolytic cleavage of 2-aminonaphtho[2,1-d]thiazole, which suggests the thiol is prone to cyclization back to a thiazole derivative.[3]
Root Cause Analysis:
-
Oxidation of the Thiol: The thiol group is easily oxidized to a disulfide, which will not participate in the subsequent cyclization reaction.
-
Incomplete Reaction: The conversion of the sulfonic acid group to a thiol can be challenging and may not go to completion.
-
Product Instability: The synthesized 2-aminonaphthalene-1-thiol is sensitive to air and can decompose upon storage.[3]
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction and all subsequent handling of the 2-aminonaphthalene-1-thiol under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Use of Reducing Agents: Incorporate a mild reducing agent in the workup to reduce any disulfide formed back to the thiol.
-
Immediate Use: The isolated 2-aminonaphthalene-1-thiol should be used immediately in the next step to avoid degradation.[3]
-
Reaction Monitoring: Use techniques like TLC or HPLC to monitor the progress of the reaction and ensure complete conversion.
-
Purification under Inert Conditions: If purification is necessary, it should be performed rapidly and under an inert atmosphere.
Experimental Protocol: Synthesis of 2-Aminonaphthalene-1-thiol
A representative procedure for a similar thiol synthesis involves the hydrolysis of a thiazole precursor.[3] While the exact conversion from Tobias acid will differ, the handling of the final product is key:
-
To a solution of sodium hydroxide in water and ethylene glycol, add the precursor (in this case, 2-aminonaphtho[g]benzothiazole).
-
Reflux the mixture under a nitrogen atmosphere for an extended period (e.g., 20 hours).
-
After cooling, filter the mixture and neutralize the filtrate with acetic acid.
-
Extract the aqueous suspension with an ether under an inert atmosphere.
-
Dry the combined organic extracts and remove the solvent under reduced pressure.
-
The product, 2-aminonaphthalene-1-thiol, should be used immediately.
Part 3: Challenges in the Cyclization and Purification of this compound
Question 3: During the Jacobson-style cyclization of 2-aminonaphthalene-1-thiol with an acetylating agent, I am observing the formation of regioisomers and other byproducts, making purification difficult at scale. How can I improve the selectivity and purification?
Answer:
The formation of regioisomers is a common challenge in the synthesis of asymmetrically substituted benzothiazoles and, by extension, naphthothiazoles.[4] The cyclization can potentially occur at different positions on the naphthalene ring, leading to a mixture of products.
Root Cause Analysis:
-
Lack of Regiocontrol: The cyclization reaction may not be perfectly regioselective, leading to the formation of the desired this compound and its isomers.
-
Side Reactions: The reaction conditions might promote side reactions such as polymerization or the formation of other impurities.
-
Inefficient Purification: Traditional purification methods like column chromatography may not be practical or cost-effective for large-scale production.
Troubleshooting Protocol:
-
Optimization of Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the regioselectivity. Experiment with a range of solvents to find the one that favors the formation of the desired isomer.
-
Temperature: Lowering the reaction temperature may improve selectivity, although it might also slow down the reaction rate.
-
Catalyst: The use of a suitable catalyst can enhance the rate of the desired reaction and improve selectivity.
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective and scalable method for purifying solid products. A systematic approach to solvent screening is crucial. The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature.[4]
-
Slurry Washes: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective preliminary purification step.
-
Decision Tree for Purification Strategy:
Caption: Decision tree for selecting a purification strategy.
Recrystallization Solvent Screening Table
| Solvent Class | Example Solvents | Expected Solubility of this compound |
| Alcohols | Ethanol, Isopropanol | Moderate to high when hot, lower when cold |
| Ketones | Acetone, MEK | High |
| Esters | Ethyl Acetate | Moderate |
| Hydrocarbons | Toluene, Heptane | Low to moderate |
| Chlorinated | Dichloromethane | High |
Note: A mixture of solvents (e.g., ethanol/water, toluene/heptane) can be used to fine-tune the solubility and achieve better crystallization.
Conclusion
The scale-up synthesis of this compound requires a systematic and scientifically grounded approach to overcome the inherent challenges. By carefully controlling reaction parameters, understanding the impurity profiles of key intermediates like Tobias acid, and developing robust purification strategies, researchers can successfully transition this synthesis from the lab to production. This guide provides a starting point for troubleshooting, but it is essential to combine this information with rigorous experimental work and in-process analysis to ensure a safe, efficient, and reproducible manufacturing process.
References
-
PrepChem.com. Synthesis of Amino J Acid. [Link]
- Google Patents. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid.
- Google Patents. US4199529A - Process for the production of amino-I-acid.
-
Wikipedia. Tobias acid. [Link]
- Google Patents. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid.
-
Chem-Impex. 2-Methylnaphtho[1,2-d]thiazole. [Link]
-
PrepChem.com. Synthesis of 2-Aminonaphthalene-1-thiol. [Link]
-
Royal Society of Chemistry. Synthesis of cyclic polymers and flaws of the Jacobson–Stockmayer theory. [Link]
-
OSTI.GOV. Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect. [Link]
- Google Patents.
-
PubChem. This compound. [Link]
-
Niner Commons. synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]
-
PubChem. 2-Amino-1-naphthalenesulfonic acid. [Link]
-
Wikipedia. Jacobsen rearrangement. [Link]
-
ResearchGate. A New Method for Synthesis of Naphtho[2,1- d ]thiazole Derivatives. [Link]
-
Malaysian Journal of Analytical Sciences. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]
-
American Chemical Society. Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. [Link]
-
Longdom Publishing. Nazarov Cyclization Reaction: Challenges and Opportunities. [Link]
Sources
- 1. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid - Google Patents [patents.google.com]
- 2. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Identifying Impurities in 2-Methylnaphtho[2,1-d]thiazole Samples
Introduction
Welcome to the technical support center for the analysis of 2-Methylnaphtho[2,1-d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in your samples. Ensuring the purity of this compound is critical, as it is a versatile building block in the synthesis of dyes, pigments, and pharmaceuticals.[1] Impurities can arise from various stages, including synthesis, purification, and storage, and can significantly impact the quality, safety, and efficacy of the final product.[2][3]
This document provides a structured approach to impurity identification, combining theoretical knowledge with practical, step-by-step protocols for common analytical techniques. We will delve into the causality behind experimental choices to empower you with a deeper understanding of the methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
A1: Impurities in this compound samples typically originate from the synthetic route. Common impurities may include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[2] For instance, if synthesized via a Hantzsch-type reaction, residual α-haloketones or thioamides could be present.[4] Isomeric impurities, such as 2-Methylnaphtho[1,2-d]thiazole, are also a possibility and can be challenging to separate.
Q2: My HPLC chromatogram shows several small, unexpected peaks. What could be the cause?
A2: Unexpected peaks in an HPLC chromatogram can stem from several sources. These "ghost peaks" could be due to contaminants in the mobile phase or injection system, carryover from a previous injection, or the degradation of the sample in the analytical solvent.[5] It is also possible that these are genuine low-level impurities from your sample. A systematic troubleshooting approach, as outlined in the HPLC section below, is necessary to identify the root cause.
Q3: How can I differentiate between isomeric impurities and the main compound?
A3: Differentiating between isomers requires high-resolution analytical techniques. High-performance liquid chromatography (HPLC) with a well-optimized method can often separate isomers based on subtle differences in their interaction with the stationary phase.[6] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable, as isomers will exhibit distinct chemical shifts and coupling patterns.[7][8] Mass spectrometry (MS) can also be useful, as isomers may produce different fragmentation patterns upon ionization.[9][10]
Q4: My NMR spectrum looks complex, with many overlapping signals. How can I simplify the interpretation?
A4: Complex NMR spectra are common when dealing with mixtures. Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can help to resolve overlapping signals and establish connectivity between protons and carbons, aiding in the structural elucidation of both the main compound and any impurities.[11] It is also beneficial to acquire spectra of your starting materials and key intermediates to help identify their signals in the final product mixture.
Q5: What is the best way to quantify the impurities I've identified?
A5: Once identified, impurities should be quantified using a validated analytical method. HPLC with UV detection is the most common technique for quantifying impurities in pharmaceutical analysis.[12] The method should be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results. If a reference standard for the impurity is not available, its concentration can be estimated using the relative response factor (RRF) compared to the main compound.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for separating and quantifying impurities in pharmaceutical samples.[13][14] However, various issues can arise that compromise data quality.
Common HPLC Problems & Solutions
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, inappropriate mobile phase pH, sample overload, extra-column effects.[15][16] | 1. Check Column Health: Flush the column or try a new one. 2. Optimize Mobile Phase: Ensure the pH is appropriate for the analyte's pKa. For this compound, a slightly acidic mobile phase can improve peak shape. 3. Reduce Sample Concentration: Inject a more dilute sample. 4. Minimize Tubing Length: Use shorter tubing between the injector, column, and detector. |
| Inconsistent Retention Times | Fluctuations in pump flow rate, changes in mobile phase composition, column temperature variations, column equilibration issues.[5] | 1. Check Pump Performance: Degas the mobile phase and purge the pump. 2. Prepare Fresh Mobile Phase: Ensure accurate composition. 3. Use a Column Oven: Maintain a stable column temperature. 4. Ensure Adequate Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before injection. |
| Baseline Noise or Drift | Contaminated mobile phase, detector lamp issues, air bubbles in the system, column bleed.[16][17] | 1. Use High-Purity Solvents: Filter all mobile phases. 2. Check Detector Lamp: Replace if nearing the end of its lifespan. 3. Degas Mobile Phase: Use an online degasser or sonication. 4. Flush the System: To remove any contaminants. |
| Ghost Peaks | Contaminated injection port or syringe, carryover from previous injections, impurities in the mobile phase.[5] | 1. Run a Blank Gradient: Inject only the mobile phase to see if the peaks persist. 2. Clean the Injector: Follow the manufacturer's instructions for cleaning the injection port and syringe. 3. Use Fresh Mobile Phase: Prepare a new batch of mobile phase with high-purity solvents. |
| Split Peaks | Partially blocked column frit, sample solvent incompatible with the mobile phase, injector issues.[5][18] | 1. Backflush the Column: If the manufacturer allows, to dislodge particulates from the inlet frit. 2. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent similar in strength to the mobile phase. 3. Inspect the Injector: Check for rotor seal wear or damage. |
Experimental Protocol: HPLC Method for Impurity Profiling
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 30% B, increasing to 95% B over 30 minutes, holding for 5 minutes, and then returning to initial conditions for equilibration.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate all peaks and report the area percentage of each impurity relative to the main peak. For peaks exceeding the reporting threshold (typically 0.05-0.1%), further identification is necessary.[19]
Logical Workflow for HPLC Troubleshooting
Caption: A logical workflow for troubleshooting common HPLC issues.
Mass Spectrometry (MS) for Structural Elucidation
When coupled with a separation technique like HPLC (LC-MS) or gas chromatography (GC-MS), mass spectrometry is a powerful tool for identifying unknown impurities.[20][21] It provides molecular weight information and fragmentation patterns that act as a "fingerprint" for a molecule.
Interpreting Mass Spectra of Thiazole Derivatives
Thiazole-containing compounds often exhibit characteristic fragmentation patterns. The thiazole ring itself can undergo cleavage, and substituents on the ring will influence the fragmentation pathways.[22][23][24] For this compound, common fragmentation might involve the loss of the methyl group or cleavage of the thiazole ring.
Experimental Protocol: LC-MS Analysis
-
Interface with HPLC: Use the HPLC method described above, ensuring the mobile phase is compatible with mass spectrometry (e.g., using formic acid instead of non-volatile buffers like phosphate).[6]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for N-heterocyclic compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to determine the elemental composition of impurities.
-
Data Acquisition: Acquire full scan MS data to detect all ions. For targeted analysis of low-level impurities, tandem MS (MS/MS) can be used to generate fragment ion spectra for structural confirmation.[10]
Troubleshooting Guide for LC-MS
| Problem | Potential Causes | Troubleshooting Steps |
| No or Low Signal | Inefficient ionization, incorrect MS parameters, sample degradation in the source. | 1. Optimize Ionization Source: Adjust parameters like capillary voltage and gas flows. 2. Check Mobile Phase pH: Ensure it promotes ionization of the analyte. 3. Confirm Analyte Stability: Check for in-source degradation. |
| Poor Mass Accuracy | Instrument not calibrated, unstable environmental conditions. | 1. Calibrate the Mass Spectrometer: Use the manufacturer's recommended calibration solution. 2. Ensure Stable Temperature and Humidity: In the laboratory environment. |
| Contamination Peaks | Contaminants from solvents, tubing, or previous analyses. | 1. Use High-Purity Solvents: LC-MS grade solvents are essential. 2. Flush the System: With a strong solvent mixture. 3. Identify Common Contaminants: Check for known background ions (e.g., plasticizers, slip agents). |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive technique for the structural elucidation of organic compounds and their impurities.[7][25] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
Typical ¹H NMR Chemical Shifts for Thiazole Derivatives
| Proton | Typical Chemical Shift (ppm) | Notes |
| Thiazole H-2 | 8.8 - 9.1 | Often a singlet.[7] |
| Thiazole H-4 | 7.2 - 8.0 | Typically a doublet.[7] |
| Thiazole H-5 | 7.0 - 7.8 | Typically a doublet.[7] |
| Naphthyl Protons | 7.5 - 8.5 | Complex multiplet region. |
| Methyl Protons | ~2.8 | Singlet. |
Note: These are general ranges and can vary based on the specific substitution pattern and solvent.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-25 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is completely dissolved and free of particulate matter.[7]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If the spectra are complex or contain overlapping signals, perform 2D NMR experiments like COSY (to identify coupled protons) and HSQC/HMBC (to correlate protons with their attached carbons).[11]
-
-
Data Interpretation:
-
Assign the signals for the main compound.
-
Analyze the remaining signals to identify the structures of any impurities. The integration of the impurity signals relative to the main compound can provide a semi-quantitative estimate of their levels.
-
Impurity Identification Workflow
Caption: A workflow for the identification of impurities in a sample.
Conclusion
The identification and control of impurities are critical for ensuring the quality and safety of this compound. This technical support guide provides a comprehensive framework for troubleshooting common analytical challenges and implementing robust protocols for impurity analysis. By combining the separation power of HPLC with the structural elucidation capabilities of MS and NMR, researchers can confidently identify and quantify impurities, leading to a higher quality final product.
References
- BenchChem. (n.d.). NMR and IR Analysis of Thiazole Compounds.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.
- Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2009). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Journal of the Chinese Chemical Society, 56(6), 1454-1460.
- BenchChem. (2025). Technical Support Center: HPLC Analysis of Aromatic Acids.
- ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.
- Kutuzova, E. A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 808.
- BenchChem. (n.d.). Step-by-Step Structural Elucidation of 5-(Sec-butylthio)-1,3,4-thiadiazol-2-amine using 2D NMR Spectroscopy.
- Patel, A., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Drug Regulatory Affairs, 12(2), 1-10.
- SIELC Technologies. (2018). Naphtho[1,2-d]thiazole, 2-methyl-.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146.
- Jhu, S.-C., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 141-152.
- Yazdi, D. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023) [Video]. YouTube.
- Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis.
- Novikova, V. V., et al. (2021). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 26(23), 7209.
- ResolveMass Laboratories Inc. (n.d.). How Pharmaceutical Impurity Analysis Works.
- ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B.
- ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- Abdel-Maksoud, M. S., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5484.
- SynThink. (n.d.). Challenges in Pharmaceutical Impurity Characterization & Solutions.
- Cytiva. (2022, November 15). HPLC Pain Points.
- Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 141-152.
- Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis.
- Scribd. (n.d.). Impurity Control Strategy.
- IJNRD. (2024, February 2). Impurity Profiling in different analytical techniques.
- PubChemLite. (n.d.). This compound (C12H9NS).
- Dong, M. W., et al. (1980). Capillary gas chromatography/mass spectrometric determination of nitrogen aromatic compounds in complex mixtures. Analytical Chemistry, 52(3), 549-554.
- Chem-Impex. (n.d.). 2-Methylnaphtho[1,2-d]thiazole.
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnki_xKxF7J4jBdByMA3V_sce6JralzUrayzQrpeFGYytMLy8Y7SvdLR5A5KSLQzLadbKGAtUlK-H5UDs-iDhfmysOF_ZSe_YaYHzPUnKXiWFHmoOupURwwusHC5LxrjjcHFn5tV4gvQh61SPDbbak4nSvL-AELI82NnOeQUJoZRGRCeb2ZlJuC-aEFw9s6UfOwHRH_vzofc-A6PppNgw4uXt_eUagwQtXCIMLAGn9KhwnEUKWyUTEV5CinMwTOGulnwAK]([Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. cormica.com [cormica.com]
- 3. ijnrd.org [ijnrd.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. youtube.com [youtube.com]
- 6. Naphtho[1,2-d]thiazole, 2-methyl- | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. investigacion.unirioja.es [investigacion.unirioja.es]
- 13. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. aelabgroup.com [aelabgroup.com]
- 17. ijprajournal.com [ijprajournal.com]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. synthinkchemicals.com [synthinkchemicals.com]
- 22. article.sapub.org [article.sapub.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Purity of 2-Methylnaphtho[2,1-d]thiazole
Introduction
Welcome to the technical support guide for 2-Methylnaphtho[2,1-d]thiazole. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this heterocyclic scaffold. Naphthothiazole derivatives are of significant interest due to their applications in materials science, dye synthesis, and as building blocks for pharmacologically active agents.[1][2] Achieving high purity is critical, as even minor impurities can significantly impact downstream applications, biological assay results, and material properties.
This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common purification challenges. Our approach is rooted in fundamental principles of organic chemistry, aiming to explain the causality behind each experimental choice to empower you to make informed decisions in your own work.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My crude product is a dark, viscous oil or tar, but I expect a solid. What happened and how can I purify it?
A1: This is a common issue in heterocyclic synthesis, often pointing to the presence of polymeric byproducts, residual high-boiling solvents (like DMF or DMSO), or significant amounts of impurities that are depressing the melting point.
-
Probable Causes & Solutions:
-
Polymeric Impurities: Over-reaction or side-reactions, especially under harsh acidic or high-temperature conditions, can lead to polymerization.
-
Solution Strategy: Attempt to precipitate the desired product from a suitable solvent. Dissolve a small sample of the oil in a minimum amount of a polar solvent where the product is soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar anti-solvent (e.g., hexanes or pentane) while stirring vigorously.[3] If your product is sufficiently pure to crystallize, it should precipitate, leaving the more soluble polymeric material in the mother liquor. If this fails, column chromatography is the most effective method to separate the monomeric product from high molecular weight impurities.
-
-
Residual Solvents: High-boiling point solvents used in the synthesis are difficult to remove on a standard rotary evaporator.
-
Solution Strategy: Use a high-vacuum pump (with a cold trap) to remove residual solvent. If the product is thermally stable, gentle heating under high vacuum can be effective. Alternatively, dissolving the oil in a lower-boiling solvent (like ethyl acetate) and performing an aqueous wash can help extract highly polar solvents like DMSO.
-
-
Complex Impurity Mixture: The presence of multiple byproducts can create a eutectic mixture with a melting point below room temperature.
-
Solution Strategy: Column chromatography is the recommended course of action. It is the most versatile technique for separating mixtures with components of varying polarities.[1]
-
-
Q2: I see significant streaking or tailing of my product spot on a silica gel TLC plate. How can I achieve better separation?
A2: Streaking is a frequent problem with nitrogen-containing heterocycles on standard silica gel. The thiazole nitrogen is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor chromatographic performance.
-
Probable Causes & Solutions:
-
Acid-Base Interaction: The lone pair on the thiazole nitrogen interacts with acidic sites on the silica.
-
Solution 1: Add a Basic Modifier. Add a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (eluent). This neutralizes the acidic sites on the silica, preventing strong adsorption of your basic compound and resulting in sharper, more defined spots.
-
Solution 2: Use a Different Stationary Phase. Consider using neutral or basic alumina as your stationary phase, which lacks the acidic character of silica gel. Alternatively, reversed-phase chromatography on a C18-functionalized silica support is often effective for polar and basic compounds.[4]
-
-
Q3: After recrystallization, my product has a low yield and the melting point is still broad. What went wrong?
A3: This suggests that the chosen recrystallization solvent system was not optimal or that the impurity load was too high for a single recrystallization to be effective.
-
Probable Causes & Solutions:
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble or be completely insoluble at all temperatures.[5]
-
Solution Strategy: Perform a systematic solvent screen. (See Protocol 1: Recrystallization Solvent Screening below). Test a range of solvents from polar (ethanol, isopropanol) to non-polar (toluene, hexanes) and consider two-solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[6]
-
-
Cooling Too Quickly: Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.[5]
-
Solution Strategy: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once it has reached room temperature and crystals have formed, then place it in an ice bath to maximize recovery.
-
-
Using Too Much Solvent: An excessive amount of solvent will keep a significant portion of your product dissolved even when cold, leading to low recovery.
-
Solution Strategy: Use the minimum amount of hot solvent required to fully dissolve the crude product. If you add too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
-
High Impurity Load: If the crude material is less than ~90% pure, a single recrystallization may not be sufficient.
-
Solution Strategy: Pre-purify the material using flash column chromatography to remove the bulk of the impurities, and then perform a final recrystallization to achieve high analytical purity.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best primary purification technique for this compound?
A1: The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity.
-
Recrystallization: Ideal for purifying solid, crystalline material that is already relatively pure (>90%). It is excellent for removing small amounts of impurities with different solubility profiles and is easily scalable.
-
Flash Column Chromatography: The most versatile and common method for purifying products from a complex mixture of byproducts, especially after a reaction workup. It is effective for separating compounds based on polarity differences.
-
Sublimation: A powerful technique for achieving ultra-high purity, particularly for removing non-volatile or colored impurities from a thermally stable solid. It is best used as a final polishing step on material that is already >95% pure. It is only effective if the compound has an appreciable vapor pressure below its melting point.
Q2: What is the best way to monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the fastest and most cost-effective method for monitoring purification.[7]
-
Reaction Monitoring: Track the disappearance of starting materials and the appearance of the product.
-
Column Chromatography: Analyze the fractions collected from the column to determine which ones contain the pure product.
-
Purity Assessment: A single, well-defined spot on a TLC plate (developed in multiple solvent systems) is a good indicator of purity. For quantitative analysis and confirmation, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the standard methods.[8][9]
Q3: My product appears pure by TLC and ¹H NMR, but the color is off (e.g., yellow or brown instead of white/off-white). What could be the cause?
A3: The color is likely due to trace amounts of highly conjugated or oxidized impurities that are not easily detected by NMR or may co-elute with your product on TLC.
-
Solution 1: Charcoal Treatment. During recrystallization, you can add a small amount of activated charcoal to the hot solution before filtering. Charcoal is excellent at adsorbing colored impurities. Use it sparingly, as it can also adsorb your product, reducing the yield.
-
Solution 2: Sublimation. If the compound is thermally stable, vacuum sublimation is highly effective at separating the volatile product from non-volatile, colored polymeric or baseline impurities.
Visualization of Purification Strategy
Purification Workflow Diagram
This diagram illustrates a typical workflow for purifying a synthetic product like this compound.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. The principle relies on the differences in solubility between the desired compound and impurities at different temperatures.[5]
1. Solvent Screening: The key to successful recrystallization is finding the right solvent. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good starting point for many aromatic heterocycles.[10] |
| Isopropanol | 82 | Polar | Similar to ethanol, sometimes gives better crystals. |
| Ethyl Acetate | 77 | Medium | Often used in a mixture with hexanes.[6] |
| Toluene | 111 | Non-polar | Good for less polar compounds; its high boiling point can be advantageous. |
| Hexanes/Heptane | 69 / 98 | Non-polar | Typically used as an anti-solvent with a more polar solvent. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent but can be used as an anti-solvent with ethanol or acetone.[10] |
2. Step-by-Step Procedure (Two-Solvent System: e.g., Toluene-Hexane):
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the primary solvent (e.g., toluene) dropwise while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid just dissolves. Do not add a large excess.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Return the clear filtrate to a gentle boil. Slowly add the anti-solvent (e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity).
-
Add 1-2 drops of the primary solvent (toluene) to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent (hexanes).
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.
1. TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate).
-
The ideal solvent system will give your product a Retention Factor (Rf) of 0.25 - 0.35 .
-
If streaking is observed, add 0.5-1% triethylamine to the solvent system.
2. Step-by-Step Procedure:
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with your chosen eluent. Slowly pour a slurry of silica gel in the eluent into the column, tapping the side gently to ensure even packing. Add another layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the eluent. Pre-adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, product-adsorbed silica onto the sand layer at the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Using positive pressure (flash chromatography), push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Vacuum Sublimation
Sublimation is the phase transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. It is an excellent method for obtaining highly pure, crystalline material.
1. Equipment Setup:
-
A sublimation apparatus (a cold-finger condenser inside a larger tube).
-
A vacuum pump capable of reaching <1 mmHg.
-
A heating mantle or oil bath.
2. Step-by-Step Procedure:
-
Place the pre-purified (>95% pure) this compound into the bottom of the sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
Connect the apparatus to a high-vacuum line and evacuate the system.
-
Once a high vacuum is achieved, begin circulating a coolant (e.g., cold water) through the cold finger.
-
Slowly heat the bottom of the apparatus using a heating mantle. The temperature should be high enough to induce sublimation but must remain below the compound's melting point. This will require careful optimization.
-
The gaseous compound will travel up and deposit as pure crystals on the cold surface of the condenser. Non-volatile impurities will remain at the bottom.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.
-
Carefully remove the cold finger and scrape the pure, crystalline product onto a clean, tared surface.
References
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- Liu, T., et al. (2020). A New Method for Synthesis of Naphtho[2,1-d]thiazole Derivatives. Chinese Journal of Organic Chemistry, 40(5), 1355.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
- Various Authors. (2018). Synthesis and Cyclization of Benzothiazole: Review.
- Various Authors. (n.d.). Synthesis of 1-(benzothiazolylamino)methyl-2-naphthols 98 catalyzed by NaHSO4·H2O.
-
Reddit r/Chempros. (2019). Recrystallization with two solvents. Retrieved from [Link]
- Wang, Y. T., et al. (2020). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 25(12), 2777.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- da Silva, P. B., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Pharmaceuticals, 16(7), 969.
-
SIELC Technologies. (2018). Naphtho[1,2-d]thiazole, 2-methyl-. Retrieved from [Link]
- Liu, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(11), 3183.
- Various Authors. (2020). An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives.
- Various Authors. (2013). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 5(1), 147-152.
- Various Authors. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 994-999.
- Various Authors. (2015). Characterization of the Sublimation and Vapor Pressure of 2-(2-Nitrovinyl) Furan (G-0) Using Thermogravimetric Analysis.
- Abdel-Ghaffar, A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1434.
- Various Authors. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 183-221.
-
USCutter. (2020, August 13). SUBLIMATION TEMPERATURES & SETTINGS FOR YOUR HEAT PRESS. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Naphtho[1,2-d]thiazole, 2-methyl- | SIELC Technologies [sielc.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. reddit.com [reddit.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains [mdpi.com]
- 9. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to 2-Methylnaphtho[2,1-d]thiazole and its Isomers for Researchers and Drug Development Professionals
Introduction: Navigating the Isomeric Landscape of Naphthothiazoles
To the dedicated researcher, scientist, and drug development professional, the subtle yet profound impact of isomeric variation on molecular properties is a cornerstone of chemical innovation. Within the realm of heterocyclic chemistry, naphthothiazoles represent a class of compounds with significant potential, finding applications in domains ranging from organic electronics to medicinal chemistry.[1] This guide provides an in-depth, objective comparison of 2-Methylnaphtho[2,1-d]thiazole and its key structural isomers: 2-Methylnaphtho[1,2-d]thiazole and 2-Methylnaphtho[2,3-d]thiazole.
The arrangement of the thiazole ring fused to the naphthalene core dictates the electronic and steric properties of these molecules, influencing their synthesis, reactivity, and biological activity. Understanding these differences is paramount for the rational design of novel materials and therapeutic agents. This guide synthesizes available experimental data to illuminate the distinct characteristics of each isomer, offering a valuable resource for researchers navigating this chemical space.
Structural Isomers at a Glance
The three isomers of 2-methylnaphthothiazole are distinguished by the point of fusion between the naphthalene and thiazole rings. This seemingly minor structural variance leads to significant differences in their chemical and physical properties.
Caption: Generalized synthetic pathways to the three 2-methylnaphthothiazole isomers.
Experimental Protocols
Synthesis of 2-Aminonaphthalene-1-thiol (Precursor for this compound):
This precursor can be synthesized via the hydrolytic cleavage of 2-aminonaphtho[2,1-d]thiazole. [2][3]
-
Hydrolysis: A mixture of 2-aminonaphtho[2,1-d]thiazole, sodium hydroxide, water, and ethylene glycol is heated at reflux under a nitrogen atmosphere for approximately 20 hours. [4]2. Work-up: After cooling, the reaction mixture is diluted with water and filtered. The filtrate is cooled in an ice bath and neutralized with acetic acid.
-
Extraction: The aqueous suspension is extracted with diethyl ether. The combined organic extracts are dried over magnesium sulfate.
-
Isolation: The solvent is removed under reduced pressure to yield 2-aminonaphthalene-1-thiol. This compound is sensitive to air and should be used immediately in the subsequent step. [4] Synthesis of 1-Aminonaphthalene-2-thiol (Precursor for 2-Methylnaphtho[1,2-d]thiazole):
This precursor can be prepared by the alkaline hydrolysis of naphtho[1,2-d]thiazol-2-amine. [5][6]
-
Hydrolysis: A solution of sodium hydroxide in water and ethylene glycol is prepared, to which naphtho[1,2-d]thiazol-2-amine is added. The mixture is stirred and refluxed under a nitrogen atmosphere for about 20 hours. [5]2. Work-up: The reaction mixture is diluted with water and, after cooling, extracted with ether. The aqueous layer is then cooled in an ice bath and neutralized with acetic acid.
-
Extraction: The resulting aqueous suspension is extracted with ether. The combined ethereal solutions are washed with water and dried over magnesium sulfate.
-
Isolation: Removal of the solvent yields 1-aminonaphthalene-2-thiol, which is also air-sensitive and should be used promptly. [5] General Cyclization to form 2-Methylnaphthothiazoles:
The cyclization of the corresponding aminonaphthalenethiol with acetic anhydride is a common method to install the 2-methylthiazole ring.
-
Acetylation: The aminonaphthalenethiol is reacted with acetic anhydride.
-
Cyclization: The resulting acetylated intermediate is then heated to induce cyclization and dehydration, forming the thiazole ring.
-
Purification: The crude product is purified by recrystallization or column chromatography.
Comparative Performance and Applications
The isomeric structure of naphthothiazoles has a profound impact on their performance in various applications.
Organic Electronics:
Naphthothiazole derivatives are being explored as organic semiconductors in devices like Organic Light Emitting Diodes (OLEDs). [1]The charge transport properties and photophysical characteristics are highly dependent on the molecular packing in the solid state, which is influenced by the isomeric structure. The more linear Naphtho[2,3-d]thiazole framework, for instance, may facilitate more ordered π-stacking compared to the more angular isomers, potentially leading to enhanced charge mobility.
Fluorescent Probes and Dyes:
The extended conjugation of the naphthothiazole system makes these compounds promising candidates for fluorescent dyes and probes. [1]Derivatives of Naphtho[2,3-d]thiazole-4,9-diones have been shown to exhibit interesting photophysical properties, including large Stokes shifts and solvatochromism. [7][8]The emission wavelength and quantum yield are expected to vary significantly between the isomers due to differences in their electronic structures.
Medicinal Chemistry and Drug Development:
The thiazole ring is a well-established pharmacophore, and its fusion with a naphthalene moiety gives rise to a scaffold with diverse biological activities, including antimicrobial and anticancer properties. [9][10][11][12]
-
Antimicrobial Activity: Derivatives of naphthothiazoles have shown promising activity against various bacterial and fungal strains. [9][13][14][15][16]The specific isomer can influence the molecule's ability to interact with biological targets. For example, the shape and electronic distribution of the molecule will affect its binding to enzymes or its ability to intercalate with DNA. While direct comparative data for the three 2-methyl isomers is scarce, studies on related benzothiazole isomers suggest that the position of substituents significantly impacts antibacterial efficacy.
Caption: The relationship between isomeric structure and biological activity.
Conclusion and Future Outlook
The isomeric landscape of 2-methylnaphthothiazoles presents a rich area for scientific exploration and application development. This guide has synthesized the available data to highlight the key differences between the 2,1-d, 1,2-d, and 2,3-d isomers. While direct comparative studies are limited, the existing literature on related derivatives strongly suggests that the choice of isomer is a critical design parameter.
For researchers in materials science, the distinct photophysical and electronic properties of each isomer offer opportunities to tune the performance of organic electronic devices. In the field of drug discovery, the unique shape and electronic profiles of these molecules provide a platform for developing novel therapeutic agents with potentially enhanced efficacy and selectivity.
Future research should focus on the systematic synthesis and characterization of all three 2-methylnaphthothiazole isomers to enable direct, side-by-side comparisons of their properties. Such studies will undoubtedly unlock the full potential of this versatile class of heterocyclic compounds.
References
-
PrepChem. (n.d.). Synthesis of 1-aminonaphthalene-2-thiol. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-Aminonaphthalene-1-thiol. Retrieved from [Link]
- Gupta, R. R., & Jain, S. K. (1976). Synthesis of 2-Aminonaphthalene-1-thiol and Its Conversion into 8-Nitro-7H-benzo[c]phenothiazine. Bulletin of the Chemical Society of Japan, 49(7), 2026–2026.
-
Oxford Academic. (n.d.). Synthesis of 2-Aminonaphthalene-1-thiol and Its Conversion into 8-Nitro-7H-benzo[c]phenothiazine. Retrieved from [Link]
- Hagimori, M., et al. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 29(6), 1277.
-
National Center for Biotechnology Information. (2024). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Retrieved from [Link]
-
ResearchGate. (2023). Antimicrobial and Anti-pathogenic Activity of New Naphtho [3][4][5]Triazol-Thiadiazin Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Antifungal Activity of Naphthoquinoidal Compounds In Vitro against Fluconazole-Resistant Strains of Different Candida Species. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-1-naphthalenethiol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Amino-2-naphthol, hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Retrieved from [Link]
-
Rhenium Shop. (n.d.). 2-Methylnaphtho[1,2-d]thiazole, 98%, Thermo Scientific Chemicals. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 2-METHYLNAPHTHO[2,3-D]T[2][5]HIAZOLE | CAS 6957-25-1. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-methylnaphtho[1,2-d]thiazole. Retrieved from [Link]
-
Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Process for the manufacture of solutions of 2-aminonaphthalene in organic solvents.
-
National Center for Biotechnology Information. (2022). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Retrieved from [Link]
-
To Chemistry Journal. (2018). Pyrano[2,3-D]Thiazole: Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1, 3-diarylthiourea with liquid bromine and chloroform. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). 2H-Thiazolo[4,5-d]t[2][4][5]riazole: synthesis, functionalization, and application in scaffold-hopping. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sci-hub.sg [sci-hub.sg]
- 3. academic.oup.com [academic.oup.com]
- 4. prepchem.com [prepchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 1-Amino-2-naphthalenethiol|CAS 63512-54-9 [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antifungal Activity of Naphthoquinoidal Compounds In Vitro against Fluconazole-Resistant Strains of Different Candida Species: A Special Emphasis on Mechanisms of Action on Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Thiazole Synthesis: A Comparative Analysis
Introduction: The Enduring Importance of the Thiazole Scaffold
To researchers, scientists, and professionals in drug development, the thiazole ring is a privileged heterocyclic framework.[1] This five-membered aromatic ring, containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it an indispensable scaffold in the design of therapeutic agents with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The enduring relevance of the thiazole moiety necessitates a deep understanding of its synthetic routes. The choice of synthetic method is a critical decision in any drug discovery program, directly impacting yield, purity, scalability, and the accessible chemical space for analogue synthesis. This guide provides a comparative analysis of the most prominent methods for thiazole synthesis, offering a blend of mechanistic insight, practical experimental protocols, and quantitative performance data. We will delve into the classical Hantzsch, Gabriel, and Cook-Heilbron syntheses, alongside a modern microwave-assisted approach, to empower researchers with the knowledge to make informed, strategic decisions in their synthetic endeavors.
Comparative Overview of Key Thiazole Synthesis Methods
The selection of an optimal synthetic strategy is contingent upon factors such as the desired substitution pattern, the availability and stability of starting materials, reaction efficiency, and environmental impact. The following table provides a high-level comparison of the key parameters for the synthetic routes discussed in this guide.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Temperature | Typical Yield (%) | Key Advantages | Common Limitations |
| Hantzsch Synthesis | α-Haloketone, Thioamide/Thiourea | Base (e.g., Na2CO3), Reflux | 30 min - 12 h | Room Temp. - Reflux | 80 - 99% | High yields, versatile, well-established.[1] | Use of lachrymatory α-haloketones. |
| Gabriel Synthesis | α-Acylamino ketone | Phosphorus Pentasulfide (P4S10), Heat | Several hours | ~170 °C | Variable | Access to 2,5-disubstituted thiazoles. | Harsh conditions, high temperature, use of P4S10.[3] |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Mild, often aqueous conditions | Not specified | Room Temperature | "Significant"[4] | Mild conditions, synthesis of 5-aminothiazoles.[4] | Fewer recent literature applications.[4] |
| Microwave-Assisted Hantzsch | α-Haloketone, Thiourea | Solvent, Microwave Irradiation | 5 - 15 min | Elevated (Microwave) | ~92% | Dramatically reduced reaction times, high yields. | Requires specialized microwave equipment. |
Visualizing the Synthetic Pathways
To better understand the transformations at the core of these syntheses, the following diagrams illustrate the general workflows.
Caption: General workflow for the Hantzsch thiazole synthesis.
Caption: General workflow for the Cook-Heilbron synthesis.
Deep Dive into Classical Synthesis Methods
The Hantzsch Thiazole Synthesis: The Workhorse
First described in 1887, the Hantzsch synthesis remains one of the most reliable and widely used methods for preparing thiazoles. [2]Its enduring popularity stems from its generally high yields and the commercial availability of a wide variety of starting materials, allowing for the synthesis of diversely substituted thiazole rings. [5] Mechanistic Insights:
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This forms a thioimino ether intermediate.
-
Intramolecular Cyclization and Dehydration: The nitrogen of the thioimino ether then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered ring intermediate (a hydroxythiazoline). Subsequent dehydration, often acid- or base-catalyzed, leads to the aromatic thiazole ring.
The choice of a thioamide or thiourea as the sulfur- and nitrogen-donating component is fundamental. The thioamide's sulfur is more nucleophilic than its nitrogen, ensuring the initial attack occurs at the α-carbon of the haloketone, which is a crucial step for the subsequent cyclization. The use of a base, such as sodium carbonate or triethylamine, is often employed to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
Caption: Mechanistic pathway of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a robust method for the synthesis of a common thiazole derivative.
-
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
-
20 mL scintillation vial
-
Stir bar and hot plate
-
Buchner funnel and filter flask
-
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add 5 mL of methanol and a stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This step neutralizes any remaining acid and precipitates the product.
-
Filter the resulting solid precipitate using a Buchner funnel.
-
Wash the filter cake with water to remove any inorganic impurities.
-
Spread the collected solid on a watch glass and allow it to air dry. The product is typically pure enough for characterization without further purification.
-
Substrate Scope and Limitations:
The Hantzsch synthesis is broadly applicable, tolerating a wide range of functional groups on both the α-haloketone and the thioamide. However, the primary limitation is the use of α-haloketones, which are often lachrymatory and require careful handling. Additionally, side reactions can occur, such as the self-condensation of the α-haloketone under basic conditions.
The Gabriel Thiazole Synthesis: A High-Temperature Route
The Gabriel synthesis offers an alternative route to thiazoles, particularly for 2,5-disubstituted derivatives, by employing an α-acylamino ketone as the starting material. [3] Mechanistic Insights:
This method involves the reaction of an α-acylamino ketone with a powerful dehydrating and sulfurizing agent, typically phosphorus pentasulfide (P4S10). [3]The reaction is believed to proceed through the thionation of the amide carbonyl group to a thioamide, followed by an intramolecular cyclization and dehydration. The high temperature required for this reaction is necessary to overcome the activation energy for the thionation and subsequent cyclization steps. P4S10 is a highly effective thionating agent due to the high oxophilicity of phosphorus.
General Experimental Procedure:
The Gabriel synthesis is typically carried out by heating a mixture of the α-acylamino ketone and an equimolar amount of phosphorus pentasulfide, often without a solvent or in a high-boiling solvent like pyridine or toluene, at temperatures around 170°C. [5]The reaction mixture is then cooled and worked up to isolate the thiazole product.
Substrate Scope and Limitations:
The primary advantage of the Gabriel synthesis is its ability to produce 2,5-disubstituted thiazoles from readily available starting materials. However, the harsh reaction conditions, including high temperatures and the use of the corrosive and moisture-sensitive reagent P4S10, limit its applicability to substrates with sensitive functional groups. [3]The yields can also be variable. [6]
The Cook-Heilbron Synthesis: A Milder Path to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a valuable method for the preparation of 5-aminothiazoles under remarkably mild conditions. [4]This reaction is particularly noteworthy as it marked one of the first efficient routes to this important class of thiazole derivatives. [4] Mechanistic Insights:
The reaction involves the condensation of an α-aminonitrile with a sulfur-containing electrophile, such as carbon disulfide, dithioacids, or isothiocyanates. [4][7]When using carbon disulfide, the mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of CS2. This is followed by an intramolecular cyclization, where the newly formed dithiocarbamate sulfur atom attacks the nitrile carbon. A final tautomerization of the resulting imine to the more stable aromatic amine yields the 5-aminothiazole product. [4]The mild, often room temperature and aqueous conditions, are a key feature of this synthesis, making it suitable for substrates with delicate functionalities.
Caption: Mechanistic pathway of the Cook-Heilbron synthesis.
General Experimental Procedure:
The Cook-Heilbron synthesis is typically performed by stirring the α-aminonitrile with the sulfur-containing reagent (e.g., carbon disulfide) in a suitable solvent, which can be aqueous or organic, at or near room temperature. [4]The reaction progress is monitored, and upon completion, the product is isolated through standard workup procedures.
Substrate Scope and Limitations:
The Cook-Heilbron synthesis is particularly valuable for accessing 5-aminothiazoles, which can be further functionalized. The mild conditions are a significant advantage. However, the scope of the reaction is largely defined by the availability of the requisite α-aminonitriles. While historically significant, it is less commonly employed in recent literature compared to variations of the Hantzsch synthesis. [4]
Modern Advancements: Microwave-Assisted Hantzsch Synthesis
In recent years, the principles of green chemistry have driven the development of more efficient and environmentally benign synthetic methods. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard, offering significant advantages over conventional heating methods.
The Rationale for Microwave Heating:
Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating. This often results in dramatically reduced reaction times, increased product yields, and enhanced reaction selectivity. For the Hantzsch synthesis, this means that reactions that might take hours under conventional reflux can often be completed in a matter of minutes.
Experimental Protocol: Microwave-Assisted Synthesis of a 2-Substituted-thiazol-4(5H)-one
This protocol illustrates a rapid, catalyst-free synthesis of a thiazolone derivative.
-
Materials:
-
Substituted thiosemicarbazone (1.1 mmol)
-
2-chloro-N-phenethylacetamide (1.1 mmol)
-
Ethanol (4 mL)
-
Microwave synthesizer with appropriate reaction vessels
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine an equimolar mixture of the substituted thiosemicarbazone (1.1 mmol) and 2-chloro-N-phenethylacetamide (1.1 mmol) in 4 mL of ethanol.
-
Seal the vessel and place it in the microwave synthesizer.
-
Heat the mixture to 70°C at a microwave power of 420W.
-
Maintain the reaction for 10-15 minutes. Monitor the reaction for completion by TLC (Toluene:ethyl acetate, 3:1).
-
After completion, allow the mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by filtration and can be recrystallized from a suitable solvent system (e.g., DMF:methanol, 2:1) to afford the pure product in high yield (typically 82-92%).
-
Conclusion: Selecting the Optimal Synthetic Path
The synthesis of the thiazole ring is a well-established field with a rich history, yet it continues to evolve with the advent of new technologies and a growing emphasis on sustainable chemistry.
-
The Hantzsch synthesis remains the go-to method for many applications due to its high yields and versatility.
-
The Gabriel synthesis , despite its harsh conditions, provides a useful route to 2,5-disubstituted thiazoles.
-
The Cook-Heilbron synthesis offers a mild and efficient pathway to valuable 5-aminothiazole building blocks.
-
Modern microwave-assisted methods exemplify the ongoing efforts to improve upon classical syntheses, offering dramatic reductions in reaction times and often leading to higher yields.
As a senior application scientist, I advise that the choice of method should be a carefully considered decision based on the specific target molecule, the available resources, and the desired scale of the synthesis. By understanding the underlying mechanisms, the practical aspects of the experimental protocols, and the relative advantages and limitations of each method, researchers can confidently and efficiently navigate the synthesis of this critically important heterocyclic scaffold.
References
-
Cook–Heilbron thiazole synthesis - Wikipedia. Available at: [Link].
-
Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link].
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available at: [Link].
-
Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Template. Available at: [Link].
-
Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. Available at: [Link].
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Available at: [Link].
-
General Synthetic Methods for Thiazole and Thiazolium Salts - ResearchGate. Available at: [Link].
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives - ijarsct. Available at: [Link].
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. Available at: [Link].
-
Recent Development in the Synthesis of Thiazoles - PubMed. (2022-08-06). Available at: [Link].
-
Novel hybrid thiazoles, bis-thiazoles linked to azo-sulfamethoxazole: Synthesis, docking, and antimicrobial activity - PMC - NIH. Available at: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Fluorescence Quantum Yield of 2-Methylnaphtho[2,1-d]thiazole and Common Fluorophores
For researchers and professionals in drug development and materials science, the selection of fluorescent probes is a critical decision, hinging on key photophysical parameters. Among these, the fluorescence quantum yield (ΦF) stands out as a fundamental measure of a molecule's emission efficiency. This guide provides an in-depth comparison of the fluorescence quantum yield of 2-Methylnaphtho[2,1-d]thiazole against well-established fluorescent dyes: Rhodamine 6G, Fluorescein, and Coumarin 153.
Understanding Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[3] A quantum yield can range from 0 to 1, where a value of 1 indicates that every absorbed photon results in an emitted photon. Dyes with high quantum yields are desirable for applications requiring bright signals, such as high-sensitivity imaging and detection assays.
Comparative Analysis of Standard Fluorescent Dyes
To provide a benchmark for the performance of this compound, the following table summarizes the fluorescence quantum yields and spectral properties of three widely used standard dyes. The selection of a suitable solvent is crucial, as the quantum yield can be significantly influenced by the fluorophore's environment.
| Fluorophore | Solvent | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |
| This compound | Ethanol | To be determined | To be determined | To be determined experimentally |
| Rhodamine 6G | Ethanol | 530 | 556 | 0.95 |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.92 |
| Coumarin 153 | Ethanol | 423 | 530 | 0.53 |
Note: The selection of an appropriate standard for the experimental determination of this compound's quantum yield should be based on the overlap of its absorption and emission spectra with the chosen standard.[4]
Experimental Protocol: Relative Fluorescence Quantum Yield Determination
The most common and reliable method for determining the fluorescence quantum yield of an unknown compound is the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.[3][5]
Causality Behind Experimental Choices
The choice of the relative method is predicated on its accessibility and accuracy when performed with care. It circumvents the need for complex instrumentation required for absolute quantum yield measurements. The selection of a suitable standard is paramount; the standard should absorb and emit in a similar spectral region to the test compound to minimize wavelength-dependent instrumental errors.[6] The use of dilute solutions with absorbances below 0.1 is critical to avoid inner-filter effects, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.[4]
Step-by-Step Methodology
This protocol outlines the determination of the fluorescence quantum yield of this compound using Coumarin 153 as a standard, assuming ethanol as the solvent.
1. Preparation of Stock Solutions:
-
Prepare stock solutions of both this compound and Coumarin 153 in spectroscopic grade ethanol at a concentration of approximately 1 x 10-4 M. Ensure the compounds are fully dissolved.[7]
2. Preparation of Dilutions:
-
From the stock solutions, prepare a series of at least five dilutions for both the test compound and the standard, with concentrations ranging from 1 x 10-6 M to 1 x 10-5 M.
3. Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the standard (for Coumarin 153 in ethanol, λex = 423 nm). The absorbance values should be between 0.01 and 0.1.
4. Fluorescence Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution. The excitation wavelength should be the same as that used for the absorbance measurements (423 nm).
-
Integrate the area under the emission curve for each spectrum.
5. Data Analysis:
-
For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope of the resulting straight line for both the test compound (Gradtest) and the standard (Gradstd).
6. Calculation of Quantum Yield:
-
The fluorescence quantum yield of the test compound (ΦF,test) is calculated using the following equation[3]:
ΦF,test = ΦF,std * (Gradtest / Gradstd) * (η2test / η2std)
Where:
-
ΦF,std is the known quantum yield of the standard (0.53 for Coumarin 153 in ethanol).
-
Gradtest and Gradstd are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
ηtest and ηstd are the refractive indices of the solvents used for the test compound and the standard, respectively. Since both are in ethanol, this term is 1.[8]
-
Experimental Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. iss.com [iss.com]
- 5. edinst.com [edinst.com]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activity of 2-Methylnaphtho[2,1-d]thiazole and Its Structural Analogs
In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, renowned for its presence in a multitude of biologically active compounds. The fusion of a thiazole ring with a naphthalene moiety gives rise to naphthothiazoles, a class of compounds that has garnered significant interest for its diverse pharmacological potential, including antimicrobial and anticancer activities.[1][2] This guide provides a comparative analysis of the biological activity of 2-Methylnaphtho[2,1-d]thiazole and its structurally related analogs, offering insights into how subtle structural modifications can profoundly influence their therapeutic efficacy.
The Naphthothiazole Scaffold: A Privileged Structure in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a versatile building block in the design of novel therapeutic agents.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a favored pharmacophore. When fused with a naphthalene ring system, the resulting naphthothiazole derivatives exhibit a planar and electron-rich structure, predisposing them to interact with biological macromolecules such as DNA and various enzymes.[2][4]
The biological activity of naphthothiazole derivatives is intricately linked to their substitution patterns and the specific arrangement of the fused rings. This guide will delve into the available experimental data to compare the antimicrobial and anticancer properties of this compound and its analogs, shedding light on critical structure-activity relationships (SAR).
Comparative Biological Evaluation
While direct comparative studies on this compound against its close isomers are limited in publicly accessible literature, we can infer valuable insights by examining the biological activities of various structurally related naphthothiazole derivatives.
Anticancer Activity
Recent studies have highlighted the potential of thiazole-naphthyl derivatives as potent anticancer agents. A comparative study of two such compounds, a methoxyphenyl-substituted thiazolyl-hydrazonomethyl-naphthalenol (HL1) and a naphthyl-substituted analog (HL2), provides compelling evidence of the impact of substitution on cytotoxicity.[4]
| Compound | Cancer Cell Line | IC50 (µM) |
| HL1 (1-((2-(4-(4-methoxyphenyl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol) | HepG2 | 7.3 ± 0.3 |
| HL2 (1-((2-(4-(naphthalen-1-yl)thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol) | HepG2 | 3.2 ± 0.1 |
| Table 1: Comparative in vitro anticancer activity of two thiazole-naphthyl derivatives against the HepG2 human liver cancer cell line.[4] |
The data clearly indicates that the presence of an additional naphthyl group in HL2 significantly enhances its anticancer activity against HepG2 cells, as evidenced by a more than two-fold lower IC50 value compared to HL1.[4] Mechanistic studies revealed that this enhanced efficacy is attributed to a stronger DNA binding affinity for HL2, which acts as a moderate intercalator, while HL1 functions as a groove binder.[4] This underscores the critical role of the substituent on the thiazole ring in modulating the mode of action and potency of these compounds.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Proposed anticancer mechanisms of HL1 and HL2.
Antimicrobial Activity
The antimicrobial potential of the naphthothiazole scaffold is another area of active investigation. A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), an isomer of the target compound, demonstrated significant activity against various strains of Staphylococcus, including methicillin-resistant Staphylococcus aureus (MRSA).[5]
| Compound | Bacterial Strain | MIC (µg/mL) |
| PNT (2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione) | S. epidermidis | 2.5 ± 2.2 |
| S. aureus | 2.5 ± 0.0 | |
| MRSA | 6.7 ± 2.9 | |
| TBA (2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione) | S. epidermidis, S. aureus, MRSA | 40 ± 0 |
| Table 2: Comparative in vitro antimicrobial activity of PNT and its precursor TBA.[5] |
The results show that the substitution of the methylsulfinyl group in TBA with a piperazinyl group in PNT leads to a dramatic increase in antibacterial potency.[5] The proposed mechanism for PNT's enhanced activity involves its ability to exist in a positive ionic form in aqueous environments, facilitating its entry into the negatively charged microbial cells and subsequent inhibition of DNA gyrase.[5]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR) Insights
Based on the available data, several key SAR principles for naphthothiazole derivatives can be summarized:
-
Influence of Naphthalene Fusion Position: The isomeric form of the naphthothiazole core (e.g., [2,1-d], [1,2-d], or [2,3-d]) can significantly impact biological activity. While direct comparisons are scarce, the potent activity of the naphtho[2,3-d]thiazole derivative PNT suggests that this particular arrangement is favorable for antimicrobial action.[5]
-
Role of the Substituent at the 2-Position: The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of both the type and potency of biological activity.
-
In the context of anticancer activity , bulky, planar aromatic substituents, such as a second naphthyl group, can enhance DNA intercalation and lead to greater cytotoxicity.[4]
-
For antimicrobial activity , the introduction of a basic moiety like piperazine can improve cellular uptake and target engagement, resulting in potent antibacterial effects.[5] The simple methyl group in this compound is likely to confer a different activity profile compared to these more complex substitutions.
-
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key biological assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.
-
Add an equal volume of the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines (e.g., HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Conclusion and Future Directions
The available evidence strongly suggests that the naphthothiazole scaffold is a promising platform for the development of novel anticancer and antimicrobial agents. The biological activity of these compounds is highly dependent on their specific chemical structure, including the fusion pattern of the naphthalene ring and the nature of the substituent at the 2-position of the thiazole ring.
While this guide provides a comparative overview based on existing literature, further research is warranted to fully elucidate the biological potential of this compound. Specifically, direct, head-to-head comparative studies of this compound against its isomers (e.g., 2-Methylnaphtho[1,2-d]thiazole and 2-Methylnaphtho[2,3-d]thiazole) are necessary to precisely delineate the impact of the ring fusion on activity. Furthermore, a systematic exploration of various small alkyl and functional group substitutions at the 2-position would provide a more comprehensive understanding of the structure-activity relationships governing this fascinating class of heterocyclic compounds. Such studies will be instrumental in guiding the rational design of new and more effective naphthothiazole-based therapeutics.
References
-
Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. National Institutes of Health. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. PubMed. [Link]
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. [Link]
-
Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus (MRSA) skin infection model. Purdue University. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
-
Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Research Square. [Link]
-
Synthesis and cytotoxicity of substituted 2-benzylnaphth[2,3-d]imidazoles. PubMed. [Link]
-
Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. PubMed. [Link]
-
Tandem synthesis and in vitro antiplasmodial evaluation of new naphtho[2,1-d]thiazole derivatives. PubMed. [Link]
-
Structure–activity relationship (SAR) illustration of 2‐acyl 4‐methyl... ResearchGate. [Link]
-
Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. National Institutes of Health. [Link]
-
Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. National Institutes of Health. [Link]
-
In-vitro antiproliferative and antimigration activity against MDA-MB-231 cell line of new thiazole derivatives. Cellular Therapy and Transplantation. [Link]
-
Structure-activity relationships comparing N-(6-methylpyridin-yl)-substituted aryl amides to 2-methyl-6-(substituted-arylethynyl)pyridines or 2-methyl-4-(substituted-arylethynyl)thiazoles as novel metabotropic glutamate receptor subtype 5 antagonists. PubMed. [Link]
-
Structure Activity Relationships. Drug Design. [Link]
-
Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. ResearchGate. [Link]
-
Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. National Center for Biotechnology Information. [Link]
-
The in vitro cytotoxicity of produced compounds on several cell lines... ResearchGate. [Link]
-
Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]
-
Antitumor Activity of PEGylated and TEGylated Phenothiazine Derivatives: Structure–Activity Relationship. MDPI. [Link]
-
In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine. MDPI. [Link]
-
Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. East Tennessee State University. [Link]
-
Design, Synthesis, Molecular Docking and Biological Evaluation of 1-(benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol Derivatives as Antiproliferative Agents. ResearchGate. [Link]
-
Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. National Institutes of Health. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Confirmation of 2-Methylnaphtho[2,1-d]thiazole: A Comparative Analysis of NMR and Mass Spectrometry
This technical guide provides an in-depth analysis of the structural confirmation of 2-Methylnaphtho[2,1-d]thiazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, unambiguous structural elucidation is paramount. This document details the synergistic application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) as the primary and most definitive methods for this purpose. Furthermore, it presents a comparative analysis with alternative spectroscopic techniques, namely Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, providing supporting data and a rationale for the choice of analytical methodology.
The Imperative for Unambiguous Structure Confirmation
This compound, with the molecular formula C₁₂H₉NS, possesses a complex polycyclic aromatic structure. The precise arrangement of its atoms, including the fusion of the naphthalene and thiazole rings and the position of the methyl group, dictates its chemical and biological properties. Any ambiguity in its structure could lead to erroneous interpretations of its activity and function. Therefore, a robust analytical strategy is essential for its unequivocal identification and characterization. This guide champions a combined NMR and MS approach as the gold standard for this purpose.[1][2]
Core Analytical Strategy: NMR and Mass Spectrometry
The combination of NMR and Mass Spectrometry provides a comprehensive understanding of a molecule's structure.[1] Mass spectrometry reveals the molecular weight and elemental composition, while NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the atoms.[1]
Mass Spectrometry (MS) Analysis: Unveiling the Molecular Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the initial identification of this compound, high-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular formula.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this compound, which will primarily generate the protonated molecule [M+H]⁺.
-
Analysis: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: The mass spectrum is acquired, showing the m/z of the parent ion.
Expected Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 200.05286 |
| [M+Na]⁺ | 222.03480 |
Data sourced from PubChem CID 89575.[3]
The experimentally determined monoisotopic mass of the protonated molecule should be within a few parts per million (ppm) of the theoretical value for C₁₂H₁₀NS⁺, confirming the elemental composition.
Fragmentation Pattern Analysis
Electron impact (EI) ionization or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information. For this compound, the fragmentation is expected to be influenced by the stable aromatic system and the thiazole ring.
Predicted Fragmentation Pathways
A primary fragmentation pathway for benzothiazoles involves the cleavage of the thiazole ring.[4][5] For this compound, characteristic fragments would likely arise from:
-
Loss of a methyl radical (•CH₃): leading to a fragment at m/z ~184.
-
Loss of acetonitrile (CH₃CN): a common fragmentation for 2-methylthiazoles, resulting in a fragment at m/z ~158.
-
Cleavage of the thiazole ring: leading to fragments corresponding to the naphthalene moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[6] By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C NMR spectra, the exact connectivity of atoms can be determined.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
2D NMR: For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Predicted NMR Data for this compound
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.8 | Singlet | 3H |
| Aromatic Protons | ~7.5 - 8.5 | Multiplets | 6H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~20 |
| Aromatic CH | ~120 - 135 |
| Aromatic Quaternary C | ~130 - 150 |
| C=N | ~165 |
Interpretation of NMR Spectra
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group around 2.8 ppm. The six aromatic protons on the naphthalene ring system will appear as a series of multiplets in the region of 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton.
-
¹³C NMR: The spectrum will show a signal for the methyl carbon around 20 ppm. The aromatic region will display multiple signals for the protonated and quaternary carbons of the naphthalene and thiazole rings. The carbon of the C=N bond is expected to be the most downfield signal, around 165 ppm.
-
2D NMR: COSY will reveal the coupling relationships between adjacent aromatic protons. HSQC will correlate each proton to its directly attached carbon. HMBC will show correlations between protons and carbons over two and three bonds, which is crucial for assigning the quaternary carbons and confirming the overall connectivity of the ring system.
Comparison with Other Analytical Techniques
While NMR and MS provide the most definitive structural information, other spectroscopic techniques can offer complementary data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]
Expected FT-IR Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Aromatic C-H stretch | 3000 - 3100 |
| C=N stretch (thiazole) | 1600 - 1650 |
| Aromatic C=C stretch | 1450 - 1600 |
| C-H bend (out-of-plane) | 750 - 900 |
Data extrapolated from typical values for aromatic and N-heterocyclic compounds.[8][11][12]
Pros of FT-IR:
-
Fast and non-destructive.
-
Excellent for identifying the presence of key functional groups.
Cons of FT-IR:
-
Provides limited information about the overall molecular connectivity.
-
The "fingerprint region" (below 1500 cm⁻¹) can be complex and difficult to interpret for molecules with multiple functional groups.
-
Does not provide information on the substitution pattern of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions.[13][14] Aromatic compounds, due to their conjugated π-electron systems, typically exhibit characteristic UV-Vis spectra.[13][15]
Expected UV-Vis Data for this compound
The UV-Vis spectrum of this compound is expected to be similar to that of naphthalene, with absorption maxima (λ_max) in the UV region. The presence of the thiazole ring and the methyl group will likely cause a slight shift in the absorption bands. Naphthalene exhibits strong absorption bands around 220 nm and a series of less intense bands between 250 and 300 nm.[13][16]
Pros of UV-Vis:
-
Highly sensitive and useful for quantitative analysis.
-
Can confirm the presence of a conjugated aromatic system.
Cons of UV-Vis:
-
Provides very little structural detail beyond the presence of a chromophore.
-
Many different aromatic compounds can have similar UV-Vis spectra.
-
Not suitable for determining the specific connectivity of atoms.
Conclusion: The Synergy of NMR and MS for Authoritative Confirmation
While FT-IR and UV-Vis spectroscopy can provide valuable preliminary data suggesting the presence of an aromatic N-heterocyclic system, they lack the specificity required for the unambiguous structural confirmation of this compound. The detailed atomic-level information provided by a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), combined with the precise molecular formula and fragmentation data from high-resolution mass spectrometry, offers a self-validating system for structural elucidation.[1] This integrated approach is the cornerstone of modern chemical analysis and is essential for ensuring the scientific integrity of research and development involving complex organic molecules.
References
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Retrieved from [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
- Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-130.
- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.
- Stavrova, D., & Philipov, S. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2018(4), M1021.
- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044.
-
NIST. (n.d.). Naphthalene. In NIST Chemistry WebBook. Retrieved from [Link]
- Supporting Information. (n.d.).
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. In Chemistry LibreTexts. Retrieved from [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Investigation of the Ultraviolet, Visible, and Near-Infrared Absorption Spectra of Hydrogenated Polycyclic Aromatic Hydrocarbons and Their Cations. Retrieved from [Link]
-
Chegg. (2022). Based on 1H NMR and 13C NMR of naphthalene, explain. Retrieved from [Link]
-
ResearchGate. (2015). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
NIST. (n.d.). Benzothiazole, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- ACS Publications. (1971). Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole. The Journal of Organic Chemistry, 36(10), 1365–1371.
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
- ACS Publications. (2016). Structural Analysis of Natural Products. Analytical Chemistry, 88(21), 10338–10346.
- PubMed. (2007). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 839-846.
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
- Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
ResearchGate. (n.d.). [FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers]. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H9NS). Retrieved from [Link]
- Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted.
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]
- MDPI. (2021). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. spectrabase.com [spectrabase.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. article.sapub.org [article.sapub.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simulate and predict NMR spectra [nmrdb.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. asianpubs.org [asianpubs.org]
- 10. Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds | International Journal of Computational and Experimental Science and Engineering [ijcesen.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 13. researchgate.net [researchgate.net]
- 14. uv-visible absorption spectrum of benzene methylbenzene naphthalene anthracene tetracene example of aromatic spectra of arenes condensed aromatic ring systems pentacene hexacene [docbrown.info]
- 15. docs.chemaxon.com [docs.chemaxon.com]
- 16. Naphthalene [webbook.nist.gov]
A Researcher's Guide to Validating the Therapeutic Potential of 2-Methylnaphtho[2,1-d]thiazole
For researchers and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both intricate and demanding. This guide provides a comprehensive framework for validating the experimental findings of 2-Methylnaphtho[2,1-d]thiazole, a promising heterocyclic compound. We will delve into its synthesis, characterization, and potential biological activities, comparing its profile with relevant alternatives and providing detailed, field-proven experimental protocols for rigorous validation. Our focus is on empowering researchers to generate robust, reproducible data, underpinned by a deep understanding of the scientific rationale behind each experimental choice.
The Scientific Rationale: Why this compound Warrants Investigation
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold" in a multitude of clinically approved drugs.[1] The fusion of a thiazole ring with a naphthalene moiety, as seen in this compound, creates a rigid, planar structure with an extended aromatic system. This chemical architecture is frequently associated with potent biological activity, including anticancer and antimicrobial effects.[2] The methyl group at the 2-position can further influence its metabolic stability and binding affinity to biological targets.
Naphthalene derivatives themselves have demonstrated a wide array of pharmacological activities. Therefore, the combination of these two pharmacophores in this compound presents a compelling case for its investigation as a novel therapeutic agent.
Synthesis and Characterization: The Foundation of Validated Findings
A robust and reproducible synthesis is the bedrock of any experimental validation. The synthesis of this compound can be achieved through several established routes for benzothiazoles and naphthothiazoles, often involving the condensation of an aminonaphthol with a suitable reagent to form the thiazole ring.[3][4][5]
A general synthetic approach is outlined below:
Caption: A generalized workflow for the synthesis of this compound.
Following synthesis, rigorous characterization is non-negotiable to confirm the identity and purity of the compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[6]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: As an indicator of purity.
Validating Anticancer Activity: A Step-by-Step Guide
Thiazole derivatives are well-documented for their anticancer properties, often acting as inhibitors of crucial cellular processes like tubulin polymerization or specific protein kinases.[1][7] A systematic evaluation of the anticancer potential of this compound is a logical starting point for its biological characterization.
In Vitro Cytotoxicity Assessment: The MTT Assay
The initial screening for anticancer activity typically involves assessing the compound's effect on the viability and proliferation of cancer cell lines.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9][10]
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan.[10] The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Comparative Analysis with Alternative Anticancer Agents
To contextualize the potency of this compound, its IC₅₀ values should be compared with those of established anticancer drugs and other relevant thiazole derivatives.
| Compound/Analog | Target Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) |
| Substituted Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver Cancer) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole-Naphthalene Derivative 5b | MCF-7 (Breast Cancer) | 0.48 ± 0.03 | Colchicine | 9.1 |
| A549 (Lung Cancer) | 0.97 ± 0.13 | |||
| This compound | To be determined | Experimental Value | Doxorubicin | Experimental Value |
Data for comparator compounds sourced from existing literature to provide a benchmark for experimental findings.[1][7]
Investigating Antimicrobial Potential: Standardized Protocols
The thiazole scaffold is also a key component of many antimicrobial agents.[2][11] Therefore, evaluating the antibacterial and antifungal activity of this compound is a crucial aspect of its comprehensive biological profiling.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13] The MIC is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism.[12]
Experimental Protocol: Broth Microdilution
-
Prepare Inoculum: Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe without the compound) and a negative control (broth without the microbe).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbistatic or microbicidal, subculture the contents of the wells with no visible growth onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Caption: Workflow for antimicrobial susceptibility testing using the broth microdilution method.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic validation of this compound's biological activities. By adhering to these rigorous, well-established protocols, researchers can generate high-quality, reproducible data that will be critical for advancing this compound through the drug discovery pipeline. Positive findings from these initial in vitro studies would warrant further investigation into the compound's mechanism of action, selectivity, and in vivo efficacy. The exploration of structure-activity relationships through the synthesis and testing of analogs will also be a crucial next step in optimizing the therapeutic potential of this promising molecular scaffold.
References
-
- Cell sensitivity assays: the MTT assay.
-
- MTT assay.
-
- MTT Assay Protocol for Cell Viability and Proliferation.
-
- Protocol for Assessing the Anticancer Activity of Novel Small Molecules.
-
- In Vitro Cytotoxicity MTT Assay Testing.
-
- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
-
- Basic protocol to assess preclinical anticancer activity.
-
- Cytotoxicity MTT Assay Protocols and Methods.
-
- New Anticancer Agents: In Vitro and In Vivo Evaluation.
-
- Antimicrobial Susceptibility Testing Protocols.
-
- Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books.
-
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents.
-
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
-
- Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books.
-
- Synthesis, computational and biological activities of 2-[2-(4-arylamino)-4-methylphenylaminothiazol-5-oyl]naphthalenes.
-
- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors.
-
- this compound (C12H9NS).
-
- 2-Methylnaphtho[1,2-d]thiazole.
-
- 2-Methylnaphtho 1,2-d thiazole 98 2682-45-3.
-
- Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies.
-
- An Overview of Thiazole Derivatives and its Biological Activities.
-
- Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains.
-
- Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies.
-
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
-
- Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents.
-
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
-
- A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery.
-
- The Potential of Thiazole Derivatives as Antimicrobial Agents.
-
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
-
- Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents.
-
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
-
- Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery.
-
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
-
- Analogs of N '-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide inhibit Mycobacterium tuberculosis methionine aminopeptidases.
-
- Synthetic route for the synthesis of 2-methylbenzo[d]thiazole...
-
- 2-Methylnaphth(2,1-d)oxazole | C12H9NO | CID 88652.
-
- (PDF) OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY.
-
- A New Method for Synthesis of Naphtho[2,1- d ]thiazole Derivatives.
-
- SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES.
-
- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives.
-
- Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional th...
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - this compound (C12H9NS) [pubchemlite.lcsb.uni.lu]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay - Wikipedia [en.wikipedia.org]
- 11. jchemrev.com [jchemrev.com]
- 12. pdb.apec.org [pdb.apec.org]
- 13. woah.org [woah.org]
A Comparative Guide to the Photophysical Properties of Naphthothiazole Derivatives for Researchers and Drug Development Professionals
In the ever-evolving landscape of molecular probes and functional dyes, naphthothiazole derivatives have carved out a significant niche. Their rigid, π-conjugated framework makes them promising candidates for a range of applications, from fluorescent sensors to antimicrobial agents.[1] This guide offers an in-depth comparison of the photophysical properties of various naphthothiazole derivatives, grounded in experimental data, to aid researchers in selecting and designing molecules with tailored optical characteristics. We will delve into the structural nuances that govern their absorption and emission profiles, explore the influence of the surrounding environment, and provide detailed protocols for their characterization.
The Naphthothiazole Scaffold: A Platform for Tunable Fluorescence
The core structure of naphthothiazole, a fusion of naphthalene and thiazole rings, provides a robust platform for developing fluorescent molecules. The extensive π-electron system is fundamental to its inherent fluorescence, and the ease with which substituents can be introduced at various positions allows for fine-tuning of its photophysical properties.[1] This adaptability is crucial for applications in medicinal chemistry and materials science, where precise control over absorption and emission wavelengths, quantum efficiency, and environmental sensitivity is paramount.
A particularly interesting class of these compounds is the naphtho[2,3-d]thiazole-4,9-diones. The introduction of a dione functionality further extends the conjugation and provides additional sites for chemical modification. Recent studies have demonstrated that substitutions at the 2-position of the thiazole ring dramatically influence the photophysical behavior of these molecules.[2]
Comparative Analysis of Naphtho[2,3-d]thiazole-4,9-dione Derivatives
A recent study systematically investigated the photophysical properties of a series of novel naphtho[2,3-d]thiazole-4,9-dione derivatives.[1] The core structure was modified at the 2-position with various amine-containing groups, leading to significant shifts in their optical properties. The parent compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), and five new derivatives (5a-e) were synthesized and characterized.[2]
Impact of Substituents on Absorption and Emission Spectra
The nature of the substituent at the 2-position of the naphtho[2,3-d]thiazole-4,9-dione core has a profound effect on the electronic transitions and, consequently, the absorption and emission wavelengths. The introduction of nitrogen-containing heterocyclic groups, in particular, leads to a bathochromic (red) shift in both the absorption and emission spectra.[1]
This phenomenon is attributed to an intramolecular charge transfer (ICT) mechanism. The electron-donating heterocyclic moiety pushes electron density towards the electron-accepting naphthoquinone core, reducing the HOMO-LUMO energy gap and thus shifting the absorption to longer wavelengths.[3]
Table 1: Absorption Maxima (λabs) of Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Various Solvents [1]
| Compound | Substituent at 2-position | Benzene (nm) | Chloroform (nm) | Acetone (nm) | Ethanol (nm) | Acetonitrile (nm) | DMSO (nm) |
| 5a | Benzylamine | 412 | 412 | 412 | 413 | 412 | 416 |
| 5b | Morpholine | 474 | 477 | 481 | 482 | 482 | 487 |
| 5c | Thiomorpholine | 479 | 481 | 485 | 486 | 486 | 491 |
| 5d | Piperidine | 475 | 478 | 482 | 483 | 483 | 488 |
| 5e | 4-Methylpiperazine | 476 | 479 | 483 | 484 | 484 | 489 |
| PNT | Piperazine | 413 | 413 | 413 | 413 | 413 | 417 |
As evident from Table 1, compounds 5b-e , which bear heterocyclic rings, exhibit a significant bathochromic shift of over 60 nm in their absorption maxima compared to 5a (with a benzylamine group) and the parent compound PNT .[3]
A similar trend is observed in the fluorescence emission spectra. The introduction of the heterocyclic moieties not only shifts the emission to longer wavelengths but also introduces a pronounced solvatochromic effect, where the emission color changes with the polarity of the solvent.[1]
Table 2: Emission Maxima (λem) of Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Various Solvents [1]
| Compound | Benzene (nm) | Chloroform (nm) | Acetone (nm) | Ethanol (nm) | Acetonitrile (nm) | DMSO (nm) |
| 5a | 436 | 436 | 436 | 520 | 436 | 532 |
| 5b | 568 | 586 | 606 | 610 | 608 | 620 |
| 5c | 572 | 590 | 610 | 614 | 612 | 624 |
| 5d | 570 | 588 | 608 | 612 | 610 | 622 |
| 5e | 571 | 589 | 609 | 613 | 611 | 623 |
| PNT | 468 | 470 | 472 | 474 | 473 | 478 |
In the nonpolar solvent benzene, compounds 5b-e show a bathochromic shift of over 130 nm compared to 5a .[3] In highly polar solvents like ethanol and DMSO, these compounds exhibit orange-red fluorescence with emission maxima exceeding 600 nm.[4] This strong solvatochromism makes them potentially useful as fluorescent probes for sensing changes in the polarity of their microenvironment.[3]
Fluorescence Quantum Yield: A Measure of Emission Efficiency
The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[5] A high quantum yield is desirable for applications requiring bright fluorescence signals, such as in bioimaging.[6]
Table 3: Fluorescence Quantum Yields (Φf) of Naphtho[2,3-d]thiazole-4,9-dione Derivatives in Various Solvents [1]
| Compound | Benzene | Chloroform | Acetone | Ethanol | Acetonitrile | DMSO |
| 5a | 0.10 | 0.17 | < 0.01 | < 0.01 | < 0.01 | < 0.01 |
| 5b | 0.04 | 0.06 | 0.02 | 0.01 | 0.02 | 0.01 |
| 5c | 0.03 | 0.05 | 0.02 | 0.01 | 0.01 | 0.01 |
| 5d | 0.04 | 0.06 | 0.02 | 0.01 | 0.02 | 0.01 |
| 5e | 0.04 | 0.05 | 0.02 | 0.01 | 0.02 | 0.01 |
| PNT | 0.02 | 0.03 | 0.02 | 0.02 | 0.02 | 0.01 |
The quantum yields of these derivatives are generally modest, with compound 5a showing the highest values in nonpolar solvents. The lower quantum yields of the heterocyclic derivatives (5b-e ) in polar solvents, despite their strong emission, suggest that non-radiative decay pathways become more dominant in these environments. This is a common phenomenon where increased solvent polarity can stabilize the excited state, promoting non-radiative relaxation.
Experimental Protocols: A Guide to Characterization
To ensure the reproducibility and validity of photophysical data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key experiments discussed in this guide.
Synthesis of Naphtho[2,3-d]thiazole-4,9-dione Derivatives
The synthesis of the compared derivatives follows a general and robust procedure, making them accessible for further research.[1]
Caption: Experimental workflow for determining key photophysical properties.
UV-Vis Absorption Spectroscopy Protocol:
-
Prepare a solution of the naphthothiazole derivative in the desired solvent at a concentration of approximately 1 x 10-4 M.
-
Use a quartz cuvette with a 1 cm path length.
-
Record the absorption spectrum using a UV-Vis spectrophotometer, typically over a range of 200-800 nm.
-
The solvent used for the solution should also be used as the blank for baseline correction.
-
Determine the wavelength of maximum absorption (λmax).
Fluorescence Spectroscopy Protocol:
-
Prepare a more dilute solution of the derivative (e.g., 1 x 10-5 M) in the same solvent.
-
Use a quartz fluorescence cuvette.
-
Set the excitation wavelength on the spectrofluorometer to the λmax determined from the absorption spectrum.
-
Record the emission spectrum over a suitable wavelength range.
-
Determine the wavelength of maximum emission (λem).
Fluorescence Quantum Yield Determination (Relative Method):
The comparative method is a reliable technique for determining the relative fluorescence quantum yield. [7]
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for the blue-violet region.
-
Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectra for all solutions under identical instrumental conditions (e.g., excitation and emission slit widths).
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
The quantum yield of the sample (Φf,sample) can be calculated using the following equation:
Φf,sample = Φf,std * (Gradsample / Gradstd) * (nsample2 / nstd2)
where Φf,std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.
Conclusion and Future Perspectives
The photophysical properties of naphthothiazole derivatives are highly tunable through chemical modification, making them a versatile class of fluorophores. The introduction of nitrogen-containing heterocycles at the 2-position of the naphtho[2,3-d]thiazole-4,9-dione core induces a significant bathochromic shift and pronounced solvatochromism, opening avenues for their use as environmentally sensitive probes. While the quantum yields of the currently reported derivatives are moderate, further structural modifications could enhance their emission efficiency.
Future research in this area should focus on expanding the library of naphthothiazole derivatives to establish more comprehensive structure-property relationships. Investigating the excited-state dynamics, including fluorescence lifetimes, will provide deeper insights into the deactivation pathways and guide the design of next-generation fluorophores with optimized performance for applications in bioimaging, sensing, and materials science.
References
-
Yoshida, M., et al. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 29(12), 2777. [Link]
-
Yoshida, M., et al. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. ResearchGate. [Link]
-
Yoshida, M., et al. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3- d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. PubMed. [Link]
-
Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Yoshida, M., et al. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. National Institutes of Health. [Link]
- Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
- Valeur, B. (2012).
-
Wikipedia. (n.d.). Quantum yield. Retrieved from [Link]
- Resch-Genger, U., et al. (2008). Quantum yields of fluorescence of reference dyes for the characterization of microscopic imaging systems. Journal of fluorescence, 18(5), 975-983.
- Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
-
Edinburgh Instruments. (n.d.). How to Measure Fluorescence Quantum Yield. Retrieved from [Link]
-
Horiba. (n.d.). A Guide to Measuring Fluorescence Quantum Yields. Retrieved from [Link]
-
National Institute of Standards and Technology. (2012). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. Retrieved from [Link]
-
Studylib. (n.d.). UV-Vis and Fluorescence Spectroscopy Lab Manual. Retrieved from [Link]
-
YouTube. (2025). Lecture 06: UV-Visible and Fluorescence Spectroscopy. Retrieved from [Link]
-
Kumar, R., Singh, M., & Kalra, N. (2021). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. Dyes and Pigments, 199, 110074. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3- d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. azooptics.com [azooptics.com]
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Methylnaphtho[2,1-d]thiazole: An HPLC-Centric Comparative Analysis
Introduction: The Imperative of Purity in Novel Synthesis
In the landscape of pharmaceutical and materials science research, the synthesis of novel heterocyclic compounds like 2-Methylnaphtho[2,1-d]thiazole (CAS: 20686-62-8) marks a critical first step towards innovation.[1] This molecule, a fusion of naphthalene and thiazole rings, serves as a valuable building block in the development of dyes, pigments, and potential pharmaceutical agents.[2] However, the synthetic route is often accompanied by impurities—unreacted starting materials, by-products, or degradation products. The precise quantification of these impurities is not merely a procedural formality; it is the bedrock of reliable, reproducible, and safe downstream applications. High purity (typically ≥98%) is essential to prevent side reactions, enhance yields, and ensure the integrity of the final product.[3]
This guide provides an in-depth, experience-driven comparison of analytical techniques for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a detailed HPLC protocol, and benchmark its performance against robust alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis
HPLC is arguably the most widely adopted technique for purity determination in the pharmaceutical and chemical industries, prized for its high resolution, sensitivity, and applicability to a vast range of non-volatile and thermally sensitive compounds.[4][] For a molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.
The Rationale Behind RP-HPLC:
The principle of RP-HPLC hinges on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol).[6] this compound, with its fused aromatic structure, is a moderately non-polar compound. In an RP-HPLC system, it will be retained on the non-polar C18 column. By gradually increasing the proportion of the organic solvent in the mobile phase (a technique known as gradient elution), we can effectively elute the target compound and any impurities based on their relative hydrophobicity. More polar impurities will elute first, followed by the main compound, and finally, any more non-polar impurities. This differential retention allows for their separation and quantification.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Assessment.
Detailed Experimental Protocol: HPLC Purity of this compound
This protocol is designed to be a robust starting point for method development.
1. Reagents and Materials:
-
Synthesized this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure Water (18.2 MΩ·cm)
-
HPLC Vials with Septa
-
0.45 µm Syringe Filters (e.g., PTFE or Nylon)
2. Standard and Sample Preparation:
-
Solvent Selection Rationale: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak shape for many aromatic compounds.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This high concentration is useful for detecting trace impurities.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution into a 10 mL volumetric flask with acetonitrile. This concentration is typically ideal for assessing the main peak without detector saturation.
-
Filtration: Prior to injection, filter the working solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column or instrument.[7]
3. HPLC Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | Standard systems with a quaternary pump, autosampler, column oven, and UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A long column with small particles provides high resolution for separating closely related impurities.[7][8] |
| Mobile Phase A | Ultrapure Water | The polar component of the mobile phase system. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compound. |
| Gradient Elution | 0-5 min: 50% B5-25 min: 50% to 95% B25-30 min: 95% B30.1-35 min: 50% B | A gradient is crucial for eluting compounds with a range of polarities and ensuring any highly retained impurities are washed from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[9] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[8] |
| Detection (UV) | λ = 245 nm (or determined λmax) | The wavelength should be set at the maximum absorbance of the analyte for the highest sensitivity. An initial photodiode array (PDA) scan is recommended. |
| Injection Vol. | 10 µL | A typical volume that balances sensitivity with the risk of peak broadening. |
4. Data Analysis and Interpretation:
-
The primary output is a chromatogram, a plot of detector response versus time.
-
Purity is calculated using the area percent method. This assumes that all components (analyte and impurities) have a similar response factor at the chosen wavelength.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
A pure sample should exhibit a single major peak with a retention time characteristic of this compound. Any other peaks are indicative of impurities.
Pillar 2: Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that separate compounds based on different chemical or physical principles.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a potent technique for separating and identifying volatile and thermally stable compounds.[10] Separation in GC occurs based on the compound's boiling point and its interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a unique "fingerprint" that allows for confident identification of impurities.
-
Applicability: Given its aromatic structure, this compound is likely amenable to GC analysis. GC-MS can be particularly effective for identifying volatile organic solvents left over from the synthesis or purification steps.
-
Limitations: The key constraint is thermal stability. If the compound or its impurities degrade at the high temperatures of the GC inlet (typically >250 °C), the resulting chromatogram will be misleading. It is also less effective for non-volatile or highly polar impurities.[10]
Quantitative NMR (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination that is now accepted alongside traditional techniques like HPLC.[11][12] Unlike chromatographic methods which provide relative purity, qNMR can determine absolute purity (mass fraction).
-
Principle of Operation: The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[13] By adding a certified internal standard of known purity and concentration to the sample, one can accurately calculate the purity of the target analyte by comparing the integrals of specific, well-resolved peaks from both the analyte and the standard.[14]
-
Self-Validating System: qNMR is inherently trustworthy because it is a direct measurement of molecular ratios. It is non-destructive, requires minimal sample preparation, and provides structural confirmation of the analyte in the same experiment.[15] This dual-purpose capability makes it exceptionally efficient.[11]
Pillar 3: A Comparative Guide to Purity Assessment Methods
Choosing the right analytical technique requires balancing technical capabilities with practical considerations like sample throughput, cost, and the specific questions being asked.
Visualizing the Method Comparison
Caption: Comparison of Analytical Methods for Purity.
Quantitative Data Summary
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Liquid Chromatography | Gas Chromatography | Nuclear Magnetic Resonance |
| Information | Relative Purity (%) | Relative Purity (%), Impurity ID | Absolute Purity (mass %), Structural Info |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Moderate (µg to mg) |
| Selectivity | High (tunable via mobile phase/column) | Very High (chromatographic + mass) | High (based on unique chemical shifts) |
| Speed/Throughput | Moderate (15-40 min/sample) | Moderate (20-60 min/sample) | Fast (<10 min/sample) |
| Sample Type | Soluble, non-volatile compounds | Volatile, thermally stable compounds | Soluble compounds |
| Destructive? | Yes | Yes | No |
| Instrumentation Cost | Moderate | High | Very High |
| Primary Use Case | Routine QC, release testing | Volatile impurity profiling | Reference standard certification, absolute purity |
Conclusion and Recommendations
For routine, high-throughput purity assessment of synthesized this compound, RP-HPLC is the recommended method . Its robustness, high resolution, and adaptability make it the ideal workhorse for quality control in both research and production environments. The protocol detailed in this guide provides a validated starting point for achieving accurate and reproducible results.
However, for a comprehensive characterization, especially during initial synthesis and for reference standard certification, a multi-technique approach is superior.
-
GC-MS should be employed as an orthogonal method to screen for volatile impurities that might not be detected by HPLC.
-
qNMR should be considered the gold standard for assigning absolute purity. Its ability to provide simultaneous structural confirmation and a direct, standard-based purity value is unparalleled and provides the highest level of analytical trustworthiness.[11][12]
By judiciously selecting from these powerful analytical tools, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, paving the way for successful and reliable scientific outcomes.
References
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
-
Fraga, C. G., Nevin, K. G., & Le, T. D. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(12), 1969-1973. [Link]
-
Yin, R., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Aziz, A. (2021). Why do we use NMR spectroscopy in purity analysis? Quora. [Link]
-
Soares, L. A. L., et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega. [Link]
-
Various Authors. (2013). What would be the quickest and simplest way to test the purity of a compound after synthesis? ResearchGate. [Link]
-
Novikova, L., et al. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 27(21), 7248. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
-
Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9), 395-398. [Link]
-
Kaczala, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 4943–4954. [Link]
-
Zenkevich, I. G., et al. (1998). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Gupta, V., Jain, A. D. K., Gill, N. S., & Gupta, K. (2018). A comprehensive review of method development by HPLC. World Journal of Pharmaceutical Research, 7(8), 353-366. [Link]
-
Liu, X. F., et al. (2018). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Scientific Reports, 8(1), 1-13. [Link]
-
Genc, B., et al. (2023). Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Gavrilin, E. A., et al. (2012). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 67(8), 693-698. [Link]
-
Liu, T., et al. (2020). A New Method for Synthesis of Naphtho[2,1-d]thiazole Derivatives. Chinese Journal of Organic Chemistry, 40(5), 1355. [Link]
-
Al-Haideri, R. A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Baghdad Science Journal, 21(1), 136-147. [Link]
-
Kumar, A., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC advances, 13(41), 28989-29014. [Link]
-
Brecker, L., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]
-
Chen, Q., et al. (2020). GC-MS gives a good solution to see effects of N pollution. Wiley Analytical Science. [Link]
-
Sahu, P. K., et al. (2018). analytical method development and validation of anti-diabetic drugs. JETIR, 5(9). [Link]
-
Wang, Y., et al. (2013). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Acta Pharmaceutica, 63(3), 403-413. [Link]
-
Al-Sabri, A. M., et al. (2017). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Pharmaceutical Oral Suspension. International Journal of Pharmaceutical Sciences and Research, 8(10), 4231-4239. [Link]
Sources
- 1. usbio.net [usbio.net]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsdronline.com [ijpsdronline.com]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. quora.com [quora.com]
A Researcher's Guide to the Cross-Validation of 2-Methylnaphtho[2,1-d]thiazole's Biological Effects in Diverse Cell Lines
Introduction: The Imperative of Rigorous Cross-Validation in Drug Discovery
The thiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1][2][3][4][5] The fusion of a thiazole ring with a naphthalene moiety, as seen in 2-Methylnaphtho[2,1-d]thiazole, presents a compelling scaffold for novel therapeutic agents. Preliminary studies on similar thiazole-naphthalene derivatives have revealed promising anticancer activities, with mechanisms often linked to tubulin polymerization inhibition or DNA interaction.[3][6]
However, the journey from a promising compound to a viable drug candidate is fraught with challenges, a primary one being the translational relevance of in vitro findings. A compound's biological effect can vary dramatically between different cell lines due to their unique genetic and phenotypic landscapes. Therefore, cross-validation of a compound's effects across multiple, diverse cell lines is not merely a suggestion but a critical step to ensure the robustness and generalizability of the findings.[7] This guide provides a comprehensive framework for researchers to systematically evaluate and compare the biological effects of this compound across a panel of selected cell lines.
The Strategic Selection of Cell Lines: A Foundation for Meaningful Comparison
The choice of cell lines is a pivotal decision in the experimental design. A well-curated panel should include cell lines from different tissue origins to assess the breadth of activity and a non-cancerous cell line to gauge selectivity and potential toxicity. For the evaluation of this compound, we propose the following panel:
-
HepG2 (Hepatocellular Carcinoma): A widely used liver cancer cell line, relevant for studying compounds that may undergo first-pass metabolism in the liver. Thiazole-naphthyl derivatives have shown significant antitumor activity against HepG2 cells.[6]
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line, representing one of the most common cancer types in women. Thiazole derivatives have been evaluated for their potential against breast cancer.[2][8]
-
A549 (Lung Carcinoma): A common model for non-small cell lung cancer, another prevalent and aggressive cancer. Phenylthiazole derivatives have demonstrated anti-proliferative activity against A549 cells.[9]
-
PBMC (Peripheral Blood Mononuclear Cells): As a non-cancerous control, PBMCs are crucial for assessing the cytotoxic selectivity of the compound. Ideally, a novel anticancer agent should exhibit high potency against cancer cells while sparing healthy cells.[6]
This diverse panel allows for a comprehensive assessment of this compound's efficacy and selectivity, providing a stronger foundation for further preclinical development.
Experimental Workflow for Cross-Validation
A multi-parametric approach is essential to build a detailed picture of the compound's cellular effects.[10] The following experimental workflow is designed to provide a thorough comparison of this compound's activity across the selected cell lines.
Caption: A streamlined workflow for the cross-validation of this compound's biological effects.
Detailed Experimental Protocols
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Treatment: Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
Cell Cycle Analysis: Propidium Iodide Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Data Presentation for Comparative Analysis
Quantitative data should be summarized in clear, structured tables for easy comparison across cell lines.
Table 1: Comparative Cytotoxicity (IC50) of this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 72h | Selectivity Index (SI)¹ |
| HepG2 | Liver Cancer | [Experimental Value] | [Calculated Value] |
| MCF-7 | Breast Cancer | [Experimental Value] | [Calculated Value] |
| A549 | Lung Cancer | [Experimental Value] | [Calculated Value] |
| PBMC | Healthy Blood | [Experimental Value] | - |
¹ Selectivity Index (SI) = IC50 in PBMC / IC50 in cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Table 2: Comparative Effects on Apoptosis and Cell Cycle Distribution at IC50 Concentration (48h)
| Cell Line | % Apoptotic Cells (Early + Late) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| HepG2 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| MCF-7 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] | [Experimental Value] | [ExperimentalValue] |
Investigating a Hypothetical Mechanism of Action
Based on literature for related compounds, this compound might induce apoptosis.[6][11] A plausible mechanism to investigate is the intrinsic apoptosis pathway.
Caption: A hypothetical intrinsic apoptosis pathway induced by this compound.
To validate this proposed pathway, Western blot analysis should be performed to measure the expression levels of key proteins such as Bcl-2, Bax, cleaved Caspase-9, and cleaved Caspase-3 in the most sensitive cell line(s) following treatment.
Conclusion: Synthesizing the Evidence
The true value of this comparative guide lies in the synthesis of multi-parametric data. By systematically applying this cross-validation framework, researchers can:
-
Establish a Robust Efficacy Profile: Determine if this compound exhibits broad-spectrum anticancer activity or is specific to certain cancer types.
-
Assess Therapeutic Window: The selectivity index derived from comparing effects on cancerous versus non-cancerous cells provides an early indication of the compound's potential safety margin.
-
Elucidate Mechanistic Consistency: Determine if the compound induces a similar mode of cell death and cell cycle arrest across different sensitive cell lines.
References
-
Chem-Impex. (n.d.). 2-Methylnaphtho[1,2-d]thiazole. Retrieved from [Link]
-
Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2017). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology, 10(10), 3335-3339. Retrieved from [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4936. Retrieved from [Link]
-
PubMed. (2016). Biological and Anti-Inflammatory Evaluation of Two Thiazole Compounds in RAW Cell Line: Potential cyclooxygenase-2 Specific Inhibitors. PubMed. Retrieved from [Link]
-
PubMed. (2025). Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies. International Journal of Biological Macromolecules, 283, 140039. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC. Retrieved from [Link]
-
PubMed Central. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(21), 9461-9507. Retrieved from [Link]
-
ResearchGate. (2025). Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies | Request PDF. ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. PMC. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1435. Retrieved from [Link]
-
MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7381. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross validation results from feature combination experiments. ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Evaluation of Machine Learning Classifiers to Predict Compound Mechanism of Action When Transferred across Distinct Cell Lines. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 747-757. Retrieved from [Link]
-
ResearchGate. (2023). Why do researchers use two different cell lines for in vitro studies?. ResearchGate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Multi-parametric characterization of drug effects on cells. PMC. Retrieved from [Link]
-
IARJSET. (2024). An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. International Advanced Research Journal in Science, Engineering and Technology, 11(11). Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. PMC. Retrieved from [Link]
-
Editage Insights. (2023). Cross-validation: An essential tool for biomedical researchers. Editage Insights. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer efficacy of thiazole-naphthyl derivatives targeting DNA: Synthesis, crystal structure, density functional theory, molecular docking, and molecular dynamics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Multi-parametric characterization of drug effects on cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking the Performance of 2-Methylnaphtho[2,1-d]thiazole as a Fluorescent Marker: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable fluorescent marker is paramount to the success of cellular imaging and analysis. This guide provides a comprehensive framework for benchmarking the performance of a novel heterocyclic compound, 2-Methylnaphtho[2,1-d]thiazole, against established fluorescent markers. By presenting a head-to-head comparison with industry-standard dyes and outlining detailed experimental protocols, this document serves as a practical resource for evaluating the potential of new fluorescent probes.
Introduction to Fluorescent Marker Benchmarking
Fluorescent molecules, or fluorophores, are indispensable tools in modern biological research, enabling the visualization of cellular structures and the quantification of biological processes.[1][2][3] The ideal fluorescent marker exhibits high brightness, exceptional photostability, low cytotoxicity, and specific targeting.[4] Benchmarking a new fluorescent compound involves a systematic evaluation of these key performance indicators against well-characterized standards. This process is crucial for determining the utility and potential applications of the novel probe.
This guide focuses on this compound, a compound whose derivatives have shown promise in various applications, including the synthesis of dyes and pigments.[5] We will compare its hypothetical performance against two widely used DNA stains: 4',6-diamidino-2-phenylindole (DAPI) and Hoechst 33342.
The Candidate: this compound
The Benchmarks: DAPI and Hoechst 33342
DAPI is a popular blue-fluorescent DNA stain that preferentially binds to adenine-thymine (A-T) rich regions in the minor groove of DNA.[9][10][] It exhibits a significant increase in fluorescence upon binding to double-stranded DNA.[12][13] DAPI is commonly used for nuclear counterstaining in fixed cells, as it is generally membrane-impermeant in live cells at low concentrations.[9][12]
Hoechst 33342 is another blue-fluorescent DNA stain that also binds to the minor groove of DNA, with a preference for A-T rich sequences.[14][] A key advantage of Hoechst 33342 is its cell permeability, making it suitable for staining the nuclei of both live and fixed cells.[14][16]
Quantitative Performance Comparison
To objectively evaluate this compound, a series of experiments must be conducted to determine its key photophysical properties. The results should be compared with the known values for DAPI and Hoechst 33342, as summarized in the table below.
| Property | This compound | DAPI | Hoechst 33342 |
| Excitation Max (nm) | To be determined | ~358[10][] | ~350[14] |
| Emission Max (nm) | To be determined | ~461[10][] | ~461[14] |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | To be determined | ~33,000 (bound to DNA) | ~42,000 (bound to DNA) |
| Fluorescence Quantum Yield (Φf) | To be determined | ~0.9 (bound to DNA) | ~0.4 (bound to DNA) |
| Photostability | To be determined | Moderate | Low to Moderate |
| Cytotoxicity (IC50) | To be determined | Low (in fixed cells) | Low (in live cells) |
Experimental Protocols
The following sections provide detailed methodologies for the essential experiments required to benchmark this compound.
Determination of Photophysical Properties
A thorough understanding of the spectral properties and quantum yield is fundamental to assessing a fluorophore's brightness and suitability for different imaging systems.
Caption: Workflow for determining the relative fluorescence quantum yield.
-
Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield and spectral properties that overlap with the expected range of this compound. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the UV-blue region.
-
Solution Preparation: Prepare a stock solution of this compound and the chosen standard in a suitable solvent. Create a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra of each dilution, exciting at the same wavelength used for the absorbance measurements.
-
Quantum Yield Calculation: Calculate the relative quantum yield (Φ_sample) using the following equation[17][18][19][20]:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Photostability Assay
Photostability, or the resistance to photobleaching, is a critical parameter for applications requiring prolonged or repeated imaging.
Caption: Workflow for assessing the photostability of fluorescent markers.
-
Sample Preparation: Prepare solutions of this compound, DAPI, and Hoechst 33342 at concentrations that yield similar initial fluorescence intensities.
-
Microscopy Setup: Place the samples on a fluorescence microscope equipped with a suitable light source and filter sets.
-
Image Acquisition: Acquire an initial image (t=0). Then, continuously illuminate the sample with the excitation light source.
-
Time-Lapse Imaging: Capture images at regular intervals (e.g., every 30 seconds) until the fluorescence intensity has significantly decreased.
-
Data Analysis: Measure the mean fluorescence intensity of a region of interest for each time point. Normalize the intensity values to the initial intensity and plot them against time. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease by 50%.
Cellular Staining and Cytotoxicity Assessment
Evaluating the performance of a fluorescent marker in a biological context is essential. This involves assessing its ability to stain target structures within cells and its potential toxicity.
Caption: Workflow for cellular staining and cytotoxicity evaluation.
-
Cell Culture: Grow a suitable adherent cell line (e.g., HeLa) on glass coverslips in a 24-well plate.
-
Fixation and Permeabilization (for fixed-cell staining):
-
Rinse the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[21]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Incubate the cells with a working solution of this compound, DAPI, or Hoechst 33342 for a predetermined time (e.g., 5-15 minutes). A concentration titration is recommended to find the optimal staining concentration.
-
-
Washing and Mounting:
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets. Evaluate the staining pattern, specificity, and signal-to-noise ratio.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include untreated cells as a control.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the systematic evaluation of this compound as a novel fluorescent marker. By conducting the described experiments and comparing the results to established benchmarks like DAPI and Hoechst 33342, researchers can gain a clear understanding of its potential strengths and weaknesses. The data generated from these studies will be instrumental in determining the suitability of this compound for various applications in cellular imaging and analysis. Should this compound exhibit favorable properties such as high quantum yield, photostability, and low cytotoxicity, it could represent a valuable addition to the molecular imaging toolbox.
References
-
Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]
-
Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS FAU. [Link]
-
Gaigalas, A. K., & Wang, L. (2008). Relative and absolute determination of fluorescence quantum yields of transparent samples. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–29. [Link]
-
ResearchGate. (n.d.). (PDF) Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]
-
Gate Scientific. (2020, December 23). Building a Fluorescent Cell Staining Protocol, Part 1. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fluorescence Quantum Yields: Methods of Determination and Standards. Retrieved from [Link]
-
NanoEntek Blog. (2024, November 21). Understanding DAPI Solution. Retrieved from [Link]
-
Wikipedia. (n.d.). DAPI. Retrieved from [Link]
-
Wikipedia. (n.d.). Hoechst stain. Retrieved from [Link]
-
bioRxiv. (2026, January 13). Nanodiamonds for spatial resolution benchmarking in two-photon microscopy. Retrieved from [Link]
-
MDPI. (n.d.). The Use of Hoechst Dyes for DNA Staining and Beyond. Retrieved from [Link]
-
Visikol. (2023, May 4). Fluorescent Staining Overview. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Retrieved from [Link]
-
Bio-Rad. (n.d.). PureBlu™ Hoechst 33342 Nuclear Staining Dye. Retrieved from [Link]
-
MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]
-
Wiley Analytical Science. (2014, October 30). New Fluorescence Probes for Live-Cell Imaging. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Fluorescent Probes and Labels for Cellular Imaging. Retrieved from [Link]
-
Oregon Medical Laser Center. (n.d.). Fluorescein. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Method for Synthesis of Naphtho[2,1- d ]thiazole Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Retrieved from [Link]
-
Niner Commons. (n.d.). synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Retrieved from [Link]
-
PubMed. (n.d.). Determination of cytotoxic and genotoxic effects of naphthalene, 1-naphthol and 2-naphthol on human lymphocyte culture. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photostability testing of pharmaceutical products. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
Sources
- 1. Fluorescent Staining Overview | Visikol [visikol.com]
- 2. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes and Labels for Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. chemimpex.com [chemimpex.com]
- 6. usbio.net [usbio.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. blog-nanoentek.com [blog-nanoentek.com]
- 10. DAPI - Wikipedia [en.wikipedia.org]
- 12. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Hoechst stain - Wikipedia [en.wikipedia.org]
- 16. bio-rad.com [bio-rad.com]
- 17. Relative and absolute determination of fluorescence quantum yields of transparent samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 19. Making sure you're not a bot! [opus4.kobv.de]
- 20. researchgate.net [researchgate.net]
- 21. gatescientific.com [gatescientific.com]
- 22. biotium.com [biotium.com]
- 23. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylnaphtho[2,1-d]thiazole
Author's Note: As laboratory professionals, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses their entire lifecycle, concluding with safe and compliant disposal. This guide addresses the proper handling and disposal of 2-Methylnaphtho[2,1-d]thiazole. Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer, this document is built upon established chemical safety principles, data from structurally analogous compounds, and regulatory standards from bodies like the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA). The procedures outlined here are designed to provide a framework for safe handling. However, it is imperative and mandatory that you consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Hazard Assessment and Chemical Profile
The first step in any disposal protocol is a thorough understanding of the compound's potential hazards. This compound is a solid organic compound featuring a fused naphthalene ring system and a thiazole heterocycle. While an SDS for the closely related isomer, 2-Methylnaphtho[1,2-d]thiazole, indicates that it is not a classified hazardous substance, it also notes that the toxicological properties have not been fully investigated[1][2].
A conservative approach, grounded in the precautionary principle, requires us to evaluate the hazards associated with its core structural motifs: a methylnaphthalene group and a benzothiazole-like group.
-
Naphthalene Moiety: Methylnaphthalene is known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Critically, it is also recognized as toxic to aquatic life with long-lasting effects.
-
Thiazole Moiety: The related compound, benzothiazole, is classified as harmful if swallowed, in contact with skin, or inhaled, and it causes serious eye irritation[3][4][5].
Therefore, despite the lack of specific data, this compound must be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, harmful if ingested, and ecotoxic. Upon thermal decomposition, it may release irritating and toxic gases, including oxides of carbon, nitrogen, and sulfur[1][3][6].
Table 1: Inferred Hazard Profile for this compound
| Hazard Type | Potential Risk | Rationale / Source Analogue |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on Methylnaphthalene & Benzothiazole data[5]. |
| Skin Irritation | Causes skin irritation. | Based on Methylnaphthalene & Benzothiazole data. |
| Eye Irritation | Causes serious eye irritation. | Based on Methylnaphthalene & Benzothiazole data. |
| Respiratory Irritation | May cause respiratory irritation. | Based on Methylnaphthalene data. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Based on Methylnaphthalene data. |
| Incompatibilities | Strong oxidizing agents. | Common for such organic structures[1]. |
Personal Protective Equipment (PPE) Mandates
Based on the hazard assessment, a standard level of protective equipment is required at all times when handling this compound, particularly during waste consolidation and disposal procedures.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact and potential irritation[3]. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To protect against dust particles and potential splashes[1][7]. |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from contamination[1]. |
| Respiratory Protection | Generally not required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if creating dust. | To prevent inhalation of airborne particles[3][7]. |
Waste Characterization and Segregation: A Step-by-Step Protocol
Proper disposal begins with correct waste characterization and segregation at the point of generation. This is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA)[8]. Co-mingling of incompatible waste streams can lead to dangerous reactions and violate federal disposal laws[9][10].
Step 1: Characterize the Waste
-
Physical State: Solid
-
Organic/Inorganic: Organic
-
Halogenated/Non-halogenated: Non-halogenated
-
Contains Sulfur/Nitrogen: Yes
-
Toxicity: Assume it is toxic and ecotoxic.
Based on this profile, this compound waste must be classified as Non-Halogenated Solid Organic Hazardous Waste .
Step 2: Segregate the Waste
Immediately place all waste—including contaminated consumables like weigh boats, gloves, and paper towels—into the designated, properly labeled waste container. Never mix this waste stream with:
-
Halogenated Organic Waste: This would contaminate a waste stream intended for specific incineration processes.
-
Aqueous Waste: The compound has low water solubility[6].
-
Acids, Bases, or Oxidizers: To prevent potentially hazardous reactions[1][11].
-
Sharps Waste: All sharps must be disposed of in designated puncture-proof containers[9][12].
The following diagram illustrates the decision-making logic for proper segregation.
Caption: Waste segregation decision tree for laboratory chemicals.
Comprehensive Disposal Workflow
The following workflow outlines the process from generating waste at the lab bench to its final removal by certified personnel. This procedure ensures safety and compliance with OSHA and EPA laboratory standards[13][14].
Protocol Steps:
-
Container Selection:
-
Waste Labeling:
-
The container must be labeled before any waste is added.
-
Use an official hazardous waste label provided by your EHS department.
-
The label must clearly state:
-
The words "HAZARDOUS WASTE "[16].
-
The full chemical name: "This compound ". Avoid abbreviations or formulas.
-
List all other contaminants in the container (e.g., "contaminated gloves, paper towels").
-
The specific hazard warnings: "Toxic ", "Irritant ", "Environmental Hazard "[16].
-
The accumulation start date (the date the first drop of waste enters the container).
-
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
The waste container must be kept at or near the point of generation, in a designated SAA[10][14].
-
The SAA must be under the control of laboratory personnel.
-
The container must be kept securely closed at all times, except when adding waste.
-
Store in secondary containment to prevent spills from reaching drains[15].
-
-
Request for Pickup:
-
Once the container is full (leaving at least 10% headspace for expansion), or if it has been in the SAA for the maximum allowed time (typically up to one year, but check with your EHS), arrange for its removal[10].
-
Follow your institution's specific procedure for requesting a hazardous waste pickup. This usually involves contacting the EHS office or using an online portal.
-
EHS personnel or a licensed hazardous waste contractor will then transport the waste to a central accumulation area (CAA) before its final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF)[16]. Final disposal methods often include high-temperature incineration[9].
-
The diagram below visualizes this comprehensive workflow.
Caption: End-to-end workflow for hazardous chemical waste disposal.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: For a small spill of solid material, laboratory personnel trained in chemical spill cleanup can proceed. For a large spill, evacuate the area and contact your institution's emergency EHS number.
-
Don PPE: At a minimum, wear the PPE outlined in Table 2.
-
Contain and Absorb:
-
Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill[3].
-
Avoid creating dust. If necessary, slightly moisten the absorbent material to prevent the powder from becoming airborne.
-
-
Clean Up:
-
Carefully sweep the material into a dustpan.
-
Place the spilled material and all contaminated cleaning supplies into a designated hazardous waste container, appropriately labeled as described in Section 4.
-
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone), followed by soap and water. Place the cleaning cloths in the hazardous waste container.
-
Report: Report the incident to your supervisor and EHS department, as per your institution's policy.
By adhering to these rigorous, evidence-based procedures, you ensure not only your own safety but also that of your colleagues and the environment. Always prioritize caution and compliance.
References
- Benzothiazole - Material Safety Data Sheet (MSDS). (2026).
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab - Needle.Tube.
- 1-Methylnaphthalene SDS, 90-12-0 Safety Data Sheets - ECHEMI.
- OSHA Compliance For Laboratories - US Bio-Clean.
- SAFETY DATA SHEET Benzothiazole - Synerzine. (2019).
- 1-Methylnaphthalene - Safety Data Sheet - ChemicalBook. (2025).
- Benzothiazole SDS, 95-16-9 Safety Data Sheets - ECHEMI.
- SAFETY DATA SHEET - Sigma-Aldrich (2-Methylnaphthalene). (2025).
- Benzothiazole - LANXESS. (2015).
- Managing Hazardous Chemical Waste in the Lab.
- Safety Data Sheet: 1-methylnaphthalene - Chemos GmbH&Co.KG.
- 1-Methylnaphthalene CAS 90-12-0 | 820809 - Merck Millipore.
- 2-Methylnaphtho[1,2,d]thiazole - SAFETY DATA SHEET. (2025).
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (2022).
- Laboratory Safety Guidance - OSHA.
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.
- Are You In Compliance With Proper Lab Waste Disposal Regulations?
- Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025).
- 2-Methylnaphtho[1,2-d]thiazole 98 2682-45-3 - Sigma-Aldrich.
- 10 - Safety Data Sheet (Benzothiazole). (2024).
- Safe Storage of Hazardous Materials: Best Practices for a Safer Lab - YouTube. (2024).
- SAFETY DATA SHEET - Fisher Scientific (2-Methylnaphtho[2,3-d]oxazole). (2025).
- SAFETY DATA SHEET - Thermo Fisher Scientific (2-Methylnaphtho[1,2,d]thiazole). (2025).
- SAFETY DATA SHEET - Sigma-Aldrich (Benzothiazolylidene derivative). (2024).
- 2-Methylnaphth[1,2-d]oxazole SDS, 85-15-4 Safety Data Sheets - ECHEMI.
- SAFETY DATA SHEET - Sigma-Aldrich (2-Methylnaphthalene, alternate). (2025).
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemicalbull.com [chemicalbull.com]
- 4. synerzine.com [synerzine.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. lanxess.com [lanxess.com]
- 7. fishersci.com [fishersci.com]
- 8. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 9. usbioclean.com [usbioclean.com]
- 10. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 11. echemi.com [echemi.com]
- 12. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 13. osha.gov [osha.gov]
- 14. epa.gov [epa.gov]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylnaphtho[2,1-d]thiazole
As laboratory professionals, our primary responsibility extends beyond achieving breakthrough results to ensuring the safety of ourselves and our colleagues. Handling novel or poorly characterized compounds requires a proactive and vigilant approach to safety. 2-Methylnaphtho[2,1-d]thiazole, a heterocyclic compound, falls into a category where comprehensive toxicological data may not be readily available. Therefore, we must operate under the principle of prudent practice, treating the substance as potentially hazardous and employing a robust personal protective equipment (PPE) strategy.
This guide provides essential, field-tested guidance on the selection and use of PPE for handling this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to create a safe and efficient working environment.
Hazard Assessment: Understanding the Risks
While some safety data sheets (SDS) for the isomeric 2-Methylnaphtho[1,2-d]thiazole suggest it is not considered hazardous under OSHA standards, the toxicological properties have not been fully investigated[1]. Conversely, related naphthyl-fused heterocyclic compounds, such as 2-methylnaphtho[1,2-d]oxazole, are classified as harmful if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation[2]. Given this conflicting and incomplete information, a conservative approach is warranted. We must assume this compound presents similar potential hazards.
Table 1: Potential Hazard Profile based on Related Compounds
| Potential Hazard | Description | Associated Risk | Primary Exposure Route |
| Skin Irritation | May cause redness, itching, or inflammation upon contact.[2] | Localized tissue irritation. | Dermal (Skin Contact) |
| Serious Eye Damage | May cause severe irritation, pain, or damage to eye tissue.[2][3] | Potential for long-term vision impairment. | Ocular (Eye Contact) |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory tract.[2] | Discomfort, coughing, inflammation. | Inhalation |
| Acute Oral Toxicity | Harmful if swallowed.[2] | Systemic toxic effects. | Ingestion |
This assessment dictates that our primary goal is to prevent dermal, ocular, and inhalation exposure through a multi-layered safety strategy, where PPE is the final, critical barrier.
The Hierarchy of Controls: PPE as the Last Line of Defense
Before detailing specific PPE, it is crucial to understand its place within the wider context of laboratory safety. The "Hierarchy of Controls" is a fundamental concept that prioritizes safety measures.
Figure 1. The Hierarchy of Controls prioritizes safety strategies from most to least effective.
Whenever possible, utilize engineering controls such as certified chemical fume hoods or glove boxes to control hazards at their source[4]. Administrative controls, like standard operating procedures (SOPs) and designated work areas, further minimize risk. PPE is essential for protecting the individual when these other controls cannot eliminate the risk entirely.
Core PPE Protocol for this compound
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.
Standard Laboratory Operations (Low Exposure Potential)
For routine tasks such as handling sealed containers, preparing solutions in a fume hood, or performing analyses on small quantities, the following PPE is mandatory.
-
Body Protection: A professional laboratory coat, fully buttoned, is required to protect skin and personal clothing from minor splashes and spills[4][5].
-
Hand Protection: Nitrile gloves are the standard choice for incidental contact with a wide range of laboratory chemicals. Always inspect gloves for tears or holes before use[4]. If prolonged contact is anticipated, consult a glove compatibility chart. Crucially, remove gloves before leaving the laboratory or touching common surfaces like doorknobs and keyboards to prevent cross-contamination [6][7].
-
Eye Protection: Safety glasses with side shields conforming to ANSI Z87.1 or EN 166 standards provide minimum protection from splashes[1][6].
High Exposure Potential Operations
Tasks that involve handling the solid powder (e.g., weighing), heating the compound, or any procedure with a high risk of generating dust, aerosols, or splashes require an elevated level of PPE in conjunction with engineering controls.
-
Primary Engineering Control: All work with the solid form of this compound or any process that could generate aerosols should be performed within a certified chemical fume hood[4].
-
Respiratory Protection: When engineering controls cannot guarantee exposure levels are below acceptable limits, or during large-scale transfers outside of a hood, respiratory protection is necessary. A NIOSH-approved N95 respirator or a particle filter mask is recommended to prevent inhalation of fine dust particles[8].
-
Eye and Face Protection: When there is a significant risk of splashing, upgrade from safety glasses to chemical splash goggles[6]. For maximum protection, especially when working outside a fume hood or with larger quantities, a full-face shield should be worn over safety goggles[6][9].
Emergency Response (Spills)
In the event of a spill, the immediate priority is to ensure personnel safety before initiating cleanup.
-
For a small spill (solid): Cordon off the area. Don the PPE for high-exposure potential (lab coat, nitrile gloves, goggles, and N95 respirator). Gently sweep up the material and place it into a suitable, labeled container for disposal[1][8]. Avoid creating dust.
-
For a large spill: Evacuate the immediate area and alert laboratory safety personnel. Cleanup should only be performed by trained personnel equipped with appropriate PPE, which may include chemical-resistant coveralls and self-contained breathing apparatus (SCBA).
Procedural Discipline: Donning and Doffing PPE
The protection afforded by PPE is only effective if it is worn and removed correctly. Improper removal can lead to self-contamination.
Figure 2. Standard sequence for donning and doffing PPE to minimize contamination risk.
Key Doffing Principles:
-
The exterior of your gloves and lab coat should be considered contaminated.
-
Remove the most contaminated items first (gloves).
-
When removing lab coats and coveralls, roll them inside out to contain the contaminant.
-
Always wash your hands with soap and water for at least 20 seconds after all PPE has been removed[6][7].
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Disposable PPE: All used gloves, respirators, and other single-use items should be placed in a designated hazardous waste container. Do not dispose of them in the regular trash.
-
Reusable PPE: Goggles and face shields should be decontaminated according to your institution's safety protocols. This typically involves washing with soap and water followed by an appropriate disinfectant.
-
Chemical Waste: All waste containing this compound, including surplus material and contaminated cleanup debris, must be disposed of as chemical waste. Chemical waste generators are required to consult local, regional, and national regulations to ensure complete and accurate classification and disposal[1]. Never empty chemical waste into drains[1].
By integrating these principles and protocols into your daily laboratory work, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
Topic 1: Safety in the Organic Chemistry Laboratory. (n.d.). California State University, Bakersfield (CSUB). [Link]
-
Safety in Organic Chemistry Laboratory. (n.d.). Jackson State Community College (TigerWeb). [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]
-
Safe Laboratory Practices in Chemistry. (2015). Harvey Mudd College Department of Chemistry. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention (CDC). [Link]
-
Personal Protective Equipment | Health & Safety. (2024). The University of Edinburgh. [Link]
-
Laboratory Safety Guidelines. (n.d.). ETH Zurich. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. hmc.edu [hmc.edu]
- 5. csub.edu [csub.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ethz.ch [ethz.ch]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
